molecular formula C4H4I2O3 B107641 Iodoacetic anhydride CAS No. 54907-61-8

Iodoacetic anhydride

Número de catálogo: B107641
Número CAS: 54907-61-8
Peso molecular: 353.88 g/mol
Clave InChI: RBNSZWOCWHGHMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Iodoacetic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C4H4I2O3 and its molecular weight is 353.88 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2-iodoacetyl) 2-iodoacetate
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InChI

InChI=1S/C4H4I2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RBNSZWOCWHGHMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)OC(=O)CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10970240
Record name Iodoacetic anhydride
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Molecular Weight

353.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name Iodoacetic anhydride
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CAS No.

54907-61-8
Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Record name Iodoacetic anhydride
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Foundational & Exploratory

Iodoacetic Anhydride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic anhydride (B1165640) is a reactive chemical compound with significant applications in chemical synthesis, biochemistry, and drug development. Its utility stems from its ability to act as both an acylating and alkylating agent, enabling the modification of various biomolecules. This in-depth technical guide provides a detailed overview of the chemical properties, primary uses, and experimental protocols involving iodoacetic anhydride, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a light yellow crystalline solid.[1] Key quantitative data regarding its chemical and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₄I₂O₃[1]
Molecular Weight 353.88 g/mol [1]
Melting Point 47-49 °C[2]
Boiling Point 276.9 ± 25.0 °C (Predicted)[3]
Density 2.664 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in chloroform (B151607) (10%)
Appearance Light yellow crystalline solid
Storage Temperature 2-8°C
Flash Point 110 °C (closed cup)
CAS Number 54907-61-8

Core Applications in Research and Development

This compound serves as a versatile reagent in several key areas of scientific research, primarily due to its reactivity towards nucleophilic groups such as amines and thiols.

Peptide and Protein Modification

A significant application of this compound is in the selective modification of peptides and proteins. It is particularly useful for:

  • N-Terminal Acylation: this compound can be used to selectively acylate the α-amino group at the N-terminus of peptides. This modification is often performed to block the N-terminus, preventing unwanted side reactions during subsequent chemical modifications or to mimic naturally acetylated proteins. The selectivity of this reaction can be controlled by pH.

  • Amine Capping: In solid-phase peptide synthesis (SPPS), incomplete coupling reactions can leave unreacted amino groups. This compound can be used as a "capping" agent to acetylate these free amines, preventing the formation of deletion sequences and simplifying the purification of the final peptide product.

  • Cross-Linking of Polypeptides: The iodoacetyl group introduced by the anhydride can react with sulfhydryl groups (e.g., from cysteine residues) on another molecule, enabling the formation of covalent cross-links between polypeptides. This is a valuable technique for studying protein-protein interactions and protein structure.

Synthesis of Glycosylamine Derivatives

This compound is a key reactant in the synthesis of N-iodoacetyl glycosylamine derivatives. These derivatives are important intermediates in the synthesis of neoglycoproteins and other glycoconjugates, which are crucial tools in glycobiology research and for the development of targeted drug delivery systems.

Proteomics and Quantitative Analysis

In the field of proteomics, this compound and its derivatives are utilized for protein quantitation. It can be used as a reagent to introduce a thiol-reactive iodo-derivative onto proteins, which can then be used for differential labeling and subsequent analysis by mass spectrometry.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on established procedures and may require optimization for specific applications.

Protocol 1: Selective N-Terminal Iodoacetylation of a Peptide

This protocol describes the selective modification of the N-terminal α-amino group of a peptide using this compound, with pH control to enhance selectivity.

Materials:

  • Peptide of interest

  • This compound

  • Phosphate (B84403) buffer (0.1 M, pH 6.0)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the phosphate buffer (pH 6.0) to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 10-50 mM). This solution should be prepared fresh.

  • Reaction Initiation: Add a 5 to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature. The reaction should be protected from light.

  • Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) or by acidifying the solution with TFA.

  • Purification: Purify the iodoacetylated peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Verification: Confirm the successful modification and purity of the product by mass spectrometry. The mass of the peptide should increase by the mass of an iodoacetyl group (184.95 Da).

Protocol 2: Capping of Unreacted Amines in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the use of this compound to cap unreacted amino groups on a resin-bound peptide during SPPS.

Materials:

  • Peptide-resin with free amino groups

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Kaiser test reagents

Procedure:

  • Resin Washing: After a coupling step, wash the peptide-resin thoroughly with DMF (3 x 1 minute) to remove any residual reagents.

  • Capping Solution Preparation: Prepare a capping solution consisting of this compound (10-20 equivalents relative to the resin loading) and DIPEA (10-20 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the washed peptide-resin and agitate the mixture for 30 minutes at room temperature.

  • Resin Washing: Wash the resin thoroughly with DMF (3 x 1 minute) to remove excess capping reagents.

  • Confirmation of Capping: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful capping. If the test is positive, the capping step can be repeated.

Visualizing Experimental Workflows and Signaling Concepts

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for protein modification and a conceptual overview of apoptosis, a key cellular process that can be influenced by chemical modifiers.

Experimental_Workflow_Protein_Modification cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein Protein Sample ReactionMix Reaction Mixture Protein->ReactionMix Buffer Reaction Buffer (pH controlled) Buffer->ReactionMix IAA This compound IAA->ReactionMix Incubation Incubation (Time, Temp, Light Protection) ReactionMix->Incubation Quenching Quenching Incubation->Quenching Purification Purification (e.g., HPLC) Quenching->Purification Analysis Analysis (e.g., Mass Spec) Purification->Analysis

Workflow for Protein Modification with this compound.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Caspase3 Caspase-3 Activation Caspase8->Caspase3 Stress Cellular Stress (e.g., DNA damage, ROS) Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Overview of the Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Modulation of Signaling Pathways: An Indirect Role

While direct modulation of specific signaling pathways by this compound is not extensively documented, its role as a potent alkylating agent suggests an indirect influence on cellular signaling. By modifying critical cysteine residues in proteins, this compound can alter the function of enzymes such as kinases and phosphatases, which are central to virtually all signaling cascades.

For instance, the related compound iodoacetic acid is a known inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. Inhibition of GAPDH can lead to a depletion of cellular ATP, which in turn can have widespread effects on energy-dependent signaling pathways and potentially trigger apoptosis.

The modification of cysteine residues in transcription factors, such as NF-κB, could also alter their DNA-binding activity and subsequent gene expression profiles, thereby impacting inflammatory and survival pathways. Further research is warranted to elucidate the specific signaling pathways that are most susceptible to perturbation by this compound.

Safety and Handling

This compound is a corrosive and toxic compound. It should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

Iodoacetic Anhydride: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of iodoacetic anhydride (B1165640), a crucial reagent in bioconjugation and chemical biology. The following sections detail its synthesis, thorough characterization, and significant applications, with a focus on its role in modifying protein structure and function.

Synthesis of Iodoacetic Anhydride

This compound is most commonly synthesized from iodoacetic acid through a dehydration reaction. Several methods exist for this conversion, with the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), being a prevalent laboratory-scale approach. This method offers high yields under mild conditions. An alternative route involves the reaction of iodoacetyl chloride with a salt of iodoacetic acid.

Experimental Protocol: Synthesis via Dehydration with DCC

This protocol outlines the synthesis of this compound from iodoacetic acid using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.

Materials:

  • Iodoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous diethyl ether

  • Filter paper

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve iodoacetic acid (2 equivalents) in anhydrous dichloromethane.

  • Addition of DCC: Cool the solution in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in anhydrous dichloromethane dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. The formation of a white precipitate, dicyclohexylurea (DCU), will be observed.

  • Filtration: Once the reaction is complete, as monitored by thin-layer chromatography (TLC), filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of anhydrous dichloromethane.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by recrystallization from a mixture of anhydrous diethyl ether and hexanes to yield a crystalline solid.

Safety Precautions: Iodoacetic acid and this compound are toxic and corrosive. DCC is a potent sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products & By-products IAA Iodoacetic Acid Reaction Stirring (4-6h) IAA->Reaction DCC DCC DCC->Reaction Solvent Anhydrous DCM Solvent->Reaction Temp 0°C to RT Temp->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation filtrate Byproduct DCU (precipitate) Filtration->Byproduct remove Purification Recrystallization Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₄H₄I₂O₃[1]
Molecular Weight 353.88 g/mol [1]
Appearance Light yellow crystalline solid[1]
Melting Point 47-49 °C
Solubility Soluble in chloroform
CAS Number 54907-61-8[1]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Singlet4H-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~-5-CH₂-
~165C=O

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~1820, ~1750C=O stretching (anhydride)
~1200C-O stretching
~600C-I stretching

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 353. The fragmentation pattern would likely involve the cleavage of the anhydride bond and the loss of iodoacetyl groups.

m/zProposed Fragment Ion
353[M]⁺
185[ICH₂CO₂]⁺
168[ICH₂CO]⁺
127[I]⁺
42[CH₂CO]⁺

Application in Drug Development: Protein Modification

This compound is a valuable tool in drug development and proteomics for the chemical modification of proteins. Its high reactivity towards nucleophilic side chains of amino acids, particularly cysteine and lysine (B10760008), allows for the introduction of various functionalities, such as labels, crosslinkers, or therapeutic agents.[2] The iodoacetyl group is a potent alkylating agent.

Signaling Pathway and Experimental Workflow

The primary application of this compound in a biological context is the irreversible alkylation of sulfhydryl groups of cysteine residues and amino groups of lysine residues within proteins. This modification can be used to probe protein structure, function, and interactions.

Protein_Modification cluster_reagents Reagents cluster_reaction Reaction cluster_products Modified Protein IAA This compound Reaction Alkylation IAA->Reaction Protein Protein (with Cys, Lys) Protein->Reaction ModCys Carboxymethylated Cysteine Reaction->ModCys on Cysteine ModLys Iodoacetylated Lysine Reaction->ModLys on Lysine

Caption: Protein modification with this compound.

Experimental Protocol: Protein Alkylation

This protocol provides a general method for the alkylation of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Quenching reagent (e.g., dithiothreitol, DTT)

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a known concentration.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an appropriate anhydrous solvent (e.g., dimethylformamide, DMF).

  • Alkylation Reaction: Add a molar excess of the this compound solution to the protein solution. The exact molar ratio will depend on the protein and the desired extent of modification and should be optimized empirically. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent, such as DTT, to consume any unreacted this compound.

  • Purification: Remove the excess reagents and by-products by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • Characterization: The extent of modification can be determined by mass spectrometry, analyzing the mass shift of the modified protein or its tryptic peptides.

This technical guide provides a foundational understanding of the synthesis, characterization, and key applications of this compound. Researchers are encouraged to consult the primary literature for more specific protocols and applications tailored to their individual research needs.

References

An In-depth Technical Guide to the Reaction of Iodoacetic Anhydride with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of iodoacetic anhydride's reaction with proteins. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this reagent in their work. This document delves into the reaction mechanism, quantitative parameters, experimental protocols, and the analysis of modified proteins, with a particular focus on mass spectrometry.

Core Reaction Mechanism

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a bifunctional reagent that primarily reacts with nucleophilic residues on proteins. The reaction proceeds in a two-step manner, leveraging the reactivity of both the anhydride and the iodoacetyl group.

Step 1: Acylation of Nucleophilic Residues

The primary reaction of this compound is the acylation of nucleophilic amino acid side chains. The most common targets for this acylation are the primary amino groups of the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond and the release of iodoacetic acid as a byproduct.

Step 2: Alkylation by the Iodoacetyl Group

The initial acylation step introduces a reactive iodoacetyl moiety onto the protein. This group is a potent electrophile and can subsequently react with other nucleophilic residues, most notably the thiol group of cysteine, via an SN2 reaction. This secondary reaction can be exploited for intramolecular or intermolecular cross-linking studies.

The overall reactivity of this compound is highly dependent on the pH of the reaction buffer, which governs the nucleophilicity of the target amino acid residues.

Reaction Specificity and pH Dependence

The selectivity of this compound for different amino acid residues is critically influenced by the reaction pH.

  • N-terminal α-Amino Groups: At a pH of approximately 6.0, the α-amino group of the N-terminus is significantly more nucleophilic than the ε-amino group of lysine side chains. This difference in pKa values (pKa of N-terminal α-amino group is ~7.6-8.0, while the pKa of lysine's ε-amino group is ~10.5) allows for highly selective acylation of the N-terminus. Acylation with this compound at pH 6.0 can achieve 90-98% selectivity for the α-amino group.[1]

  • Lysine Residues: At more alkaline pH values (pH > 8), the ε-amino group of lysine becomes deprotonated and thus more nucleophilic, leading to increased acylation at these sites.

  • Cysteine Residues: The thiol group of cysteine is a strong nucleophile and readily reacts with the iodoacetyl group introduced by the anhydride.[2] If selective N-terminal or lysine modification is desired, it is crucial to protect cysteine residues prior to the reaction with this compound.

  • Other Residues: Under controlled conditions (e.g., pH 6.0 for N-terminal modification), side reactions with other nucleophilic amino acids such as histidine and methionine are reported to be minimal.[1] However, at higher pH and with excess reagent, the potential for side reactions with histidine, methionine, and tyrosine increases.[3]

Quantitative Data

While extensive kinetic data specifically for the reaction of this compound with proteins is limited in the readily available literature, the following table summarizes key quantitative parameters based on the known reactivity of related compounds and the principles of the reactions involved.

ParameterValue/RangeConditionsNotes
Optimal pH for N-terminal Selectivity 6.0Aqueous bufferMaximizes the nucleophilicity difference between the α-amino and ε-amino groups.[1]
N-terminal Selectivity at pH 6.0 90-98%-Dependent on the specific N-terminal residue.
Optimal pH for Cysteine Alkylation 8.0-8.5Aqueous bufferEnsures the thiol group is in its more reactive thiolate form.
Mass Increase upon Iodoacetylation 168.95 Da-Corresponds to the addition of an iodoacetyl group (ICH₂CO-).

Experimental Protocols

The following are generalized protocols for the modification of proteins with this compound. It is essential to optimize these protocols for each specific protein and application.

Protocol 1: Selective N-terminal Iodoacetylation of a Protein

This protocol is designed to selectively modify the N-terminal α-amino group of a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M MES, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • (Optional) Cysteine protecting group (e.g., N-ethylmaleimide)

  • Desalting column or dialysis equipment

Procedure:

  • (Optional) Cysteine Protection: If the protein contains cysteine residues and selective N-terminal modification is desired, pre-treat the protein with a cysteine-blocking reagent according to the manufacturer's protocol. Remove excess blocking reagent before proceeding.

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions of the iodo- group.

  • Reaction Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any remaining this compound.

  • Product Purification: Remove excess reagents and byproducts by desalting or dialysis against a suitable buffer.

  • Analysis: Analyze the modified protein using techniques such as SDS-PAGE, mass spectrometry, or functional assays.

Protocol 2: General Acylation of Amino Groups

This protocol is for the general modification of accessible N-terminal and lysine amino groups.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMF).

  • Reaction Initiation: Add a 10- to 100-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle mixing in the dark.

  • Reaction Quenching: Add the Quenching Solution to a final concentration of 50-100 mM.

  • Product Purification: Purify the modified protein using desalting or dialysis.

  • Analysis: Characterize the extent of modification and the location of the iodoacetyl groups using mass spectrometry.

Visualization of Mechanisms and Workflows

Reaction Mechanism of this compound with an N-terminal Amino Group

Reaction_Mechanism reagent This compound ((ICH₂CO)₂O) intermediate Tetrahedral Intermediate reagent->intermediate protein_N_terminus Protein N-terminus (R-NH₂) protein_N_terminus->intermediate Nucleophilic Attack modified_protein N-Iodoacetylated Protein (R-NH-CO-CH₂I) intermediate->modified_protein Collapse & Proton Transfer byproduct Iodoacetic Acid (ICH₂COOH) intermediate->byproduct

Caption: Reaction of this compound with a protein's N-terminal amino group.

Experimental Workflow for Selective N-terminal Iodoacetylation

Experimental_Workflow start Start: Protein Sample cys_protection (Optional) Protect Cysteine Residues start->cys_protection buffer_exchange Buffer Exchange to pH 6.0 start->buffer_exchange If no Cys cys_protection->buffer_exchange reaction React with This compound buffer_exchange->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purification Purify Modified Protein (Desalting/Dialysis) quench->purification analysis Analysis (MS, SDS-PAGE, etc.) purification->analysis MS_Logic start MS/MS Spectrum of a Peptide precursor_mass Precursor ion mass shift of +168.95 Da? start->precursor_mass b_ion_shift b-ion series shifted by +168.95 Da? precursor_mass->b_ion_shift Yes no_conclusion Modification is elsewhere or absent precursor_mass->no_conclusion No y_ion_unshifted y-ion series unshifted? b_ion_shift->y_ion_unshifted Yes b_ion_shift->no_conclusion No conclusion Conclusion: N-terminal Iodoacetylation y_ion_unshifted->conclusion Yes y_ion_unshifted->no_conclusion No

References

An In-depth Technical Guide to the Reactivity of Iodoacetic Anhydride with Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of iodoacetic anhydride (B1165640) with cysteine residues, a critical reaction in proteomics, chemical biology, and drug development. While iodoacetic anhydride is a potent alkylating agent, much of the detailed mechanistic and quantitative data available in the literature focuses on the more commonly used iodoacetic acid and iodoacetamide (B48618). This document synthesizes the established principles of cysteine alkylation by haloacetates and extrapolates them to this compound, providing a robust framework for its application.

Core Principles of Cysteine Alkylation

Cysteine is unique among the proteinogenic amino acids due to the nucleophilic nature of its thiol (-SH) side chain. The reactivity of this thiol group is highly dependent on its protonation state. The deprotonated form, the thiolate anion (-S⁻), is a potent nucleophile that readily reacts with electrophiles.[1][2] The propensity of a cysteine residue to exist as a thiolate is determined by its pKa value, which is influenced by the local protein microenvironment.

This compound, like other iodo-containing alkylating agents, reacts with the cysteine thiolate via a bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] In this reaction, the thiolate anion attacks the electrophilic carbon atom of the iodoacetyl group, displacing the iodide ion as a leaving group. This results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue.[5]

The Reactivity of this compound

This compound is expected to be a more potent alkylating agent than iodoacetic acid or iodoacetamide. This is because the anhydride moiety is a better leaving group than the hydroxyl or amino group, respectively. The electron-withdrawing nature of the second acetyl group in the anhydride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The primary reaction of this compound with a protein is the acylation of nucleophilic residues. In the case of cysteine, this leads to the formation of an S-iodoacetylated cysteine. However, other nucleophilic amino acid side chains can also be acylated, including lysine (B10760008) (amine group), serine and threonine (hydroxyl groups), and tyrosine (phenolic hydroxyl group). The N-terminal alpha-amino group of the protein is also a potential site of acylation.

Following the initial acylation, the newly introduced iodoacetyl group can then participate in an intramolecular or intermolecular S(_N)2 reaction with a deprotonated cysteine, leading to the formation of a stable thioether linkage.

Quantitative Data on Cysteine Alkylation

ParameterIodoacetic AcidIodoacetamideThis compound
Second-Order Rate Constant (with free cysteine at pH 7.0) Not readily available, but generally considered less reactive than iodoacetamide.~0.6 M⁻¹s⁻¹Not experimentally determined, but predicted to be higher than iodoacetamide.
Optimal pH for Reaction Alkaline (pH > 8) to favor the thiolate form of cysteine.Alkaline (pH > 8) to favor the thiolate form of cysteine.Alkaline (pH > 8) is expected to be optimal for the S(_N)2 reaction, but the anhydride is also more susceptible to hydrolysis at high pH.
Common Side Reactions Alkylation of methionine, histidine, lysine, aspartate, glutamate, and the N-terminus.Alkylation of methionine, histidine, lysine, aspartate, glutamate, tyrosine, and the N-terminus.Acylation of lysine, serine, threonine, tyrosine, and the N-terminus, followed by potential cross-reactivity.

Experimental Protocols

The following is a generalized protocol for the alkylation of cysteine residues in a protein sample using an iodoacetylating agent. Due to the predicted high reactivity of this compound, optimization of reagent concentration and incubation time is critical to minimize off-target modifications.

Materials
  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP))

  • This compound

  • Quenching reagent (e.g., 1 M DTT or 2-mercaptoethanol)

  • Desalting column or dialysis equipment

  • Mass spectrometer for analysis

Procedure
  • Reduction of Disulfide Bonds:

    • To a solution of the protein of interest, add the reducing agent to a final concentration of 5-10 mM.

    • Incubate at 37°C for 1 hour to ensure complete reduction of all disulfide bonds.

  • Alkylation of Cysteine Residues:

    • Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., acetonitrile (B52724) or DMF).

    • Add the this compound solution to the reduced protein sample to a final concentration of 20-50 mM. Note: The optimal concentration should be determined empirically.

    • Incubate the reaction mixture in the dark at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add a quenching reagent in excess (e.g., DTT to a final concentration of 100 mM) to consume any unreacted this compound.

    • Incubate for 15 minutes at room temperature.

  • Sample Clean-up:

    • Remove excess reagents and byproducts by desalting or dialysis.

  • Analysis:

    • The modified protein can be analyzed by mass spectrometry to confirm the modification of cysteine residues and to identify any potential off-target modifications.

Visualizations

Reaction Mechanism

G Reaction Mechanism of Cysteine with this compound cluster_0 Step 1: Acylation of Cysteine cluster_1 Step 2: Alkylation (Intramolecular) Cys_SH Cysteine-SH Acylated_Cys S-Iodoacetyl Cysteine Cys_SH->Acylated_Cys Nucleophilic Attack IAA_anhydride This compound IAA_anhydride->Acylated_Cys Iodoacetate Iodoacetate IAA_anhydride->Iodoacetate Leaving Group Acylated_Cys2 S-Iodoacetyl Cysteine Thioether Carboxymethyl Cysteine Acylated_Cys2->Thioether SN2 Reaction Iodide Iodide Ion Acylated_Cys2->Iodide Leaving Group

Caption: S-alkylation of cysteine by this compound.

Experimental Workflow

G General Experimental Workflow for Cysteine Alkylation Protein Protein Sample Reduction Reduction (DTT or TCEP) Protein->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (Excess Thiol) Alkylation->Quenching Cleanup Sample Cleanup (Desalting/Dialysis) Quenching->Cleanup Analysis Analysis (Mass Spectrometry) Cleanup->Analysis

Caption: A typical proteomics workflow for cysteine modification.

Signaling Pathway Inhibition

G Inhibition of a Cysteine-dependent Enzyme cluster_pathway Signaling Pathway cluster_inhibition Inhibition Substrate Substrate Enzyme Cysteine Protease (Active Site Cys-SH) Substrate->Enzyme Product Product Enzyme->Product Catalysis Inactive_Enzyme Alkylated Cysteine Protease (Inactive) IAA_anhydride This compound IAA_anhydride->Enzyme Alkylation of Active Site Cysteine

Caption: Covalent inhibition of an enzyme by cysteine modification.

Conclusion

This compound is a powerful reagent for the alkylation of cysteine residues. Its high reactivity, stemming from the excellent leaving group character of the anhydride moiety, makes it a potent tool for modifying proteins. However, this high reactivity also necessitates careful optimization of reaction conditions to ensure specificity and minimize unwanted side reactions. While direct quantitative data for this compound is scarce, the extensive knowledge base for iodoacetic acid and iodoacetamide provides a solid foundation for its rational application in research and development. The experimental protocols and workflows outlined in this guide offer a starting point for researchers seeking to leverage the unique properties of this compound for their specific applications.

References

physical and chemical properties of iodoacetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Iodoacetic Anhydride (B1165640) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of iodoacetic anhydride, a valuable reagent in biochemical research and a precursor for various synthetic applications.

Core Physical and Chemical Properties

This compound is a reactive chemical primarily used for iodoacetylation. Its key properties are summarized below.

PropertyValueCitation(s)
Molecular Formula C₄H₄I₂O₃[1][2]
Linear Formula (ICH₂CO)₂O
Molecular Weight 353.88 g/mol [1]
CAS Number 54907-61-8
Appearance Light yellow to brown/dark brown crystalline powder or solid.
Melting Point 47-49 °C (lit.)
Boiling Point 276.9 ± 25.0 °C (Predicted)
Density 2.664 ± 0.06 g/cm³ (Predicted)
Flash Point >110 °C (>230 °F) - closed cup
Solubility Soluble in chloroform.
Storage Temperature 2-8°C

Chemical Reactivity and Stability

This compound is a reactive compound, characteristic of acid anhydrides. Its reactivity is central to its utility in chemical synthesis.

  • Hydrolysis : Like most acid anhydrides, it is susceptible to hydrolysis. It reacts with water, and even moisture in the air, to decompose into two molecules of iodoacetic acid. This reaction is accelerated in the presence of acids. Due to this reactivity, it should be handled under anhydrous conditions.

  • Reactivity with Nucleophiles : this compound is a potent acetylating agent. It readily reacts with nucleophiles such as amines and alcohols. This reactivity is harnessed in bioconjugation to modify proteins and peptides, particularly by capping primary amine groups (e.g., lysine (B10760008) residues or N-termini). The reaction yields an iodoacetylated molecule and a molecule of iodoacetic acid.

  • Stability : The compound decomposes when moist and can be light-sensitive, a common trait for iodo-compounds. For long-term storage, it should be kept in a tightly sealed container in a dry, cool (2-8°C), and dark place.

Spectroscopic Characterization

Spectroscopic methods are essential for verifying the identity and purity of this compound.

  • Infrared (IR) Spectroscopy : As a cyclic acid anhydride, this compound exhibits two distinct carbonyl (C=O) stretching bands in its IR spectrum. These correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups. Generally, for acyclic anhydrides, these bands appear around 1820 cm⁻¹ (asymmetric, stronger) and 1750 cm⁻¹ (symmetric, weaker).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is simple, showing a single peak for the four equivalent protons of the two methylene (B1212753) (CH₂) groups. These protons are adjacent to both a carbonyl group and an iodine atom, placing their chemical shift in a specific region, typically deshielded compared to simple alkanes.

    • ¹³C NMR : The carbon NMR spectrum would be expected to show two distinct signals: one for the carbonyl carbons and one for the methylene carbons.

Applications in Research and Synthesis

This compound is a specialized reagent with important applications in proteomics and bioconjugation.

  • Protein Modification : It is used for the differential quantitation of proteins. Its primary role is to iodoacetylate amine-containing residues in proteins, such as the ε-amino group of lysine or the N-terminal α-amino group.

  • Bioconjugation : By introducing a thiol-reactive iodoacetyl group, the anhydride serves as a linker, enabling the subsequent attachment of thiol-containing molecules (like cysteine-containing peptides or specific probes) to the modified protein.

  • Synthetic Chemistry : It is a reactant for synthesizing N-iodoacetyl glycosylamine derivatives and for converting amino precursors into their corresponding iodoacetyl derivatives.

Experimental Protocols

Synthesis of this compound

A general method for synthesizing an acid anhydride is the dehydration of the corresponding carboxylic acid.

Principle : Two molecules of iodoacetic acid are condensed with the removal of one molecule of water. This is typically achieved by heating with a strong dehydrating agent.

Methodology :

  • Reactants : Iodoacetic acid and a dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride).

  • Procedure : a. Strictly anhydrous conditions must be maintained. All glassware should be oven-dried. b. Iodoacetic acid is mixed with the dehydrating agent in an appropriate anhydrous solvent (e.g., dichloromethane). c. The mixture is stirred, possibly with gentle heating, until the reaction is complete (monitored by TLC or NMR). d. The solvent is removed under reduced pressure.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system or by vacuum distillation.

  • Characterization : The final product's identity and purity are confirmed using IR and NMR spectroscopy and by measuring its melting point.

G cluster_start Starting Materials Iodoacetic_Acid Iodoacetic Acid (2 eq.) Reaction Reaction (Anhydrous Solvent, Stir) Iodoacetic_Acid->Reaction Dehydrating_Agent Dehydrating Agent (e.g., P₂O₅) Dehydrating_Agent->Reaction Workup Work-up (Solvent Removal) Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Iodoacetylation of a Peptide N-terminus

Principle : The anhydride reacts with the primary α-amino group at the N-terminus of a peptide to form an N-iodoacetylated peptide.

Methodology :

  • Dissolution : Dissolve the peptide in a suitable buffer (e.g., a non-nucleophilic buffer like HEPES or phosphate) at a slightly alkaline pH (e.g., pH 7.5-8.5) to ensure the N-terminal amine is deprotonated and nucleophilic.

  • Reagent Preparation : Prepare a fresh stock solution of this compound in an anhydrous organic solvent like DMF or DMSO.

  • Reaction : Add a molar excess (e.g., 5-10 fold) of the this compound solution to the peptide solution with gentle stirring.

  • Monitoring : Monitor the reaction progress using HPLC or mass spectrometry.

  • Quenching : Once the reaction is complete, quench any remaining anhydride by adding a small amount of a primary amine-containing buffer like Tris.

  • Purification : Purify the modified peptide from the reaction mixture using reverse-phase HPLC.

G Peptide Peptide with N-terminal Amine Reaction Reaction (pH 7.5-8.5) Peptide->Reaction Anhydride This compound Anhydride->Reaction Product N-Iodoacetylated Peptide Reaction->Product Byproduct Iodoacetic Acid Reaction->Byproduct

Caption: General scheme for the iodoacetylation of a peptide.

Biological Mechanism of Action

While this compound is primarily a synthetic reagent, its hydrolysis product, iodoacetate , is a well-known metabolic inhibitor. The biological effects observed are therefore attributable to iodoacetate.

Mechanism of Inhibition : Iodoacetate is a classic inhibitor of enzymes that possess a reactive cysteine residue in their active site. The primary target is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) , a critical enzyme in the glycolytic pathway.

Iodoacetate acts as an alkylating agent, forming a covalent bond with the sulfhydryl (-SH) group of the active site cysteine in GAPDH. This irreversible modification inactivates the enzyme, halting the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. The consequence is a complete blockage of glycolysis and subsequent ATP production.

G cluster_glycolysis Glycolysis Pathway G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Pyruvate Pyruvate BPG->Pyruvate ... ATP ATP Production Pyruvate->ATP Iodoacetate Iodoacetate (from Anhydride Hydrolysis) GAPDH_Node GAPDH Enzyme Iodoacetate->GAPDH_Node Alkylation of Cysteine Residue GAPDH_Node->G3P Inhibits

Caption: Inhibition of glycolysis by iodoacetate via GAPDH inactivation.

References

An In-depth Technical Guide to Iodoacetic Anhydride for Selective Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Iodoacetic Anhydride (B1165640) for Protein Modification

Iodoacetic anhydride ((ICH₂CO)₂O) is a potent, thiol-reactive reagent employed for the covalent modification of proteins. As a member of the haloacetylating agents, it shares reactivity patterns with iodoacetic acid (IAA) and iodoacetamide (B48618) (IAM), primarily targeting the nucleophilic side chain of cysteine residues. However, its anhydride chemistry offers distinct reactivity and potential for specific applications in chemical biology, proteomics, and drug development. This guide provides a comprehensive overview of the use of this compound for selective protein modification, covering its mechanism of action, factors influencing selectivity, experimental protocols, and data analysis considerations.

The modification of specific amino acid residues is a cornerstone of modern biochemical research, enabling the study of protein structure-function relationships, the identification of enzyme active sites, and the development of targeted therapeutics. Cysteine, with the high nucleophilicity of its thiol group at physiological pH, is a prime target for selective chemical modification[1]. This compound serves as a valuable tool in this context, allowing for the introduction of a carboxymethyl group onto cysteine residues, thereby blocking disulfide bond formation and introducing a stable covalent modification for downstream analysis.

Mechanism of Action

The primary reaction of this compound with proteins is the S-alkylation of cysteine residues. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the deprotonated cysteine (thiolate) acts as the nucleophile, attacking one of the α-carbons of the this compound and displacing the iodide leaving group. The other iodoacetyl group is released as iodoacetic acid.

ReactionMechanism Protein_Cys Protein-SH (Cysteine Thiol) TransitionState [Protein-S---CH₂(I)---CO-O-CO-CH₂-I]⁻ Protein_Cys->TransitionState Nucleophilic Attack IAA_Anhydride I-CH₂-CO-O-CO-CH₂-I (this compound) IAA_Anhydride->TransitionState Modified_Protein Protein-S-CH₂-COOH (S-Carboxymethylcysteine) TransitionState->Modified_Protein Iodide leaving Iodoacetic_Acid I-CH₂-COOH (Iodoacetic Acid) TransitionState->Iodoacetic_Acid Iodide I⁻ TransitionState->Iodide ph_reactivity cluster_pH Reaction pH cluster_reactivity Amino Acid Reactivity pH_Acidic Acidic (pH < 6) Met Methionine pH_Acidic->Met Slow pH_Neutral Neutral (pH 7-8) Cys Cysteine pH_Neutral->Cys High His Histidine pH_Neutral->His Moderate pH_Neutral->Met Slow pH_Alkaline Alkaline (pH > 8.5) pH_Alkaline->Cys High pH_Alkaline->His High Lys Lysine pH_Alkaline->Lys High N_Terminus N-Terminus pH_Alkaline->N_Terminus High experimental_workflow start Start: Protein Sample reduction 1. Reduction of Disulfides (e.g., DTT, TCEP) start->reduction buffer_exchange 2. Buffer Exchange (to optimal pH) reduction->buffer_exchange modification 3. Modification with This compound buffer_exchange->modification quenching 4. Quenching of Excess Reagent (e.g., DTT, β-mercaptoethanol) modification->quenching cleanup 5. Sample Cleanup (e.g., Dialysis, Desalting) quenching->cleanup analysis 6. Downstream Analysis (e.g., Mass Spectrometry, SDS-PAGE) cleanup->analysis end End: Modified Protein analysis->end

References

An In-depth Technical Guide to Iodoacetic Anhydride as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a highly reactive chemical reagent widely employed in biological and chemical research as a potent alkylating agent. Its utility stems from the presence of two iodoacetyl groups, which readily react with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity makes it a valuable tool in proteomics for preventing disulfide bond formation, in enzyme kinetics for probing active site mechanisms, and in chemical synthesis for the introduction of iodoacetyl moieties. This technical guide provides a comprehensive overview of iodoacetic anhydride, including its chemical properties, synthesis, experimental protocols for its use in protein modification, and a discussion of its impact on cellular signaling pathways.

Chemical and Physical Properties

This compound is a light yellow crystalline solid at room temperature.[1] It is characterized by its high reactivity towards nucleophiles, a consequence of the electron-withdrawing nature of the anhydride linkage and the good leaving group ability of the iodide ion.

PropertyValueReference
Molecular Formula C₄H₄I₂O₃[2]
Molecular Weight 353.88 g/mol [2]
Melting Point 47-49 °C[3]
Solubility Soluble in chloroform[3]
Storage Temperature 2-8°C

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound shows a characteristic singlet for the methylene (B1212753) protons (ICH₂).

  • ¹³C NMR: The carbon NMR spectrum displays signals for the carbonyl carbon and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching peaks resulting from symmetric and asymmetric stretching modes. For non-cyclic anhydrides like this compound, the higher-wavenumber C=O stretching peak is typically more intense.

Synthesis of this compound

This compound can be synthesized from iodoacetic acid through dehydration. A common method involves the use of a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Experimental Protocol: Synthesis of this compound

Materials:

  • Iodoacetic acid

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask, combine iodoacetic acid and phosphorus pentoxide in a 2:1 molar ratio.

  • Add a minimal amount of anhydrous diethyl ether to create a stirrable slurry.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Gently heat the mixture with stirring. The reaction is typically exothermic and should be controlled.

  • After the initial reaction subsides, continue to reflux the mixture for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • The product, this compound, can be isolated by distillation under reduced pressure. The unreacted iodoacetic acid and phosphoric acid byproducts will remain in the flask.

  • Collect the distilled this compound in a pre-weighed flask.

  • Store the purified this compound under anhydrous conditions at 2-8°C.

This compound as an Alkylating Agent in Proteomics

In proteomics, the reduction and alkylation of cysteine residues are crucial steps to prevent the reformation of disulfide bonds following their cleavage by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This compound, similar to the more commonly used iodoacetamide (B48618) and iodoacetic acid, serves this purpose by covalently modifying the free thiol groups of cysteines.

Mechanism of Alkylation:

The alkylation of a cysteine residue by this compound proceeds via a nucleophilic substitution (Sɴ2) reaction. The thiolate anion of the cysteine acts as the nucleophile, attacking one of the electrophilic methylene carbons of the iodoacetyl group and displacing the iodide ion. This results in the formation of a stable thioether bond.

Experimental Protocol: In-Solution Protein Alkylation

This protocol is adapted from standard procedures for iodoacetamide and can be optimized for this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium (B1175870) bicarbonate)

  • Reducing agent stock solution (e.g., 1 M DTT)

  • This compound solution (freshly prepared in an appropriate solvent like acetonitrile (B52724) or DMF)

  • Quenching solution (e.g., 1 M DTT or L-cysteine)

  • Urea (B33335) or Guanidine-HCl (for protein denaturation)

Procedure:

  • Denaturation and Reduction:

    • Denature the protein sample by adding urea to a final concentration of 8 M or guanidine-HCl to 6 M.

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30-60 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add freshly prepared this compound solution to a final concentration of 20-50 mM. A molar excess of the alkylating agent over the reducing agent is necessary.

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching:

    • Quench the excess this compound by adding a quenching solution (e.g., DTT to a final concentration of 20 mM or L-cysteine).

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin), followed by mass spectrometry analysis.

Quantitative Data on Alkylation:

ParameterCondition/ValueReference
Optimal Iodoacetamide Concentration 14 mM
Optimal Reaction Time (Iodoacetamide) 30 minutes
Optimal Temperature (Iodoacetamide) Room Temperature

Side Reactions and Specificity:

While highly reactive towards cysteine thiols, this compound and other iodo-containing alkylating agents can exhibit off-target reactivity with other amino acid residues, particularly at higher concentrations and longer incubation times. These side reactions can complicate data analysis in proteomics.

Amino AcidType of ModificationConsequenceReference
Methionine Carboxymethylation of the sulfur atomCan lead to a neutral loss in mass spectrometry, affecting peptide identification.
Histidine Alkylation of the imidazole (B134444) ringCan alter protein structure and function.
Lysine Alkylation of the ε-amino groupCan interfere with trypsin digestion and introduce unexpected mass shifts.
N-terminus Alkylation of the α-amino groupCan block the N-terminus and affect peptide identification.

Systematic evaluations have shown that iodine-containing reagents can lead to a significant number of non-specific modifications. For instance, the use of iodoacetamide has been shown to result in a more than 9-fold decrease in the identification of methionine-containing peptides in some studies.

Application in Studying Signaling Pathways

The ability of this compound to irreversibly inhibit enzymes with a critical cysteine residue in their active site makes it a valuable tool for studying cellular signaling pathways. By selectively inactivating such enzymes, researchers can investigate the downstream consequences and elucidate the enzyme's role in a particular pathway.

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH):

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in glycolysis that contains a highly reactive cysteine residue in its active site. Iodoacetate, and by extension this compound, can irreversibly inhibit GAPDH by alkylating this cysteine. This inhibition blocks the glycolytic pathway and has been used as a model to study metabolic disorders.

GAPDH_Inhibition This compound This compound GAPDH (Active) GAPDH (Active) This compound->GAPDH (Active) Alkylation of Active Site Cysteine Alkylated GAPDH (Inactive) Alkylated GAPDH (Inactive) GAPDH (Active)->Alkylated GAPDH (Inactive) Glycolysis Glycolysis Alkylated GAPDH (Inactive)->Glycolysis Inhibition ATP Production ATP Production Glycolysis->ATP Production

Probing Redox Signaling:

Cellular signaling is intricately regulated by the redox state of proteins, with the reversible oxidation of cysteine thiols acting as a molecular switch. This compound can be used to "trap" the reduced state of cysteine residues, allowing for the quantification of the extent of oxidation under different cellular conditions. This approach helps in understanding the role of specific cysteine residues in redox sensing and signaling.

Redox_Signaling_Workflow cluster_0 Cellular State 1 (e.g., Control) cluster_1 Cellular State 2 (e.g., Oxidative Stress) Reduced Cysteines_1 Reduced Cysteines_1 Alkylation_1 Alkylation with This compound Reduced Cysteines_1->Alkylation_1 Oxidized Cysteines_1 Oxidized Cysteines_1 Mass Spectrometry Mass Spectrometry Oxidized Cysteines_1->Mass Spectrometry Alkylated Cysteines_1 Alkylated Cysteines_1 Alkylation_1->Alkylated Cysteines_1 Alkylated Cysteines_1->Mass Spectrometry Reduced Cysteines_2 Reduced Cysteines_2 Alkylation_2 Alkylation with This compound Reduced Cysteines_2->Alkylation_2 Oxidized Cysteines_2 Oxidized Cysteines_2 Oxidized Cysteines_2->Mass Spectrometry Alkylated Cysteines_2 Alkylated Cysteines_2 Alkylation_2->Alkylated Cysteines_2 Alkylated Cysteines_2->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification Compare Ratios of Alkylated vs. Oxidized

Inhibition of Protein Tyrosine Phosphatases (PTPs):

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues. The catalytic activity of many PTPs depends on a critical cysteine residue in their active site. This compound can act as an irreversible inhibitor of these enzymes, making it a useful tool to study the consequences of PTP inhibition on signaling pathways that regulate processes like cell growth, differentiation, and apoptosis.

PTP_Inhibition_Pathway This compound This compound PTP (Active) PTP (Active) This compound->PTP (Active) Alkylation of Active Site Cysteine Alkylated PTP (Inactive) Alkylated PTP (Inactive) PTP (Active)->Alkylated PTP (Inactive) Dephosphorylated Substrate Dephosphorylated Substrate PTP (Active)->Dephosphorylated Substrate Phosphorylated Substrate Phosphorylated Substrate Alkylated PTP (Inactive)->Phosphorylated Substrate Inhibition of Dephosphorylation Phosphorylated Substrate->PTP (Active) Dephosphorylation Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Sustained Signaling Dephosphorylated Substrate->Downstream Signaling Terminated Signaling

Conclusion

This compound is a powerful and versatile alkylating agent with significant applications in chemical biology and proteomics. Its high reactivity towards cysteine residues makes it an effective tool for modifying proteins to prevent disulfide bond formation and for probing the function of cysteine-dependent enzymes in cellular signaling pathways. However, researchers must be mindful of its potential for off-target reactions and optimize experimental conditions to ensure specificity. A thorough understanding of its chemical properties, reactivity, and potential side reactions, as outlined in this guide, is essential for its effective and accurate application in research and drug development.

References

Iodoacetic Anhydride in Chemical Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) ((ICH₂CO)₂O) is a homobifunctional acylating reagent that has carved a niche in chemical biology and proteomics. Its utility stems from its reactivity towards nucleophilic amino acid residues, enabling a range of applications from protein modification and cross-linking to the development of covalent inhibitors. This guide provides an in-depth overview of the core principles, applications, and experimental considerations for employing iodoacetic anhydride in a research setting.

This compound's reactivity is primarily directed towards primary amines, such as the N-terminus of a polypeptide and the ε-amino group of lysine (B10760008) residues, as well as the sulfhydryl group of cysteine. The specificity of this reaction can be modulated by controlling the experimental conditions, most notably the pH. This allows for targeted modification of proteins, providing a versatile tool for studying protein structure, function, and interactions.

Mechanism of Action

The primary reaction of this compound with a nucleophilic group (Nu) on a protein, such as a primary amine or a thiol, is an acylation reaction. This results in the formation of a stable amide or thioester bond, respectively, and the release of iodoacetic acid as a byproduct. The reaction introduces an iodoacetyl group onto the protein, which can then be used for further downstream applications, such as cross-linking to a thiol-containing molecule.

Applications in Chemical Biology

Selective N-terminal Acylation and Cross-Linking

One of the key applications of this compound is the selective acylation of the α-amino group at the N-terminus of peptides and proteins. This selectivity is achieved by carefully controlling the pH of the reaction. At a pH of 6.0, this compound exhibits high selectivity (90-98%) for the N-terminal α-amino group over the ε-amino group of lysine residues.[1] To achieve this selectivity, any cysteine residues in the polypeptide must be protected prior to the reaction.[1]

This N-terminal iodoacetylation is the first step in a two-step cross-linking strategy. The newly introduced iodoacetyl group can then react with a sulfhydryl group on another molecule, forming a stable thioether linkage. This method is particularly useful for creating well-defined protein-peptide conjugates or for immobilizing peptides onto a solid support.[1]

Covalent Enzyme Inhibition

This compound and its derivatives are used in the development of covalent inhibitors, particularly for enzymes that possess a nucleophilic residue, such as a cysteine, in their active site. The iodoacetyl group acts as an electrophilic "warhead" that forms a covalent bond with the nucleophilic amino acid, leading to irreversible inhibition of the enzyme. This strategy has been successfully employed in the design of inhibitors for various enzyme classes, including cysteine proteases.

Chemical Proteomics and Activity-Based Protein Profiling (ABPP)

In the field of chemical proteomics, this compound can be used for differential protein quantitation.[2] Furthermore, the principles of its reactivity are central to activity-based protein profiling (ABPP). ABPP utilizes reactive probes to covalently label active enzymes in complex biological samples. While not always the probe itself, the chemistry of iodoacetylation is a cornerstone of many ABPP strategies for targeting nucleophilic residues in enzyme active sites.

Quantitative Reactivity Data

The reactivity of iodo-acetylating agents is highly dependent on the nucleophilicity of the target amino acid residue and the pH of the reaction medium. The tables below summarize the selectivity of this compound and provide kinetic data for the closely related and well-studied iodoacetamide (B48618) to illustrate the reactivity profile.

Table 1: pH-Dependent Selectivity of this compound

Target ResiduepHSelectivityNotes
N-terminal α-Amine6.090-98% over LysineCysteine residues must be protected.[1]
Lysine (ε-Amine)> 8.0Increased reactivityLess selective at higher pH.
Cysteine (Thiol)> 7.0Highly reactiveTypically requires protection for N-terminal selectivity.

Table 2: Second-Order Rate Constants for Iodoacetamide with Cysteine

Data for iodoacetamide is provided as a proxy for the reactivity of the iodoacetyl group.

Thiol-containing MoleculepHRate Constant (M⁻¹s⁻¹)Reference
Cysteine7.21.78

Key Experimental Protocols

Protocol 1: Selective N-terminal Iodoacetylation of a Peptide

This protocol is adapted from the principles outlined for selective N-terminal modification.

Materials:

  • Peptide with a free N-terminus

  • This compound

  • Degassed reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

  • Quenching solution (e.g., 1 M glycine)

  • Cysteine protection reagent (if necessary, e.g., N-ethylmaleimide)

  • Anhydrous acetonitrile (B52724) or DMF

  • HPLC for purification

Procedure:

  • Peptide Preparation: If the peptide contains cysteine residues, protect the sulfhydryl groups first according to standard protocols. Dissolve the peptide in the degassed reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous acetonitrile or DMF immediately before use.

  • Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution with gentle vortexing.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the N-terminally iodoacetylated peptide by reverse-phase HPLC.

  • Verification: Confirm the modification by mass spectrometry. The mass of the peptide should increase by 168.95 Da per iodoacetyl group.

Protocol 2: General Protocol for Covalent Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound or a derivative against a target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic or chromogenic substrate for the enzyme

  • This compound or derivative

  • Assay buffer (at optimal pH for the enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Prepare a stock solution of the substrate in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In the wells of the microplate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. Include a control with no inhibitor.

  • Incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at a constant temperature to allow for covalent modification.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using the microplate reader.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate as a function of inhibitor concentration to determine the IC₅₀ value.

Workflow Visualizations

Covalent Inhibition of a Cysteine Protease

The following diagram illustrates the workflow for identifying and characterizing a covalent inhibitor, such as an this compound derivative, targeting a cysteine protease.

G Workflow for Covalent Inhibition of a Cysteine Protease cluster_0 Assay Development cluster_1 Mechanism of Action cluster_2 Cellular Validation A Enzyme and Substrate Preparation C Enzyme Inhibition Assay (IC50 Determination) A->C B Inhibitor Synthesis (this compound Derivative) B->C D Mass Spectrometry Analysis (Confirm Covalent Adduct) C->D E Proteolytic Digest and LC-MS/MS D->E F Identify Cysteine Residue (Site of Modification) E->F G Cell-Based Activity Assay F->G H Target Engagement Assay G->H

Caption: Workflow for covalent inhibitor discovery and validation.

Chemical Proteomics Workflow for Target Identification

This diagram outlines a typical chemical proteomics workflow to identify the protein targets of a reactive compound like this compound.

G Chemical Proteomics Workflow for Target Identification cluster_0 Probe Labeling cluster_1 Enrichment cluster_2 Identification A Incubate Proteome (Cell Lysate) with This compound Probe B Affinity Purification of Labeled Proteins (e.g., Biotin-Streptavidin) A->B C On-Bead or In-Gel Digestion (Trypsin) B->C D LC-MS/MS Analysis C->D E Database Search and Protein Identification D->E

Caption: A typical chemical proteomics workflow using a reactive probe.

References

An In-depth Technical Guide to the Solubility and Stability of Iodoacetic Anhydride in Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iodoacetic anhydride (B1165640) is a highly reactive homobifunctional crosslinking agent used in bioconjugation and protein chemistry. Its utility is predicated on its ability to react with nucleophilic groups on biomolecules, such as primary amines. However, its high reactivity also makes it susceptible to rapid degradation, primarily through hydrolysis, in the aqueous buffer systems required for most biological applications. This guide provides a comprehensive overview of the factors governing the solubility and stability of iodoacetic anhydride.

Theoretical Background

Chemistry and Reactivity

This compound, with the chemical formula (ICH₂CO)₂O, possesses two electrophilic carbonyl carbons. These are susceptible to nucleophilic attack, making the molecule an efficient acylating agent. Its primary utility lies in its reaction with primary amines, such as the N-terminus of a protein or the epsilon-amino group of a lysine (B10760008) residue, to form a stable amide bond and release iodoacetic acid as a byproduct.

However, the most prevalent nucleophile in any aqueous buffer is water itself. The reaction of this compound with water leads to the hydrolysis of the anhydride bond, yielding two molecules of iodoacetic acid. This hydrolytic degradation is the principal pathway for the loss of its reactivity and is a critical consideration for its use in experimental settings.

G cluster_reactants Reactants cluster_products Products IAA This compound ((ICH₂CO)₂O) IA Iodoacetic Acid (ICH₂COOH) IAA->IA Hydrolysis IA2 Iodoacetic Acid (ICH₂COOH) IAA->IA2 H2O Water (H₂O)

Factors Influencing Solubility

The solubility of this compound in aqueous buffers is expected to be limited. While it is a polar molecule, its solid, crystalline nature at room temperature suggests that significant energy is required to break its crystal lattice structure.

  • Buffer Composition: The type of buffer and its ionic strength can influence solubility through the "salting in" or "salting out" effects.

  • pH: While pH is not expected to drastically alter the solubility of the uncharged anhydride molecule itself, it becomes a critical factor for the solubility of its degradation product, iodoacetic acid (pKa ~3.1).

  • Temperature: Solubility of solids generally increases with temperature, although this effect must be balanced with the increased rate of degradation at higher temperatures.

Factors Influencing Stability (Degradation)

The stability of this compound is inversely related to its rate of hydrolysis. Several factors govern this rate:

  • pH: Hydrolysis of anhydrides can be catalyzed by both acid and base. Therefore, the degradation rate is expected to be lowest in the mid-pH range (pH 4-6) and increase significantly at highly acidic or alkaline pH.

  • Buffer Nucleophilicity: Certain buffer components are themselves nucleophiles and can directly attack the anhydride. Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, can react with this compound, consuming the reagent and forming an amide linkage with the buffer molecule. This represents a secondary degradation/consumption pathway in addition to hydrolysis. Non-nucleophilic buffers like phosphate, HEPES, and MES are recommended for applications where only hydrolysis is the intended degradation pathway.

  • Temperature: The rate of hydrolysis increases significantly with temperature, following the Arrhenius equation. For maximal stability, solutions should be prepared fresh and kept cold.

Quantitative Data

As previously stated, specific solubility and stability data is sparse. The following tables are provided as a template for researchers to populate with their own experimentally determined values using the protocols outlined in Section 5.0.

Table 1: Experimentally Determined Solubility of this compound

Buffer System Buffer Conc. (mM) pH Temperature (°C) Solubility (mg/mL) Molar Solubility (M)
Phosphate 50 6.0 25 User-determined User-determined
Phosphate 50 7.4 25 User-determined User-determined
Phosphate 50 8.0 25 User-determined User-determined
MES 50 6.0 25 User-determined User-determined
HEPES 50 7.4 25 User-determined User-determined

| Citrate | 50 | 5.0 | 25 | User-determined | User-determined |

Table 2: Experimentally Determined Stability (Half-life) of this compound

Buffer System Buffer Conc. (mM) pH Temperature (°C) Half-life (t½, minutes)
Phosphate 50 6.0 25 User-determined
Phosphate 50 7.4 25 User-determined
Phosphate 50 8.0 25 User-determined
MES 50 6.0 25 User-determined
HEPES 50 7.4 25 User-determined

| Tris | 50 | 8.0 | 25 | User-determined |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: It is toxic if swallowed or inhaled and is corrosive.[1][2]

  • Corrosivity: Causes severe skin burns and eye damage.[2][3]

  • Reactivity: Reacts with water and moisture.[4]

  • Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution and measuring the concentration of the dissolved compound.

G start Start add_excess Add excess solid This compound to buffer start->add_excess equilibrate Equilibrate mixture (e.g., 24h with agitation at constant temperature) add_excess->equilibrate separate Separate solid from liquid (centrifugation or filtration) equilibrate->separate quantify Quantify anhydride conc. in the supernatant (e.g., via HPLC) separate->quantify end End quantify->end

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the desired buffer in a sealed vial. The exact amount should be enough to ensure undissolved solid remains after equilibration.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24 hours is recommended to ensure saturation).

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifuging the vial at high speed and carefully collecting the supernatant, or by filtering the solution through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the buffer.

  • Quantification: Immediately dilute the saturated supernatant into a suitable solvent (e.g., acetonitrile) and quantify the concentration of this compound using a validated analytical method, such as the HPLC protocol described in Section 5.3.

  • Calculation: The measured concentration represents the solubility of this compound under the tested conditions.

Protocol for Stability Determination (Kinetic Analysis)

This protocol monitors the concentration of this compound over time to determine its degradation rate.

G start Start prepare_stock Prepare concentrated stock of anhydride in organic solvent (e.g., Acetonitrile) start->prepare_stock initiate_reaction Initiate reaction by diluting stock into buffer at constant temp. prepare_stock->initiate_reaction sample_aliquots Withdraw aliquots at defined time points initiate_reaction->sample_aliquots quench_reaction Immediately quench reaction (e.g., dilute in acidic mobile phase) sample_aliquots->quench_reaction quantify Quantify remaining anhydride (e.g., via HPLC or colorimetric assay) quench_reaction->quantify analyze_data Plot ln[Anhydride] vs. time to determine rate constant (k) and half-life (t½ = 0.693/k) quantify->analyze_data end End analyze_data->end

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in a dry organic solvent like acetonitrile.

  • Reaction Initiation: Initiate the degradation reaction by diluting a small volume of the stock solution into a larger volume of the desired buffer, pre-equilibrated at the test temperature (e.g., 25°C), to achieve the final desired concentration (e.g., 1 mM). Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Immediately quench the reaction by diluting the aliquot into a cold, acidic solution (e.g., the HPLC mobile phase) or the first reagent of the colorimetric assay. Analyze the quenched samples to determine the concentration of remaining this compound.

  • Data Analysis: Plot the natural logarithm of the this compound concentration (ln[IAA]) versus time. For a first-order or pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is the negative of the degradation rate constant (-k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Analytical Method 1: Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for separating and quantifying this compound from its hydrolysis product, iodoacetic acid.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer and an organic solvent. A good starting point is:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

    • A gradient of 5% to 95% B over 10-15 minutes is a reasonable starting point for method development. The acid is crucial for protonating the iodoacetic acid product, ensuring good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a low wavelength, such as 210 nm, where the carbonyl group absorbs.

  • Quantification: Generate a standard curve by injecting known concentrations of this compound prepared in the initial mobile phase or acetonitrile. The peak area of the anhydride can then be used to determine its concentration in the experimental samples.

Analytical Method 2: Hydroxylamine-Ferric Chloride Colorimetric Assay

This method provides a simpler, albeit potentially less specific, alternative to HPLC for quantifying the anhydride. It is based on the reaction of the anhydride with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric chloride (FeCl₃).

G IAA Iodoacetic Anhydride HydroxamicAcid Iodoacetyl Hydroxamic Acid IAA->HydroxamicAcid + Hydroxylamine Alkaline Hydroxylamine Complex Colored Fe(III)-Hydroxamate Complex (λₘₐₓ ≈ 540 nm) HydroxamicAcid->Complex + FeCl3 Acidic FeCl₃

Methodology:

  • Reagent Preparation:

    • Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride in aqueous base (e.g., NaOH). This solution should be prepared fresh.

    • Ferric Chloride Solution: Prepare a solution of FeCl₃ in dilute acid (e.g., HCl).

  • Assay Procedure:

    • To your sample aliquot (from the stability study) or diluted supernatant (from the solubility study), add the alkaline hydroxylamine solution. Allow the reaction to proceed for a few minutes to form the hydroxamic acid.

    • Acidify the mixture and then add the ferric chloride solution. A purple or magenta color will develop rapidly.

  • Quantification: Measure the absorbance of the resulting solution at approximately 540 nm using a spectrophotometer.

  • Standard Curve: Create a standard curve by reacting known concentrations of this compound with the reagents and plotting the resulting absorbance versus concentration. Use this curve to determine the concentration of anhydride in your unknown samples.

Conclusion

While this compound is a potent tool for chemical biology and drug development, its efficacy is critically dependent on its solubility and stability in the chosen buffer system. Due to a lack of published quantitative data, researchers must be prepared to determine these parameters empirically. By understanding the chemical principles of anhydride hydrolysis and by employing the robust experimental and analytical protocols detailed in this guide, professionals can effectively characterize the behavior of this compound, leading to more reliable, reproducible, and successful experimental outcomes.

References

An In-depth Technical Guide to Iodoacetic Anhydride: Safety, Handling, and Experimental Considerations for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic anhydride (B1165640) is a highly reactive reagent utilized in bioconjugation and chemical biology for the modification of proteins and peptides. Its utility in introducing iodoacetyl groups, which can then react with sulfhydryl moieties, makes it a valuable tool in proteomics and drug development. However, its high reactivity also necessitates stringent safety and handling protocols to ensure the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and experimental considerations for the use of iodoacetic anhydride in a research setting.

Chemical and Physical Properties

This compound is a light yellow crystalline solid that is sensitive to light and moisture.[1] It is crucial to store it in a cool, dry, and dark environment to maintain its stability.

PropertyValueSource(s)
Molecular Formula C₄H₄I₂O₃[2]
Molecular Weight 353.88 g/mol
Appearance Light yellow crystalline solid[3]
Melting Point 47-49 °C
Solubility Soluble in chloroform
Storage Temperature 2-8°C
Flash Point 110 °C (230 °F) - closed cup
CAS Number 54907-61-8

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is toxic if swallowed, causes severe skin burns and eye damage, and may cause corrosive injuries to the respiratory tract upon inhalation.

Hazard ClassificationCategoryGHS Code
Acute Toxicity, Oral Category 3H301 (Toxic if swallowed)
Skin Corrosion/Irritation Category 1A/1BH314 (Causes severe skin burns and eye damage)
Serious Eye Damage/Eye Irritation Category 1H318 (Causes serious eye damage)
Acute Toxicity, Dermal Category 3-
Acute Toxicity, Inhalation Category 3-

(Data sourced from multiple safety data sheets)

Safety and Handling Precautions

Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times to prevent contact with the skin, eyes, and respiratory system.

PPE ItemSpecificationSource(s)
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and protective clothing to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 or N100) or a full face-piece chemical cartridge-type respirator should be used, especially when handling the powder outside of a certified chemical fume hood.
Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition. The recommended storage temperature is 2-8°C. It is sensitive to light and moisture and should be protected from both.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationProcedureSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill or Leak Evacuate personnel to a safe area. Wear appropriate PPE. Sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete.
Fire Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use water as it can react with the substance. Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols: Protein Modification

This compound is a potent acylating agent used to modify primary amino groups (N-terminus and lysine (B10760008) side chains) in proteins and peptides. The resulting iodoacetylated protein can then be used for further conjugation, for example, with thiol-containing molecules.

General Workflow for Protein Iodoacetylation

The following diagram outlines a typical workflow for the modification of a protein with this compound.

experimental_workflow General Workflow for Protein Iodoacetylation cluster_prep Sample Preparation cluster_reaction Acylation Reaction cluster_cleanup Purification cluster_analysis Analysis p1 Protein Solubilization in Buffer (e.g., 50 mM Sodium Phosphate (B84403), pH 6.8) r1 Prepare this compound Solution (e.g., in Dioxane or DMF) r2 Add Anhydride to Protein Solution (5-20 fold molar excess) r1->r2 Quickly add r3 Incubate at Room Temperature (e.g., 1 minute to 1 hour) r2->r3 Vortex and incubate c1 Quench Reaction (e.g., with Tris buffer) r3->c1 Stop reaction c2 Purify Modified Protein (e.g., Dialysis, Size-Exclusion Chromatography) c1->c2 Remove excess reagent a1 Characterize Modified Protein (e.g., Mass Spectrometry) c2->a1 Confirm modification

Caption: A general workflow for protein modification using this compound.

Detailed Methodologies

The following is a representative protocol for the iodoacetylation of a protein, synthesized from procedures for related acylating agents. Optimization for specific proteins is recommended.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dioxane or dimethylformamide (DMF)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Tris buffer (1 M, pH 8.0) for quenching

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Protein Preparation: Dissolve the protein of interest in 50 mM sodium phosphate buffer (pH 6.8) to a final concentration of approximately 0.1 mM.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous dioxane or DMF. The concentration should be calculated to achieve a 5 to 20-fold molar excess when added to the protein solution.

  • Acylation Reaction: While vortexing the protein solution, add the calculated volume of the this compound stock solution.

  • Incubation: Continue to mix the reaction at room temperature. The reaction is typically rapid and may be complete within 1 to 5 minutes. Incubation times may be extended up to 1 hour, but this increases the risk of non-specific modifications.

  • Quenching: Stop the reaction by adding Tris buffer (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted anhydride.

  • Purification: Remove excess reagents and byproducts by dialyzing the reaction mixture against a suitable buffer (e.g., PBS) overnight at 4°C, or by using a size-exclusion chromatography column.

  • Analysis: Confirm the extent of modification using mass spectrometry to determine the mass shift corresponding to the addition of iodoacetyl groups.

Mechanism of Action and Impact on Signaling Pathways

The primary and most well-documented biological effect of this compound and its hydrolysis product, iodoacetate, is the inhibition of glycolysis through the alkylation of a critical cysteine residue in the active site of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH).

Inhibition of Glycolysis

glycolysis_inhibition Inhibition of Glycolysis by this compound cluster_pathway Glycolytic Pathway IAA This compound GAPDH Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) IAA->GAPDH Alkylation of active site Cysteine BPG 1,3-Bisphosphoglycerate IAA->BPG Inhibits conversion Glycolysis Glycolysis G3P Glyceraldehyde-3-Phosphate ATP ATP Production Glycolysis->ATP Leads to G3P->BPG GAPDH

Caption: this compound inhibits glycolysis by alkylating GAPDH.

This inhibition of a key glycolytic enzyme leads to a rapid depletion of cellular ATP and an accumulation of glycolytic intermediates upstream of GAPDH. This metabolic disruption can have profound downstream effects on various cellular signaling pathways that are sensitive to the cell's energetic state.

Potential Downstream Signaling Consequences

The inhibition of glycolysis can indirectly modulate the activity of major signaling pathways that are interconnected with cellular metabolism, such as the PI3K/Akt and MAPK pathways. For instance, a decrease in ATP levels can activate AMP-activated protein kinase (AMPK), which in turn can inhibit anabolic pathways and influence cell growth and proliferation signaling.

signaling_crosstalk Potential Downstream Effects of Glycolysis Inhibition IAA This compound Glycolysis Glycolysis Inhibition IAA->Glycolysis Inhibits Metabolic_Stress Metabolic Stress (e.g., decreased ATP) Glycolysis->Metabolic_Stress Leads to PI3K_Akt PI3K/Akt Pathway Metabolic_Stress->PI3K_Akt Modulates MAPK MAPK Pathway Metabolic_Stress->MAPK Modulates Cell_Processes Cell Growth, Proliferation, Survival PI3K_Akt->Cell_Processes Regulates MAPK->Cell_Processes Regulates

Caption: Conceptual overview of potential signaling crosstalk following glycolysis inhibition.

It is important to note that the effects of this compound on these downstream pathways are often context-dependent and can vary between different cell types and experimental conditions. Further research, such as phosphoproteomics studies, can help to elucidate the specific signaling cascades affected by this compound-induced metabolic stress.

Conclusion

This compound is a powerful tool for chemical biology and proteomics, but its use demands a thorough understanding of its hazardous properties and strict adherence to safety protocols. This guide provides essential information for researchers to handle this reagent safely and effectively. By implementing proper engineering controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, the risks associated with this compound can be minimized. Furthermore, a clear understanding of its mechanism of action and potential downstream cellular effects is crucial for the design and interpretation of experiments in which this reactive compound is employed.

References

Methodological & Application

Application Notes: Cysteine Alkylation in Proteomics using Iodoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of proteomics, particularly in mass spectrometry-based workflows, the reduction and alkylation of cysteine residues are fundamental steps for accurate protein identification and quantification. Cysteine residues, with their reactive thiol (-SH) groups, can form disulfide bonds (-S-S-), which are critical for the native three-dimensional structure of proteins. However, these bonds interfere with enzymatic digestion and subsequent analysis by creating complex, folded structures.

The standard procedure involves two key steps:

  • Reduction: Disulfide bonds are cleaved using a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to yield free thiol groups.

  • Alkylation: The newly formed free thiols are covalently modified, or "capped," by an alkylating agent. This modification is irreversible and prevents the re-formation of disulfide bonds, ensuring that proteins remain in a linear, denatured state.[1]

A Note on Iodoacetic Anhydride (B1165640) vs. Iodoacetic Acid

The specified reagent, iodoacetic anhydride, is the anhydride of iodoacetic acid. In the aqueous, buffered conditions required for protein alkylation, this compound rapidly hydrolyzes to form two molecules of iodoacetic acid (IAA or IAC). Therefore, for practical purposes in a standard proteomics workflow, the active alkylating species is iodoacetic acid. The protocols and data presented here are for iodoacetic acid, which is the chemically relevant reagent for this application.

Iodoacetic acid alkylates the thiol group of cysteine via a nucleophilic substitution reaction, forming a stable carboxymethyl-cysteine derivative. This results in a predictable mass increase of 58.005 Da for each modified cysteine residue.

Quantitative Data Presentation: Comparison of Alkylating Agents

While both iodoacetic acid (IAA) and the more commonly used iodoacetamide (B48618) (IAM) are effective at alkylating cysteines, they exhibit differences in reactivity and side-reaction profiles. Iodine-containing reagents, in general, have been associated with a higher incidence of non-specific modifications, which can lead to lower peptide identification rates in mass spectrometry analyses.[2]

The table below summarizes the characteristics of commonly used alkylating agents.

FeatureIodoacetic Acid (IAA/IAC)Iodoacetamide (IAM)Acrylamide (AA)
Mass Addition +58.005 Da (Carboxymethyl)+57.021 Da (Carbamidomethyl)+71.037 Da (Propionamide)
Primary Target Cysteine Thiol (-SH)Cysteine Thiol (-SH)Cysteine Thiol (-SH)
Alkylation Efficiency High (e.g., >97%)[2]High (e.g., >97%)[2]High (e.g., >97%)[2]
Key Side Reactions Alkylation of Met, Lys, His, N-terminus. Iodine-containing reagents can cause a significant decrease in the identification of methionine-containing peptides.Alkylation of Met, Lys, His, N-terminus. Generally considered more reactive than IAA.Fewer reported side reactions compared to iodine-containing reagents.
Peptide ID Rate Can be lower due to side reactions.Can be lower due to side reactions.Generally results in higher peptide spectral matches compared to IAA/IAM.

Experimental Workflow

The general workflow for in-solution protein alkylation involves sequential steps of denaturation, reduction, alkylation, and quenching before proceeding to enzymatic digestion and mass spectrometry analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Downstream Analysis ProteinSample Protein Sample (in Denaturing Buffer) Reduction Reduction (e.g., 5 mM DTT, 56°C) ProteinSample->Reduction Alkylation Alkylation (e.g., 20 mM IAA, RT, Dark) Reduction->Alkylation Quench Quenching (e.g., add DTT) Alkylation->Quench Digestion Enzymatic Digestion (e.g., Trypsin) Quench->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis

Caption: Standard workflow for in-solution protein reduction and alkylation.

Detailed Experimental Protocol: In-Solution Alkylation with Iodoacetic Acid

This protocol describes the reduction and alkylation of protein samples in solution, suitable for subsequent enzymatic digestion and mass spectrometry analysis.

Materials and Reagents

  • Denaturation/Reaction Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent Stock: 500 mM Dithiothreitol (DTT) in HPLC-grade water (prepare fresh)

  • Alkylating Agent Stock: 500 mM Iodoacetic Acid (IAA) in HPLC-grade water (prepare fresh, protect from light)

  • Quenching Reagent: Can use the 500 mM DTT stock.

  • Digestion Buffer: 100 mM Tris-HCl, pH 8.5 (or Ammonium Bicarbonate, 50 mM)

  • Protein sample (10-100 µg)

  • Thermomixer or heating block

  • Microcentrifuge tubes

Reagent Preparation

  • 500 mM DTT: Dissolve 77.1 mg of DTT in 1 mL of HPLC-grade water. Prepare immediately before use.

  • 500 mM Iodoacetic Acid: Dissolve 93.0 mg of iodoacetic acid in 1 mL of HPLC-grade water. Prepare this solution immediately before use and keep it in a light-protected tube (e.g., wrapped in aluminum foil), as it is light-sensitive.

Step-by-Step Procedure

  • Protein Solubilization and Denaturation: a. Resuspend the protein sample (e.g., 100 µg) in 100 µL of Denaturation/Reaction Buffer (8 M Urea, 100 mM Tris-HCl, pH 8.5). b. Vortex thoroughly to ensure complete solubilization.

  • Reduction of Disulfide Bonds: a. Add 1 µL of 500 mM DTT stock solution to the protein sample to achieve a final concentration of 5 mM. b. Incubate the mixture for 30-45 minutes at 56°C with gentle shaking. c. Allow the sample to cool to room temperature.

  • Alkylation of Cysteine Residues: a. Add 4 µL of 500 mM iodoacetic acid stock solution to the sample for a final concentration of approximately 20 mM. b. Incubate the reaction for 30 minutes at room temperature in complete darkness.

  • Quenching the Reaction: a. To consume the excess, unreacted iodoacetic acid, add an additional 1 µL of 500 mM DTT stock solution. b. Incubate for 15 minutes at room temperature.

  • Sample Preparation for Digestion: a. The sample must be diluted to reduce the urea concentration to less than 2 M, as high concentrations of urea can inhibit enzymatic activity (e.g., trypsin). b. Dilute the 105 µL sample by adding at least 420 µL of Digestion Buffer (a 1:5 dilution). c. The protein sample is now reduced, alkylated, and ready for enzymatic digestion according to your standard protocol.

Summary of Protocol Parameters

StepReagentFinal ConcentrationIncubation TimeIncubation Temperature
Reduction Dithiothreitol (DTT)5 mM30-45 min56°C
Alkylation Iodoacetic Acid (IAA)~20 mM30 minRoom Temperature (Dark)
Quenching Dithiothreitol (DTT)Additional 5 mM15 minRoom Temperature

References

Application Notes: Iodoacetic Anhydride for Mass Spectrometry Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In bottom-up proteomics, the accurate identification and quantification of proteins by mass spectrometry hinges on the effective and reproducible preparation of peptide samples. A critical step in this workflow is the reduction and alkylation of cysteine residues. Disulfide bonds within and between proteins, formed by the oxidation of cysteine thiols, create complex three-dimensional structures. These structures can hinder enzymatic digestion by proteases such as trypsin, leading to incomplete protein digestion and reduced peptide identification. To overcome this, disulfide bonds are cleaved using a reducing agent, and the resulting free sulfhydryl groups are subsequently capped with an alkylating agent to prevent their re-oxidation and the reformation of disulfide bonds.[1]

Iodoacetic anhydride (B1165640), along with the more commonly used iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA), belongs to a class of iodo-containing reagents that effectively alkylate cysteine residues.[2][3] The reaction involves the nucleophilic attack of the cysteine thiolate anion on the electrophilic carbon of the iodoacetyl group, forming a stable thioether bond. This modification, known as S-carboxymethylation when using iodoacetic acid or its anhydride, results in a predictable mass shift that is readily identifiable in mass spectra, aiding in the confident identification of cysteine-containing peptides.[4]

Principle of Action

The alkylation of cysteine residues by iodoacetic anhydride proceeds via an SN2 reaction mechanism. The sulfhydryl group of a cysteine residue, which is more nucleophilic in its deprotonated thiolate form (S-), attacks the carbon atom bearing the iodine atom in the iodoacetyl moiety. This results in the formation of a stable covalent thioether linkage and the displacement of the iodide ion. This irreversible modification prevents the reformation of disulfide bonds during sample processing.[5]

While highly reactive towards cysteine residues, iodo-containing alkylating agents can also react with other nucleophilic amino acid side chains, particularly at higher concentrations or prolonged incubation times. These off-target modifications can occur on residues such as methionine, histidine, lysine, and the N-terminal amino group of peptides. Such side reactions can complicate data analysis and should be minimized by optimizing reaction conditions.

Key Applications in Mass Spectrometry-Based Proteomics

  • Preventing Disulfide Bond Reformation: The primary application of this compound is to irreversibly block cysteine residues after reduction, ensuring that proteins remain in a linearized state for efficient enzymatic digestion.

  • Improving Peptide and Protein Identification: By preventing the formation of disulfide-linked peptides, which can be challenging to identify by mass spectrometry, alkylation simplifies the resulting peptide mixture and improves sequence coverage.

  • Quantitative Proteomics: In quantitative proteomics strategies, consistent and complete alkylation is crucial for accurate relative and absolute quantification of proteins. Incomplete alkylation can lead to variability between samples and inaccurate quantification.

  • Cysteine-Specific Enrichment: While not a direct application of this compound itself, the resulting modified cysteine can be a target for specific enrichment strategies when combined with other reagents. For instance, iodoacetyl-containing tandem mass tags (iodoTMT) have been developed for the irreversible labeling and subsequent enrichment of cysteine-containing peptides.

Experimental Protocols

This section provides a detailed protocol for the in-solution reduction and alkylation of proteins using this compound for mass spectrometry sample preparation.

Materials

  • Protein sample (e.g., cell lysate, purified protein)

  • Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 100 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (prepare fresh)

  • Alkylating Agent: 100 mM this compound in 50 mM Ammonium Bicarbonate (prepare fresh, protect from light)

  • Quenching Reagent: 200 mM DTT in 50 mM Ammonium Bicarbonate (prepare fresh)

  • Sequencing-grade modified trypsin

  • 0.1% Formic acid in HPLC-grade water

  • Acetonitrile (ACN)

  • C18 solid-phase extraction (SPE) cartridges or tips

Protocol for In-Solution Protein Alkylation

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet or solution in an appropriate volume of Denaturation Buffer to achieve a final protein concentration of 1-5 µg/µL.

    • Vortex thoroughly to ensure complete solubilization.

  • Reduction:

    • Add the 100 mM DTT solution to the protein sample to a final concentration of 10 mM.

    • Incubate the mixture at 56°C for 30 minutes to reduce all disulfide bonds.

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Add the freshly prepared 100 mM this compound solution to the reduced protein sample to a final concentration of 20 mM.

    • Incubate the reaction in the dark at room temperature for 30 minutes.

  • Quenching:

    • To consume any excess this compound, add the 200 mM DTT solution to a final concentration of 20 mM.

    • Incubate for 15 minutes in the dark at room temperature.

  • Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the peptide solution by adding formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 SPE cartridge or tip according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in 0.1% formic acid in HPLC-grade water prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep In-Solution Sample Preparation protein_sample Protein Sample denaturation Denaturation (8M Urea) protein_sample->denaturation reduction Reduction (10mM DTT, 56°C, 30 min) denaturation->reduction alkylation Alkylation (20mM this compound, RT, 30 min, dark) reduction->alkylation quenching Quenching (20mM DTT) alkylation->quenching digestion Digestion (Trypsin, 37°C, overnight) quenching->digestion cleanup C18 Desalting digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Caption: Workflow for in-solution protein sample preparation using this compound.

signaling_pathway cluster_alkylation_mechanism Alkylation of Cysteine cysteine Reduced Cysteine (Protein-SH) thiolate Thiolate Anion (Protein-S⁻) cysteine->thiolate Deprotonation (pH > pKa) alkylated_cysteine S-Carboxymethyl Cysteine (Protein-S-CH₂COOH) thiolate->alkylated_cysteine Nucleophilic Attack IAA_anhydride This compound ((ICH₂CO)₂O) IAA_anhydride->alkylated_cysteine iodide Iodide Ion (I⁻) alkylated_cysteine->iodide Byproducts acetic_acid Acetic Acid alkylated_cysteine->acetic_acid

Caption: Reaction mechanism for the alkylation of cysteine with this compound.

Data Presentation

Table 1: Comparison of Common Alkylating Agents for Mass Spectrometry

FeatureIodoacetamide (IAM)Iodoacetic Acid (IAA)This compoundChloroacetamide (CAA)
Reactive Group IodoacetylIodoacetylIodoacetylChloroacetyl
Mass Shift (Da) +57.021+58.005+58.005+57.021
Primary Target CysteineCysteineCysteineCysteine
Common Side Reactions Methionine, Lysine, Histidine, N-terminusMethionine, Lysine, Histidine, N-terminusExpected to be similar to IAA and IAMMethionine, Lysine, Histidine, N-terminus
Relative Reactivity HighHighExpected to be highLower than iodo-reagents
Advantages Widely used, well-characterizedLess prone to some side reactions than IAM under certain conditionsPotentially higher reactivity due to anhydride groupLower cost
Disadvantages Can cause significant off-target modificationsCan cause significant off-target modificationsLess commonly used, potential for hydrolysisSlower reaction kinetics

References

Application Notes and Protocols: Iodoacetic Anhydride for Cysteine Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing iodoacetic anhydride (B1165640) for the specific labeling of cysteine residues in proteomics workflows. This document covers the principles of the reaction, detailed experimental protocols, and applications in quantitative proteomics and drug development.

Introduction to Cysteine Labeling with Iodoacetic Anhydride

Cysteine residues, with their reactive sulfhydryl groups, are frequent targets for chemical labeling in proteomic studies. This specific modification allows for the investigation of protein structure, function, redox state, and interactions. This compound serves as a potent alkylating agent for cysteine residues. In aqueous solutions, it is readily hydrolyzed to two equivalents of iodoacetic acid (IAA), which then reacts with the thiol group of cysteine via an SN2 reaction to form a stable carboxymethyl-cysteine adduct. This irreversible modification is crucial for preventing the re-formation of disulfide bonds and for introducing tags for quantification.

While iodoacetamide (B48618) (IAM) is a more commonly used reagent for cysteine alkylation, iodoacetic acid (and by extension, this compound) offers a viable alternative. The choice between these reagents can depend on the specific experimental goals, such as desired reaction kinetics and pH conditions.

Core Applications:

  • Quantitative Proteomics: this compound can be used in stable isotope labeling strategies. By using isotopically labeled versions of the reagent (e.g., containing ¹³C or ¹⁸O), differential labeling of cysteine-containing peptides from different samples can be achieved, allowing for accurate relative quantification by mass spectrometry.

  • Redox Proteomics: This technique is instrumental in studying the oxidation state of cysteine residues. By first blocking reduced cysteines with a "light" isotopic form of this compound and then reducing and blocking the originally oxidized cysteines with a "heavy" isotopic form, the ratio of oxidized to reduced protein can be determined.

  • Drug Development: In the pharmaceutical industry, proteomics plays a crucial role in target identification and validation, biomarker discovery, and understanding mechanisms of drug action.[1][2][3][4] Cysteine labeling with reagents like this compound can help in identifying drug-target engagement, especially for covalent inhibitors that target cysteine residues.

Quantitative Data Summary

The following table summarizes key quantitative parameters for iodoacetic acid (the active form of this compound in aqueous solution) in comparison to the widely used iodoacetamide.

FeatureIodoacetic Acid (from Anhydride)IodoacetamideReferences
Primary Target Cysteine ThiolsCysteine Thiols[5]
Reaction Type SN2 AlkylationSN2 Alkylation
Optimal pH 7.5 - 8.57.5 - 8.5
Known Side Reactions Alkylation of Met, Lys, His, N-terminusAlkylation of Met, Lys, His, N-terminus
Mass Shift (Monoisotopic) +58.0055 Da+57.0215 Da

Experimental Protocols

Here, we provide detailed protocols for standard cysteine labeling and for a differential labeling workflow for quantitative redox proteomics using this compound.

Protocol 1: Standard Cysteine Alkylation for Protein Identification

This protocol describes the reduction and alkylation of cysteine residues in a protein sample prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 6 M urea (B33335) for denaturing conditions)

  • Dithiothreitol (DTT) solution (1 M in water)

  • This compound solution (500 mM in a compatible organic solvent like DMSO, freshly prepared and protected from light). Note: this compound will hydrolyze to iodoacetic acid upon addition to the aqueous buffer.

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared this compound solution to a final concentration of 25-50 mM (a 2.5 to 5-fold molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the concentration of urea to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: Differential Cysteine Labeling for Quantitative Redox Proteomics

This protocol outlines a workflow for the relative quantification of cysteine oxidation between two samples using light and heavy isotopic forms of this compound.

Materials:

  • Two protein samples (e.g., control and treated) in lysis buffer (e.g., 100 mM Tris-HCl pH 7.5, 4% SDS).

  • "Light" this compound (e.g., standard ¹²C)

  • "Heavy" this compound (e.g., ¹³C₂-iodoacetic anhydride)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (200 mM)

  • Quenching solution (e.g., 1 M DTT)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Lysis and Initial Alkylation:

    • Lyse the control cells in lysis buffer containing 50 mM "light" this compound.

    • Lyse the treated cells in lysis buffer containing 50 mM "heavy" this compound.

    • This step labels all reduced cysteine residues in each sample with the respective isotopic label.

  • Sample Combination and Reduction:

    • Combine the two protein lysates in a 1:1 ratio.

    • Add TCEP to a final concentration of 10 mM and incubate for 30 minutes at room temperature to reduce all previously oxidized cysteine residues.

  • Second Alkylation:

    • Add a different alkylating agent, such as N-ethylmaleimide (NEM), to a final concentration of 20 mM to block the newly reduced thiols. This prevents disulfide bond reformation.

  • Protein Precipitation and Digestion:

    • Precipitate the combined protein sample (e.g., using acetone (B3395972) or TCA) to remove interfering substances.

    • Resuspend the protein pellet in a suitable digestion buffer and digest with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The ratio of the intensities of the "heavy" and "light" labeled peptides will indicate the relative oxidation state of each cysteine residue between the two samples.

Visualizations

The following diagrams illustrate the key chemical reaction and experimental workflows.

G cluster_0 This compound Hydrolysis cluster_1 Cysteine Alkylation IodoaceticAnhydride This compound Water + 2 H₂O IodoaceticAcid → 2x Iodoacetic Acid Cysteine Protein-Cys-SH IAA + Iodoacetic Acid CarboxymethylCysteine → Protein-Cys-S-CH₂-COOH + HI

Figure 1: Reaction of this compound with Cysteine.

G Start Protein Sample Reduction Reduction (DTT) Start->Reduction Alkylation Alkylation (this compound) Reduction->Alkylation Quenching Quenching (DTT or L-Cysteine) Alkylation->Quenching Digestion Digestion (Trypsin) Quenching->Digestion Analysis LC-MS/MS Analysis Digestion->Analysis

Figure 2: Standard Cysteine Alkylation Workflow.

G cluster_0 Sample 1 (Control) cluster_1 Sample 2 (Treated) S1_Lysis Lysis + 'Light' this compound Combine Combine Samples (1:1) S1_Lysis->Combine S2_Lysis Lysis + 'Heavy' this compound S2_Lysis->Combine Reduce Reduce Oxidized Cysteines (TCEP) Combine->Reduce Block Block Newly Reduced Thiols (e.g., NEM) Reduce->Block Digest Protein Digestion (Trypsin) Block->Digest Analyze Quantitative LC-MS/MS Digest->Analyze

Figure 3: Quantitative Redox Proteomics Workflow.

References

Application Notes and Protocols for Iodoacetic Anhydride in Cross-Linking Studies of Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) is a valuable reagent in the field of protein chemistry, particularly for the structural analysis of protein complexes. Its utility lies in its ability to selectively modify specific amino acid residues, enabling the formation of covalent cross-links between interacting proteins. This application note provides detailed protocols and insights into the use of iodoacetic anhydride for elucidating protein-protein interactions.

The primary application of this compound in this context is as a hetero-bifunctional cross-linking agent. This is typically achieved through a two-step process. Initially, the reagent is used to selectively acylate the N-terminal α-amino group of a protein or peptide under controlled pH conditions. This reaction introduces a reactive iodoacetyl moiety. In the second step, this iodoacetyl group can then form a stable thioether bond with a sulfhydryl group from a cysteine residue on an interacting protein. This pH-controlled selectivity for the N-terminus over the ε-amino groups of lysine (B10760008) residues is a key advantage of this method.[1]

Principle of this compound Cross-Linking

This compound's cross-linking potential is realized through a sequential modification strategy.

Step 1: N-terminal Acylation. At a slightly acidic pH (around 6.0), this compound exhibits high selectivity for the α-amino group at the N-terminus of a polypeptide chain.[1] The pKa of the N-terminal α-amino group is generally lower (around 7.6-8.0) than that of the ε-amino group of lysine side chains (pKa ≈ 10.5).[2] This difference in basicity allows for the preferential acylation of the N-terminus. This reaction results in the formation of an N-iodoacetylated protein, introducing a reactive "handle" for the subsequent cross-linking step.

Step 2: Thiol-Reactive Cross-Linking. The iodoacetyl group introduced in the first step is highly reactive towards nucleophiles, particularly the thiol group of cysteine residues. By incubating the N-iodoacetylated protein with a binding partner that possesses an accessible cysteine residue, a covalent thioether linkage is formed, effectively cross-linking the two proteins.

Applications in Protein Complex Studies

This cross-linking strategy is particularly useful for:

  • Mapping Protein Interfaces: By identifying the cross-linked peptides using mass spectrometry, the specific regions of interaction between two proteins can be determined.

  • Stabilizing Transient Interactions: Weak or transient protein-protein interactions can be captured and stabilized for further analysis.

  • Probing Protein Conformation: Changes in cross-linking efficiency can provide insights into conformational changes within a protein complex.

Experimental Protocols

The following protocols provide a general framework for using this compound in cross-linking studies. Optimization of parameters such as protein concentration, reagent molar excess, and incubation times is recommended for each specific protein complex.

Protocol 1: Selective N-terminal Iodoacetylation of a Protein

Materials:

  • Purified protein of interest

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris) that could compete with the reaction.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in a dry, inert organic solvent such as anhydrous DMSO or DMF.

  • Acylation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove excess this compound and by-products by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Verification (Optional): The success of the N-terminal modification can be verified by mass spectrometry. An increase in the protein's molecular weight corresponding to the addition of an iodoacetyl group is expected.

Protocol 2: Cross-Linking of N-Iodoacetylated Protein to a Cysteine-Containing Partner

Materials:

  • N-iodoacetylated protein (from Protocol 1)

  • Purified cysteine-containing binding partner

  • Cross-Linking Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Quenching Solution: 1 M β-mercaptoethanol or DTT

  • SDS-PAGE analysis reagents

Procedure:

  • Protein Mixture: Combine the N-iodoacetylated protein and its cysteine-containing binding partner in the Cross-Linking Buffer at a desired molar ratio (e.g., 1:1). The optimal protein concentrations will depend on the affinity of the interaction.

  • Cross-Linking Reaction: Incubate the protein mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 10-20 mM to react with any remaining iodoacetyl groups.

  • Analysis: Analyze the cross-linking reaction products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the cross-linked complex is indicative of a successful reaction. Further analysis by mass spectrometry can be performed to identify the cross-linked peptides.

Data Presentation

Mass spectrometry is a powerful tool for identifying the cross-linked residues. After enzymatic digestion of the cross-linked protein complex, the resulting peptide mixture is analyzed by LC-MS/MS. The identification of a peptide-peptide pair linked by the this compound remnant confirms the proximity of the respective residues in the protein complex.

Table 1: Representative Mass Spectrometry Data for a Cross-Linked Protein Complex

Cross-linked Peptide Pair IDProtein 1 Peptide SequenceProtein 2 Peptide SequencePrecursor m/zChargeMass Shift (Da)
XL-01(N-term)GSSGSSGSKELVCGER854.423+57.02
XL-02(N-term)GSSGSSGSKAGCTFR799.383+57.02

Note: The mass shift of +57.02 Da on the cysteine residue corresponds to the carboxymethylation resulting from the reaction with the iodoacetyl group.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key processes involved in this compound-based protein cross-linking.

experimental_workflow cluster_step1 Step 1: N-terminal Iodoacetylation cluster_step2 Step 2: Cross-Linking Protein_A Protein A (with N-terminus) IAA This compound (pH 6.0) Protein_A->IAA N_Iodoacetyl_Protein_A N-Iodoacetylated Protein A IAA->N_Iodoacetyl_Protein_A Protein_B Protein B (with Cysteine) N_Iodoacetyl_Protein_A->Protein_B Incubate with binding partner Complex Cross-linked Protein A-B Complex Protein_B->Complex

Caption: Experimental workflow for this compound cross-linking.

logical_relationship Start Start with Protein Complex (Protein A + Protein B) Step1 Selective Acylation of Protein A N-terminus with This compound (pH 6.0) Start->Step1 Step2 Formation of N-Iodoacetyl Protein A Step1->Step2 Step3 Reaction of Iodoacetyl group with Cysteine on Protein B Step2->Step3 Result Covalent Cross-link between Protein A and Protein B Step3->Result Analysis Mass Spectrometry Analysis (Identification of cross-linked peptides) Result->Analysis

Caption: Logical flow of the this compound cross-linking reaction.

Conclusion

This compound provides a powerful and selective method for cross-linking protein complexes. The ability to target N-terminal α-amino groups with high specificity under controlled pH conditions, followed by a rapid and specific reaction with cysteine residues, makes it a valuable tool for structural proteomics. The protocols and information provided herein serve as a comprehensive guide for researchers looking to employ this technique to unravel the intricacies of protein-protein interactions.

References

Step-by-Step Guide for Iodoacetic Anhydride Protein Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetic anhydride (B1165640) is a reactive chemical species that can be utilized for the covalent modification of proteins. Its primary application lies in the selective acylation of the N-terminal α-amino group of a protein or peptide. This selectivity is achieved by carefully controlling the reaction pH, capitalizing on the differential pKa values of the N-terminal α-amine (pKa ≈ 6-8) and the ε-amine of lysine (B10760008) side chains (pKa ≈ 10.5). At a slightly acidic to neutral pH, the N-terminal amine is more nucleophilic and thus more reactive towards iodoacetic anhydride.[1][2][3][4]

A critical consideration for this modification strategy is the presence of cysteine residues, as the thiol group is highly nucleophilic and will readily react. Therefore, for selective N-terminal modification, cysteine residues must be protected prior to the reaction with this compound.[5] This document provides a detailed protocol for the iodoacetylation of proteins, including strategies for cysteine protection, a step-by-step modification protocol, and methods for downstream analysis.

Reaction Mechanism and Specificity

The modification of a protein's N-terminal α-amino group with this compound proceeds via a nucleophilic acyl substitution. The more nucleophilic N-terminal amine at a controlled pH attacks one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequently, an iodoacetate molecule is eliminated as a leaving group, resulting in the formation of a stable amide bond between the iodoacetyl group and the N-terminal nitrogen.

Key Amino Acid Reactivity and pH Dependence:

Amino Acid ResidueFunctional GrouppKa of Conjugate AcidReactivity with Iodoacetylating AgentsOptimal pH for Reaction
N-terminalα-Amino~6.0 - 8.0High (at controlled pH)6.0 - 7.5
CysteineThiol~8.5Very High (as thiolate)> 7.5
Lysineε-Amino~10.5Low (at controlled pH), High (at alkaline pH)> 9.0
HistidineImidazole~6.0Moderate> 6.0
MethionineThioether-LowRelatively pH-independent

This table summarizes the general reactivity trends. Optimal conditions should be empirically determined for each specific protein.

Experimental Protocols

Part 1: Cysteine Protection (if applicable)

For proteins containing cysteine residues, protection of the thiol groups is essential to achieve selective N-terminal modification. The choice of protecting group depends on the downstream application and the desired deprotection conditions. The acetamidomethyl (Acm) group is a common choice as it is stable under the conditions of iodoacetylation and can be removed later if necessary.

Materials:

  • Protein of interest

  • Denaturing buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Cysteine protecting reagent (e.g., Iodoacetamide (B48618) for irreversible protection or other suitable reagents for reversible protection)

  • Quenching reagent (e.g., excess DTT or β-mercaptoethanol)

  • Buffer exchange system (e.g., dialysis cassettes, spin desalting columns)

  • Reaction Buffer for N-terminal modification (e.g., 100 mM Phosphate buffer, pH 6.5)

Procedure:

  • Protein Denaturation and Reduction:

    • Dissolve the protein in a denaturing buffer to a final concentration of 1-5 mg/mL.

    • Add a reducing agent (e.g., DTT to a final concentration of 10 mM or TCEP to 5 mM).

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Cysteine Alkylation (Protection):

    • Cool the solution to room temperature.

    • Add the cysteine protecting reagent. For irreversible protection with iodoacetamide, add a 2 to 5-fold molar excess over the reducing agent (e.g., 25 mM iodoacetamide if 10 mM DTT was used).

    • Incubate in the dark at room temperature for 30-60 minutes.

  • Quenching and Buffer Exchange:

    • Quench the alkylation reaction by adding an excess of a thiol-containing reagent (e.g., DTT to a final concentration of 20 mM).

    • Remove the denaturant, excess reducing agent, and alkylating reagent by buffer exchange into the Reaction Buffer for N-terminal modification (100 mM Phosphate buffer, pH 6.5). This can be achieved through dialysis or with spin desalting columns.

Part 2: N-terminal Iodoacetylation

Materials:

  • Cysteine-protected protein in Reaction Buffer (100 mM Phosphate buffer, pH 6.5)

  • This compound

  • Anhydrous organic solvent (e.g., Acetonitrile or Tetrahydrofuran (THF))

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)

  • Ice bath

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., 1 M in acetonitrile). Prepare this immediately before use as anhydrides are susceptible to hydrolysis.

    • Cool the protein solution to 0°C in an ice bath.

  • Iodoacetylation Reaction:

    • While gently vortexing the chilled protein solution, add the this compound stock solution to achieve the desired final concentration. A 10- to 50-fold molar excess of this compound over the protein is a good starting point. The optimal concentration should be determined empirically.

    • Incubate the reaction on ice for 1-2 hours. The reaction time may need to be optimized for the specific protein.

  • Quenching the Reaction:

    • Stop the reaction by adding the quenching solution. For example, add 1 M Tris-HCl, pH 8.0 to a final concentration of 100 mM. The primary amines in Tris will react with and consume the excess this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagents and byproducts by buffer exchange, dialysis, or size-exclusion chromatography into a suitable storage buffer.

Analysis of Modification

The extent of protein modification can be assessed by mass spectrometry. An increase in the protein's molecular weight corresponding to the mass of the iodoacetyl group (168.95 Da) will be observed for each modification. Tandem mass spectrometry (MS/MS) can be used to confirm the site of modification at the N-terminus.

Mandatory Visualizations

experimental_workflow cluster_cys_protection Part 1: Cysteine Protection (if applicable) cluster_n_terminal_mod Part 2: N-terminal Iodoacetylation denaturation Protein Denaturation & Reduction (DTT or TCEP) alkylation Cysteine Alkylation (e.g., Iodoacetamide) denaturation->alkylation Protect Thiol Groups buffer_exchange_1 Quenching & Buffer Exchange alkylation->buffer_exchange_1 Remove Excess Reagents protein_prep Cysteine-Protected Protein in Reaction Buffer (pH 6.5) buffer_exchange_1->protein_prep reaction Iodoacetylation Reaction (this compound, 0°C) protein_prep->reaction Add Reagent quenching Quenching (e.g., Tris buffer) reaction->quenching Stop Reaction purification Purification (Dialysis or SEC) quenching->purification Isolate Modified Protein end Modified Protein purification->end start Start start->denaturation

Caption: Experimental workflow for N-terminal iodoacetylation of a protein.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products protein Protein N-terminus (R-NH2) intermediate Tetrahedral Intermediate protein->intermediate Nucleophilic Attack (pH 6.0-7.5) anhydride This compound (I-CH2-CO)2O anhydride->intermediate modified_protein Iodoacetylated Protein (R-NH-CO-CH2-I) intermediate->modified_protein Elimination leaving_group Iodoacetic Acid (I-CH2-COOH) intermediate->leaving_group

Caption: Reaction mechanism for N-terminal protein modification with this compound.

References

Applications of Iodoacetic Acid Derivatives in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: While the query specified "iodoacetic anhydride," the prevalent and well-documented reagents for cysteine alkylation in quantitative proteomics are iodoacetic acid (IAA) and iodoacetamide (B48618) (IAM) . It is highly probable that the intended query referred to these widely used compounds. This document will focus on the applications of iodoacetic acid and its derivatives, which are central to several powerful quantitative proteomic strategies.

Introduction

Iodoacetic acid and its derivatives are invaluable reagents in quantitative proteomics, primarily utilized for the alkylation of cysteine residues. The sulfhydryl group of cysteine is highly reactive and can form disulfide bonds, which can interfere with protein digestion and mass spectrometry analysis. Alkylation with reagents like iodoacetic acid or iodoacetamide irreversibly blocks these sulfhydryl groups, preventing re-oxidation and ensuring consistent peptide generation. In the context of quantitative proteomics, this reactivity has been ingeniously exploited to introduce stable isotopes for accurate relative and absolute quantification of proteins and to study the dynamics of cysteine oxidation, a critical post-translational modification.

This document provides detailed application notes and protocols for three key quantitative proteomics techniques that leverage iodoacetic acid and its derivatives:

  • Oxygen-18 (¹⁸O) Labeling using Iodoacetic Acid: A cost-effective method for introducing a stable isotope label at the intact protein level for relative quantification.

  • Iodoacetyl Tandem Mass Tags (iodoTMT): An isobaric labeling strategy for multiplexed quantitative analysis of cysteine-containing peptides, enabling simultaneous assessment of protein expression and cysteine oxidation.

  • Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA): An enrichment-free approach for the proteome-wide quantification of cysteine oxidation states.

Application Note 1: Oxygen-18 (¹⁸O) Labeling with Iodoacetic Acid for Protein Quantification

Principle

This method utilizes ¹⁸O-labeled iodoacetic acid to introduce a stable isotope tag onto cysteine residues.[1][2][3] The ¹⁸O-labeled iodoacetic acid can be readily prepared by acid-catalyzed oxygen exchange between commercially available iodoacetic acid and ¹⁸O-enriched water.[1][3] The labeling is performed at the intact protein level, where reduced cysteine residues are alkylated with either unlabeled ("light") or ¹⁸O-labeled ("heavy") iodoacetic acid. Following labeling, the "light" and "heavy" protein samples are combined, digested, and analyzed by mass spectrometry. The mass difference between the light and heavy labeled peptides (typically 4 Da for two ¹⁸O atoms per cysteine) allows for their relative quantification. A key advantage of this method is that the samples are combined at the protein level, which minimizes downstream processing errors. This technique has demonstrated a linear quantitative dynamic range spanning three orders of magnitude.

Quantitative Data Summary
ParameterValueReference
Labeling Reagent¹⁸O-labeled Iodoacetic Acid
Mass Shift per Cysteine+4 Da (typically)
Dynamic Range3 orders of magnitude
Labeling LevelIntact Protein
Labeled ResidueCysteine
Experimental Protocol: ¹⁸O-Labeling of Proteins with Iodoacetic Acid

1. Preparation of ¹⁸O-labeled Iodoacetic Acid:

  • Dissolve 80 mg of iodoacetic acid in 495 µL of ¹⁸O-enriched water (97% purity).

  • Add 1% trifluoroacetic acid (TFA).

  • Incubate at 50°C for 24 hours to facilitate the exchange of carboxylic oxygen atoms.

2. Protein Reduction and Alkylation:

  • Sample Preparation: Prepare two protein samples (e.g., control and treated) in a suitable buffer (e.g., 100 mM ammonium (B1175870) bicarbonate, pH 8.0).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to each sample. Incubate at 50°C for 45 minutes to reduce disulfide bonds.

  • Alkylation:

    • To the "light" sample, add unlabeled iodoacetic acid to a final concentration of 30 mM.

    • To the "heavy" sample, add the prepared ¹⁸O-labeled iodoacetic acid to a final concentration of 30 mM.

    • Incubate both samples in the dark at 50°C for 45 minutes.

3. Sample Pooling and Digestion:

  • Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

  • Add proteomics-grade trypsin at a 1:20 enzyme-to-protein ratio.

  • Incubate overnight at 37°C.

4. Sample Cleanup and Mass Spectrometry Analysis:

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • Analyze the peptides by LC-MS/MS.

Workflow Diagram

G cluster_light Light Sample cluster_heavy Heavy Sample light_protein Protein Sample (Control) light_reduce Reduction (DTT) light_protein->light_reduce light_alkylate Alkylation (Unlabeled IAA) light_reduce->light_alkylate pool Combine Samples (1:1) light_alkylate->pool heavy_protein Protein Sample (Treated) heavy_reduce Reduction (DTT) heavy_protein->heavy_reduce heavy_alkylate Alkylation (¹⁸O-labeled IAA) heavy_reduce->heavy_alkylate heavy_alkylate->pool digest Tryptic Digestion pool->digest cleanup C18 Cleanup digest->cleanup ms LC-MS/MS Analysis cleanup->ms quant Relative Quantification ms->quant

Workflow for ¹⁸O-labeling with iodoacetic acid.

Application Note 2: Iodoacetyl Tandem Mass Tags (iodoTMT) for Multiplexed Quantitative Proteomics

Principle

Iodoacetyl Tandem Mass Tags (iodoTMT) are a set of isobaric labeling reagents that covalently react with the sulfhydryl group of cysteine residues. These reagents consist of three parts: a cysteine-reactive iodoacetyl group, a mass normalizer, and a reporter ion group. In a typical experiment, different samples are labeled with different iodoTMT reagents. Upon fragmentation in the mass spectrometer (MS/MS), the reporter ions are released, and their relative intensities are used for quantification. Since the different tags have the same total mass, the labeled peptides are indistinguishable in the MS1 scan, which simplifies the spectra and reduces missing values. This approach allows for the multiplexed analysis of up to six samples simultaneously. A key application of iodoTMT is in redox proteomics, where it can be used to quantify changes in cysteine oxidation status alongside protein expression levels. The "OxiTMT" workflow, for instance, enables the normalization of redox changes to protein abundance.

Quantitative Data Summary
ParameterValueReference
Labeling ReagentIodoacetyl Tandem Mass Tag (iodoTMT)
Multiplexing CapacityUp to 6-plex
Labeled ResidueCysteine
QuantificationMS/MS Reporter Ions
Key ApplicationRedox Proteomics, Protein Expression
Experimental Protocol: OxiTMT Workflow for Redox and Expression Analysis

1. Sample Preparation and Initial Alkylation:

  • Lyse cells from different conditions (e.g., control, treated 1, treated 2) in a buffer containing a non-cysteine-reactive alkylating agent (e.g., N-ethylmaleimide, NEM) to block all reduced cysteine residues.

2. Reduction and iodoTMT Labeling:

  • Reduce the reversibly oxidized cysteine residues by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Label the newly exposed sulfhydryl groups by adding a specific iodoTMT reagent to each sample. For example:

    • Sample 1 (Control): iodoTMT-126

    • Sample 2 (Treated 1): iodoTMT-127

    • Sample 3 (Treated 2): iodoTMT-128

  • Incubate in the dark at room temperature for 1 hour.

3. Second Reduction and Labeling (for Total Protein Expression):

  • To a separate aliquot of the initial lysate (with NEM-blocked cysteines), add DTT to reduce all disulfide bonds.

  • Label the total cysteine content with a different set of iodoTMT reagents:

    • Sample 1 (Control): iodoTMT-129

    • Sample 2 (Treated 1): iodoTMT-130

    • Sample 3 (Treated 2): iodoTMT-131

4. Sample Pooling, Digestion, and Enrichment:

  • Combine all iodoTMT-labeled samples.

  • Perform in-solution or in-gel tryptic digestion.

  • (Optional but recommended) Enrich for iodoTMT-labeled peptides using an anti-TMT antibody resin.

5. Mass Spectrometry Analysis and Data Interpretation:

  • Analyze the enriched peptides by LC-MS/MS.

  • Quantify the relative abundance of the reporter ions in the MS/MS spectra to determine the changes in cysteine oxidation and total protein expression.

Workflow Diagram

G cluster_redox Redox State Analysis cluster_expression Protein Expression Analysis redox_lysate Cell Lysate redox_block Block Reduced Cys (NEM) redox_lysate->redox_block redox_reduce Reduce Oxidized Cys (DTT) redox_block->redox_reduce redox_label Label with iodoTMT (126, 127, 128) redox_reduce->redox_label pool Combine All Samples redox_label->pool exp_lysate Cell Lysate Aliquot exp_reduce Reduce All Cys (DTT) exp_lysate->exp_reduce exp_label Label with iodoTMT (129, 130, 131) exp_reduce->exp_label exp_label->pool digest Tryptic Digestion pool->digest enrich Enrich iodoTMT Peptides digest->enrich ms LC-MS/MS Analysis enrich->ms quant Reporter Ion Quantification ms->quant

OxiTMT workflow using iodoTMT reagents.

Application Note 3: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)

Principle

SICyLIA is a powerful and unbiased method for the proteome-wide analysis of cysteine oxidation. This technique does not require an enrichment step, which can often introduce bias. The core of the SICyLIA method involves differentially labeling reduced cysteine thiols in two samples with "light" and "heavy" stable isotope-labeled iodoacetamide. For example, the control sample is treated with light iodoacetamide, while the experimental sample is treated with heavy iodoacetamide. The samples are then combined, digested, and analyzed by LC-MS/MS. The ratio of the heavy to light iodoacetamide-labeled peptides provides a quantitative measure of the level of reduced cysteine residues in the experimental sample relative to the control. A decrease in this ratio indicates an increase in cysteine oxidation. The SICyLIA workflow has been successfully applied to various cell models and tissues, providing deep insights into the thiol oxidation proteome.

Quantitative Data Summary
ParameterValueReference
Labeling ReagentStable Isotope-labeled Iodoacetamide
Labeling ApproachDifferential labeling of reduced cysteines
Key FeatureEnrichment-free
Number of Quantified Cysteine Peptides (Mouse Cells)18,022
Number of Quantified Cysteine Peptides (Kidney Tissue)13,112
Experimental Protocol: SICyLIA

1. Cell Lysis and Differential Labeling:

  • Prepare two lysis buffers (e.g., 100 mM Tris-HCl pH 7.5, 4% SDS).

  • To one buffer, add "light" iodoacetamide to a final concentration of 55 mM.

  • To the second buffer, add "heavy" (e.g., ¹³C₂, D₂) iodoacetamide to a final concentration of 55 mM.

  • Harvest control and experimental cells separately and lyse them directly in the corresponding "light" or "heavy" iodoacetamide-containing lysis buffer. This step ensures immediate alkylation of reduced cysteines.

2. Sample Pooling and Protein Precipitation:

  • Combine the "light" and "heavy" lysates in a 1:1 protein ratio.

  • Precipitate the proteins using acetone (B3395972) or TCA to remove detergents and excess iodoacetamide.

3. Reduction, Alkylation of Oxidized Cysteines, and Digestion:

  • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

  • Reduce the reversibly oxidized cysteine residues with 10 mM DTT at 37°C for 30 minutes.

  • Alkylate the newly reduced cysteines with a non-isotopic alkylating agent like N-ethylmaleimide (NEM) to prevent them from interfering with the analysis.

  • Dilute the urea (B33335) concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.

4. Sample Cleanup and Mass Spectrometry Analysis:

  • Desalt the resulting peptide mixture using C18 solid-phase extraction.

  • (Optional) Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.

  • Analyze the peptide fractions by LC-MS/MS.

5. Data Analysis:

  • Identify and quantify the peak areas of the "light" and "heavy" iodoacetamide-labeled peptide pairs.

  • The ratio of heavy to light peak areas for each cysteine-containing peptide reflects the relative change in the reduced state of that cysteine between the two samples.

Workflow Diagram

G cluster_light Light Sample (Control) cluster_heavy Heavy Sample (Treated) light_cells Control Cells light_lyse Lysis with Light IAM light_cells->light_lyse pool Combine Lysates (1:1) light_lyse->pool heavy_cells Treated Cells heavy_lyse Lysis with Heavy IAM heavy_cells->heavy_lyse heavy_lyse->pool precipitate Protein Precipitation pool->precipitate reduce_alkylate Reduce Oxidized Cys (DTT) & Alkylate (NEM) precipitate->reduce_alkylate digest Tryptic Digestion reduce_alkylate->digest cleanup C18 Cleanup digest->cleanup ms LC-MS/MS Analysis cleanup->ms quant Quantify Heavy/Light Ratios ms->quant

SICyLIA workflow for cysteine oxidation analysis.

References

Application Notes and Protocols for pH-Controlled Modification of Proteins with Iodoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the pH-controlled chemical modification of proteins using iodoacetic anhydride (B1165640). This reagent offers the potential for both acylation of primary amines and alkylation of sulfhydryl groups, with the selectivity of the reaction being finely tuned by adjusting the pH. The following protocols and data are intended to serve as a starting point for researchers aiming to utilize iodoacetic anhydride for various applications, including proteomics, structural biology, and the development of bioconjugates.

Principle of the Method

This compound is a bifunctional reagent that can participate in two main types of reactions with protein functional groups:

  • Acylation of Primary Amines: The anhydride moiety of the molecule reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus, to form a stable amide bond. This reaction is favored at neutral to alkaline pH, where the amino groups are deprotonated and thus more nucleophilic.

  • Alkylation of Sulfhydryl Groups: The iodoacetyl group is a potent alkylating agent that reacts with the sulfhydryl group of cysteine residues to form a stable thioether linkage. This reaction is most efficient at a pH slightly above the pKa of the cysteine's sulfhydryl group, where it exists in the more reactive thiolate anion form.

The pH of the reaction buffer is the critical parameter that dictates the selectivity of this compound towards different amino acid residues. By carefully controlling the pH, researchers can favor the modification of specific residues.

Reaction Mechanism

The differential reactivity of amino acid side chains with this compound is governed by their respective pKa values. The unprotonated, or conjugate base, form of each functional group is the reactive species.

Reaction_Mechanism cluster_reagent This compound cluster_protein Protein Nucleophiles cluster_products Modified Protein Reagent I-CH2-C(=O)-O-C(=O)-CH2-I Mod_Cys S-carboxymethyl Cysteine Reagent->Mod_Cys Alkylation (pH > pKa) Mod_Lys N-iodoacetylated Lysine Reagent->Mod_Lys Acylation (pH > pKa) Mod_N_Term N-iodoacetylated N-terminus Reagent->Mod_N_Term Acylation (pH > pKa) Mod_His Carboxymethylated Histidine Reagent->Mod_His Alkylation (pH > pKa) Cys Cysteine-SH (pKa ~8.5-9) Cys->Mod_Cys Lys Lysine-NH2 (pKa ~10.5) Lys->Mod_Lys N_Term N-terminus-NH2 (pKa ~7-8) N_Term->Mod_N_Term His Histidine (pKa ~6-7) His->Mod_His

Figure 1. Reaction of this compound with protein nucleophiles.

Data Presentation

Table 1: pKa Values of Reactive Amino Acid Residues

The selectivity of modification is dependent on the pH of the reaction relative to the pKa of the target amino acid's side chain.

Amino Acid ResidueFunctional GroupTypical pKa Range
CysteineSulfhydryl (-SH)8.5 - 9.0
HistidineImidazole6.0 - 7.0
N-terminusα-Amino (-NH2)7.0 - 8.0
Lysineε-Amino (-NH2)10.0 - 10.5
TyrosinePhenolic Hydroxyl~10
Aspartic AcidCarboxyl~3.9
Glutamic AcidCarboxyl~4.3

Note: The exact pKa can vary depending on the local microenvironment within the protein.

Table 2: pH-Dependent Reactivity Profile of this compound

This table provides a general guideline for the expected reactivity of this compound at different pH values.

pH RangePrimary Target(s)Secondary Target(s)Predominant Reaction
5.5 - 6.5HistidineN-terminusAlkylation/Acylation
7.0 - 8.0N-terminus, Cysteine (partial)Histidine, Lysine (minor)Acylation & Alkylation
8.5 - 9.5Cysteine, Lysine, N-terminusTyrosine (minor)Alkylation & Acylation
> 10Lysine, Cysteine, TyrosineAcylation & Alkylation
Table 3: Mass Modifications of Amino Acids with this compound

This table summarizes the expected monoisotopic mass shifts upon modification, which are critical for mass spectrometry-based analysis.

ModificationTarget Residue(s)Mass Shift (Da)
S-carboxymethylationCysteine+58.0055
N-iodoacetylationLysine, N-terminus+168.9416
CarboxymethylationHistidine+58.0055
O-carboxymethylationTyrosine, Serine, Threonine+58.0055
S-alkylationMethionine+58.0055

Experimental Protocols

Note: The following protocols are based on established methods for similar reagents like iodoacetic acid, iodoacetamide (B48618), and acetic anhydride.[1] Optimization may be necessary for your specific protein and application.

General Workflow

Experimental_Workflow A Protein Sample Preparation B pH Adjustment of Reaction Buffer A->B C Addition of this compound B->C D Incubation C->D E Quenching of Reaction D->E F Sample Cleanup (e.g., Desalting) E->F G Mass Spectrometry Analysis F->G H Data Analysis G->H

Figure 2. General experimental workflow for protein modification.

Protocol 1: Selective S-alkylation of Cysteine Residues

This protocol aims to primarily modify cysteine residues.

  • Protein Preparation:

    • Dissolve the protein of interest in a denaturing buffer (e.g., 6 M Guanidine-HCl, 8 M Urea) to a concentration of 1-5 mg/mL.

    • If targeting all cysteines, reduce disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

    • Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer to the reaction buffer.

  • Reaction:

    • Prepare a reaction buffer of 100 mM Tris-HCl or phosphate (B84403) buffer at pH 8.5.

    • Freshly prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess over the protein.

    • Incubate the reaction in the dark at room temperature for 1-2 hours.

  • Quenching and Cleanup:

    • Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to a final concentration of 50 mM.

    • Remove excess reagents and byproducts by dialysis, gel filtration, or using a desalting column.

Protocol 2: Selective N-acylation of Lysine and N-terminal Residues

This protocol is designed to favor the modification of primary amines.

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer, such as 100 mM sodium phosphate or borate (B1201080) buffer, at a concentration of 1-5 mg/mL.

  • Reaction:

    • Adjust the pH of the protein solution to 9.0-9.5.

    • Freshly prepare a stock solution of this compound in an anhydrous organic solvent.

    • Add the this compound stock solution in small aliquots to the protein solution to achieve a 10- to 100-fold molar excess. Monitor the pH and adjust with a dilute base (e.g., 0.1 M NaOH) as needed, as the hydrolysis of the anhydride will acidify the solution.[2]

    • Incubate the reaction on ice or at room temperature for 30-60 minutes.

  • Quenching and Cleanup:

    • Quench the reaction by adding a primary amine-containing buffer, such as 1 M Tris-HCl pH 8.0.

    • Proceed with sample cleanup as described in Protocol 1.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis
  • Protein Precipitation (Optional):

    • Precipitate the modified protein using methods such as trichloroacetic acid (TCA) or acetone (B3395972) precipitation to remove interfering substances.

  • In-solution or In-gel Digestion:

    • Resuspend the protein in a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Denature the protein by heating or with denaturants compatible with the chosen protease.

    • If not already done, reduce and alkylate cysteine residues (using a different alkylating agent if differential analysis is desired).

    • Digest the protein with a protease such as trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using C18 spin columns or other solid-phase extraction methods.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting data against a protein database, specifying the expected mass modifications for carboxymethylation and iodoacetylation on the relevant amino acids.

Applications

  • Structural Proteomics: Mapping solvent-accessible residues to probe protein conformation and protein-protein interaction interfaces.[1]

  • Enzyme Active Site Probing: Covalent modification of active site nucleophiles can help identify key catalytic residues.

  • Quantitative Proteomics: In conjunction with stable isotope labeling, pH-controlled modification can be used for comparative analysis of protein reactivity.

  • Bioconjugation: Introduction of reactive handles for the subsequent attachment of drugs, fluorophores, or other moieties.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Modification Efficiency - Insufficient reagent excess- Incorrect pH- Short incubation time- Reagent degradation- Increase the molar excess of this compound- Verify the pH of the reaction buffer- Increase the incubation time or temperature- Use a freshly prepared stock solution of the reagent
Non-specific Modification - pH is not optimal for desired selectivity- High reagent concentration- Long incubation time- Narrow the pH range for the reaction- Titrate the concentration of this compound- Reduce the incubation time
Protein Precipitation - High concentration of organic solvent from reagent stock- pH shift during reaction- Use a more concentrated stock solution to minimize the volume of organic solvent added- Buffer the reaction mixture adequately and monitor the pH
Unexpected Mass Shifts in MS - Side reactions with other amino acids (e.g., Met, Tyr)- In-source fragmentation of modified residues- Optimize reaction conditions to minimize side reactions- Be aware of potential fragmentation patterns of modified amino acids during data analysis[3]

References

Application Notes and Protocols for Selective Labeling of N-terminal α-Amino Groups with Iodoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective chemical modification of proteins is a powerful tool in biochemical research and drug development. The ability to attach probes, crosslinkers, or other moieties to a specific site on a protein allows for the study of protein structure, function, and interactions. The N-terminal α-amino group of a protein or peptide represents a unique target for modification, as it is a single, solvent-accessible site in most cases. This application note provides a detailed protocol for the selective labeling of N-terminal α-amino groups using iodoacetic anhydride (B1165640), a method that leverages the differential pKa of the α-amino group compared to the ε-amino group of lysine (B10760008) residues to achieve high selectivity.

The underlying principle of this method is the pH-controlled acylation of the less basic N-terminal α-amino group (pKa ≈ 7.6-8.2) at a pH where the more basic ε-amino groups of lysine residues (pKa ≈ 10.5) are predominantly protonated and thus less reactive. Acylation with iodoacetic anhydride at a controlled pH of 6.0 has been reported to achieve 90-98% selectivity for the α-amino group.[1][2] This protocol is particularly useful for creating well-defined protein conjugates for applications in proteomics, structural biology, and the development of biotherapeutics.

Chemical Reaction

The reaction involves the nucleophilic attack of the deprotonated N-terminal α-amino group on one of the carbonyl carbons of this compound. This results in the formation of a stable amide bond, introducing an iodoacetyl group at the N-terminus of the protein or peptide.

G cluster_reaction N-terminal Iodoacetylation Reaction protein Protein-NH₂ (N-terminus) product Protein-NH-CO-CH₂-I (Iodoacetylated Protein) protein->product Acylation anhydride This compound (I-CH₂-CO)₂O anhydride->product byproduct Iodoacetic Acid I-CH₂-COOH anhydride->byproduct +

Caption: Chemical reaction of a protein's N-terminal α-amino group with this compound.

Data Presentation

The selectivity of this compound for the N-terminal α-amino group over the ε-amino group of lysine is highly dependent on the pH of the reaction. The following table summarizes the reported selectivity for a series of model hexapeptides containing a competing lysine residue.

N-terminal ResidueSelectivity for α-Amino Group at pH 6.0 (%)
Glycine98
Alanine95
Valine92
Phenylalanine90

Data adapted from the abstract of Wetzel, R. et al. (1990). Bioconjugate Chem., 1(2), 114-122.[1][2]

Experimental Protocols

This section provides a detailed methodology for the selective labeling of N-terminal α-amino groups with this compound.

Materials and Reagents
  • Protein or peptide of interest with a free N-terminus

  • This compound (IAA)

  • Anhydrous aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 6.0

  • Quenching Solution: 1 M 2-mercaptoethanol (B42355) or 1 M hydroxylamine (B1172632), pH 8.0

  • Desalting columns or dialysis cassettes

  • Mass spectrometer (for analysis)

Experimental Workflow

G start Start prep_protein 1. Prepare Protein Sample (Dissolve in Reaction Buffer at pH 6.0) start->prep_protein prep_iaa 2. Prepare this compound Solution (Dissolve in anhydrous aprotic solvent) prep_protein->prep_iaa reaction 3. Labeling Reaction (Add IAA to protein, incubate at 4°C) prep_iaa->reaction quench 4. Quench Reaction (Add quenching solution) reaction->quench purify 5. Purify Labeled Protein (Desalting or dialysis) quench->purify analyze 6. Analyze by Mass Spectrometry purify->analyze end End analyze->end

Caption: Experimental workflow for N-terminal labeling with this compound.

Detailed Protocol

Note: The following protocol is a reconstruction based on published abstracts and general principles of peptide chemistry. It is recommended to optimize the conditions for each specific protein or peptide.

  • Protein Sample Preparation:

    • Dissolve the protein or peptide of interest in the Reaction Buffer (0.1 M sodium phosphate, pH 6.0) to a final concentration of 1-10 mg/mL.

    • Ensure that the protein sample is free of any primary amine-containing buffers (e.g., Tris).

    • If the protein contains free cysteine residues that are not intended for modification, they should be protected (e.g., by reversible or irreversible alkylation) prior to this procedure.

  • This compound Solution Preparation:

    • Caution: this compound is corrosive and a lachrymator. Handle it in a fume hood with appropriate personal protective equipment.

    • Immediately before use, prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile or DMF). A typical stock solution concentration is 100 mM.

    • Note: this compound is sensitive to moisture and will hydrolyze in aqueous solutions. Prepare the solution fresh and use it immediately.

  • Labeling Reaction:

    • Cool the protein solution to 4°C on ice.

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a good starting point for optimization.

    • Gently mix the reaction and incubate at 4°C for 1 to 4 hours. The optimal reaction time should be determined empirically.

    • During the reaction, the pH may decrease due to the formation of iodoacetic acid. Monitor the pH and adjust with a small amount of dilute NaOH if necessary to maintain it at 6.0.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching solution.

    • Add 2-mercaptoethanol to a final concentration of 10-50 mM to react with any excess this compound.

    • Alternatively, to reverse potential O-acylation side reactions on serine, threonine, or tyrosine residues, add hydroxylamine to a final concentration of 50 mM and adjust the pH to 8.0. Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Analysis of Labeling:

    • The success and specificity of the labeling reaction should be verified by mass spectrometry.

    • Analyze the intact labeled protein to determine the number of incorporated iodoacetyl groups. A successful N-terminal labeling will result in a mass increase of 168.95 Da per modification.

    • To confirm the site of modification, perform peptide mapping by digesting the labeled protein with a protease (e.g., trypsin) followed by LC-MS/MS analysis. The iodoacetylated N-terminal peptide will show a characteristic mass shift.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency This compound hydrolysisPrepare the anhydride solution fresh in an anhydrous aprotic solvent and use immediately.
Suboptimal pHEnsure the reaction pH is maintained at 6.0.
Insufficient molar excess of reagent or reaction timeOptimize the molar excess of this compound and the incubation time.
Lack of Selectivity (Lysine Labeling) pH is too highCarefully prepare and monitor the reaction buffer to ensure the pH is at 6.0.
Side Reactions (Modification of Met, His) Inherent reactivity of these residuesWhile less reactive than the N-terminus at pH 6.0, some modification can occur. Minimize reaction time and reagent excess.
Protein Precipitation Change in pH or addition of organic solventAdd the this compound solution slowly while mixing. Ensure the final concentration of the organic solvent is low.

Conclusion

The protocol described provides a robust method for the selective labeling of N-terminal α-amino groups with this compound. By carefully controlling the reaction pH, high selectivity can be achieved, enabling the production of homogenously modified proteins for a wide range of applications in research and development. As with any chemical modification protocol, optimization of the reaction conditions for each specific protein is crucial for achieving the desired outcome.

References

In-Solution Protein Digestion with Iodoacetic Anhydride: A Detailed Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, achieving complete and reproducible protein digestion is a critical step in mass spectrometry-based proteomics. Proper sample preparation, including the reduction and alkylation of cysteine residues, is paramount for accurate protein identification and quantification. This document provides a detailed protocol and application notes for in-solution protein digestion, with a specific focus on the use of iodoacetic anhydride (B1165640) for cysteine alkylation.

While iodoacetamide (B48618) (IAA) and iodoacetic acid (IAC) are the most commonly used alkylating agents in proteomics, iodoacetic anhydride serves as a reactive precursor to iodoacetic acid in aqueous solutions. In the buffered, aqueous environments used for protein digestion, this compound is expected to rapidly hydrolyze to form two equivalents of iodoacetic acid. Therefore, the principles and protocols for cysteine alkylation with iodoacetic acid are directly applicable.

Principle of Cysteine Alkylation

The sulfhydryl group of cysteine residues can form disulfide bonds, which contribute to the tertiary and quaternary structure of proteins. For effective enzymatic digestion, these disulfide bonds must be cleaved (reduction), and the resulting free thiols must be blocked (alkylation) to prevent their re-oxidation and to ensure the protein remains in a denatured state. Iodoacetic acid and its derivatives are alkylating agents that irreversibly modify the sulfhydryl group of cysteine, forming a stable S-carboxymethylcysteine adduct. This modification prevents disulfide bond formation and adds a known mass shift, which is important for mass spectrometry data analysis.

Experimental Workflow

The overall workflow for in-solution protein digestion involves several key steps: protein denaturation, reduction of disulfide bonds, alkylation of cysteine residues, enzymatic digestion, and sample clean-up prior to mass spectrometry analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion & Cleanup cluster_analysis Analysis denaturation Protein Denaturation (e.g., Urea, Guanidine HCl) reduction Reduction (e.g., DTT, TCEP) denaturation->reduction Unfold Protein alkylation Alkylation (this compound) reduction->alkylation Cleave Disulfide Bonds digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion Prepare for Digestion cleanup Sample Cleanup (e.g., C18 Desalting) digestion->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis Isolate Peptides

Fig. 1: In-solution protein digestion workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods using iodoacetic acid and is suitable for the use of this compound, assuming its conversion to iodoacetic acid in the reaction buffer.

Materials and Reagents:

  • Denaturation Buffer: 8 M Urea in 50 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Agent: 200 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate (prepare fresh)

  • Alkylating Agent: 200 mM this compound in a non-aqueous solvent (e.g., Acetonitrile). Due to the reactivity of the anhydride, it should be prepared immediately before use.

  • Quenching Solution: 200 mM DTT in 50 mM Ammonium Bicarbonate (prepare fresh)

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Protease: Sequencing-grade Trypsin (e.g., 0.5 µg/µL in 50 mM Acetic Acid)

  • Quenching Solution for Digestion: 10% Trifluoroacetic Acid (TFA)

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.

    • Vortex briefly and incubate at 37°C for 30 minutes to ensure complete denaturation.

  • Reduction:

    • Add the 200 mM DTT solution to the protein sample to a final concentration of 10 mM.

    • Incubate at 56°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add the freshly prepared 200 mM this compound solution to a final concentration of 20 mM. Note: This will result in an effective concentration of 40 mM iodoacetic acid upon hydrolysis.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching of Alkylation:

    • Add the 200 mM DTT solution to a final concentration of 20 mM to quench the excess this compound/acid.

    • Incubate in the dark at room temperature for 15 minutes.

  • Dilution and Digestion:

    • Dilute the sample with Digestion Buffer to reduce the Urea concentration to less than 1 M. A 10-fold dilution is typically sufficient.

    • Add Trypsin at a 1:50 (enzyme:protein, w/w) ratio.

    • Incubate at 37°C overnight (12-16 hours).

  • Stopping the Digestion:

    • Acidify the sample by adding 10% TFA to a final concentration of 0.5-1% (pH < 3) to inactivate the trypsin.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method to remove salts, detergents, and other contaminants before LC-MS/MS analysis.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% Formic Acid in water).

Quantitative Data and Comparison of Alkylating Agents

Table 1: Comparison of Alkylating Agent Performance in In-Solution Digestion

ParameterIodoacetamide (IAA)Iodoacetic Acid (IAC)Chloroacetamide (CAA)Acrylamide (B121943) (AA)
Peptide Spectral Matches (PSMs) - In-Solution (DTT as reducing agent) ~3193Lower than IAA~7365 High
Cysteine-Containing PSMs - In-Solution (DTT as reducing agent) HighLower than IAAHighHighest
Off-target Alkylation (In-solution) PresentHighest LowLow to Moderate

Data adapted from Müller et al., Mol Cell Proteomics, 2017.[1] The values represent general trends and can vary based on experimental conditions.

Table 2: Common Off-Target Modifications of Iodine-Containing Alkylating Agents [2][3]

Amino Acid ResidueType of ModificationNotes
Methionine (Met)CarboxymethylationCan lead to a neutral loss during MS/MS, affecting peptide identification.[1]
Lysine (B10760008) (Lys)CarboxymethylationCan interfere with trypsin digestion at lysine residues.
Histidine (His)CarboxymethylationCan alter peptide charge state.
N-terminusCarboxymethylationCan block N-terminal labeling strategies.
Aspartate (Asp), Glutamate (Glu)CarboxymethylationLess common, but can occur.

Signaling Pathway and Logical Relationship Diagrams

The process of cysteine alkylation is a key step in preparing samples for studying various signaling pathways. For instance, analyzing changes in protein phosphorylation, a critical signaling event, requires efficient digestion of the target proteins.

signaling_pathway_prep cluster_cell Cellular Context cluster_sample_proc Sample Processing for MS stimulus External Stimulus receptor Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade target_protein Target Protein kinase_cascade->target_protein Phosphorylation cell_lysis Cell Lysis protein_extraction Protein Extraction cell_lysis->protein_extraction digestion_protocol In-Solution Digestion (Reduction & Alkylation) protein_extraction->digestion_protocol phospho_enrichment Phosphopeptide Enrichment digestion_protocol->phospho_enrichment ms_analysis LC-MS/MS Analysis phospho_enrichment->ms_analysis Analysis of Phosphorylation Sites

Fig. 2: Workflow for phosphoproteomics sample prep.

The logical relationship for choosing an appropriate alkylation strategy involves balancing reaction efficiency with the potential for off-target modifications.

alkylation_logic cluster_decision Decision Points cluster_reagents Reagent Choice start Start: Need to Alkylate Cysteines quant_critical Quantitative Accuracy Critical? start->quant_critical side_reactions_concern Concerned about Side Reactions? quant_critical->side_reactions_concern No use_iaa_iac Use Iodoacetamide (IAA) or Iodoacetic Acid (IAC) quant_critical->use_iaa_iac Yes side_reactions_concern->use_iaa_iac No use_caa_aa Consider Chloroacetamide (CAA) or Acrylamide (AA) side_reactions_concern->use_caa_aa Yes end_iaa End: High reactivity, potential for off-target effects use_iaa_iac->end_iaa Proceed with caution for side reactions end_caa End: Higher specificity, potentially slower kinetics use_caa_aa->end_caa Optimize reaction time and temperature

Fig. 3: Logic for selecting an alkylating agent.

Conclusion

In-solution protein digestion using this compound for cysteine alkylation is a viable method, proceeding through the in situ formation of iodoacetic acid. While providing effective alkylation, researchers should be aware of the potential for off-target modifications, particularly with iodine-containing reagents. For studies where minimizing side reactions is critical, alternative alkylating agents such as chloroacetamide or acrylamide may be considered. The provided protocol offers a robust starting point for achieving high-quality peptide samples for mass spectrometry-based proteomics.

References

Application Notes & Protocols: Differential Protein Quantitation Using Iodoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential protein quantitation is a critical tool in proteomics for identifying and quantifying changes in protein abundance across different biological samples. This information is invaluable for understanding disease mechanisms, identifying biomarkers, and elucidating drug modes of action. Chemical labeling with isotopic reagents followed by mass spectrometry (MS) is a powerful strategy for accurate relative protein quantitation.

While reagents such as iodoacetamide (B48618) and acetic anhydride (B1165640) are well-established for protein modification in proteomics workflows, the use of iodoacetic anhydride for differential protein quantitation is a novel approach. These application notes provide a theoretical framework and a proposed protocol for its use. This compound offers the potential for reacting with primary amines (the N-terminus and lysine (B10760008) residues) via its anhydride group, introducing an iodoacetyl moiety. This functionality can then be exploited for further derivatization or to introduce a mass difference for quantitative analysis.

Principle of the Method

The proposed method utilizes this compound for the chemical labeling of proteins. In this strategy, protein samples to be compared (e.g., control vs. treated) are labeled with "light" and "heavy" isotopic forms of a labeling reagent. However, as stable isotope-labeled this compound is not readily commercially available, this protocol will focus on a differential labeling strategy where one sample is modified with this compound and the other with a control reagent, such as acetic anhydride. The mass difference introduced by the different chemical labels allows for the relative quantitation of peptides and their corresponding proteins by mass spectrometry.

The primary reaction of this compound with proteins is expected to be the acylation of primary amino groups, namely the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.

Proposed Reaction Mechanism

This compound reacts with the primary amine of a lysine residue, leading to the formation of an amide bond and the release of iodoacetic acid as a byproduct.

reagents This compound + Protein-NH2 (Lysine) product Protein-NH-CO-CH2I + Iodoacetic Acid reagents->product Acylation

Figure 1: Proposed reaction of this compound with a primary amine on a protein.

Experimental Workflow

The overall experimental workflow for differential protein quantitation using this compound is outlined below. This workflow involves protein extraction, reduction and alkylation of cysteine residues, labeling with this compound and a control reagent, enzymatic digestion, and subsequent analysis by LC-MS/MS.

cluster_sample1 Sample 1 (e.g., Control) cluster_sample2 Sample 2 (e.g., Treated) s1_extract Protein Extraction s1_redalk Reduction & Alkylation s1_extract->s1_redalk s1_label Labeling with Acetic Anhydride s1_redalk->s1_label combine Combine Samples s1_label->combine s2_extract Protein Extraction s2_redalk Reduction & Alkylation s2_extract->s2_redalk s2_label Labeling with this compound s2_redalk->s2_label s2_label->combine digest Trypsin Digestion combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantitation lcms->data

Figure 2: Experimental workflow for differential protein quantitation.

Detailed Experimental Protocols

Materials and Reagents

  • Lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • This compound

  • Acetic anhydride

  • Triethylammonium bicarbonate (TEAB) buffer (50 mM, pH 8.5)

  • Trypsin (mass spectrometry grade)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

Protocol 1: Protein Extraction, Reduction, and Alkylation

  • Lyse cells or tissues in lysis buffer.

  • Determine protein concentration using a standard protein assay.

  • For each sample, take an equal amount of protein (e.g., 100 µg).

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Cool samples to room temperature.

  • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

Protocol 2: Differential Labeling

  • Sample 1 (Control): Add acetic anhydride to the protein sample. The optimal amount should be determined empirically, but a starting point is a 10-fold molar excess relative to the estimated number of primary amines.

  • Sample 2 (Treated): Add this compound to the protein sample. Use a similar molar excess as with the acetic anhydride.

  • Incubate both samples at room temperature for 1 hour.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM and incubating for 15 minutes.

  • Combine the labeled protein samples.

Protocol 3: Protein Digestion

  • Dilute the combined sample with 50 mM TEAB buffer to reduce the urea concentration to less than 1 M.

  • Add trypsin at a 1:50 (trypsin:protein) ratio.

  • Incubate overnight at 37°C.

  • Acidify the reaction with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt the peptide mixture using a C18 desalting column.

  • Dry the peptides in a vacuum centrifuge.

Protocol 4: LC-MS/MS Analysis

  • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

  • Analyze the peptide mixture by LC-MS/MS using a standard proteomics gradient.

  • Acquire data in a data-dependent acquisition (DDA) mode.

Data Presentation

The following tables represent hypothetical quantitative data obtained from a differential protein quantitation experiment using this compound.

Table 1: Quantified Peptides for Hypothetical Protein A (Upregulated)

Peptide SequenceSample 1 (Control) Peak AreaSample 2 (Treated) Peak AreaRatio (Treated/Control)
TIDEKLVENQA1.2E+063.5E+062.92
YLYEIAR8.9E+052.7E+063.03
FSWGGEK*1.5E+064.3E+062.87

* Indicates a labeled lysine residue.

Table 2: Quantified Peptides for Hypothetical Protein B (Downregulated)

Peptide SequenceSample 1 (Control) Peak AreaSample 2 (Treated) Peak AreaRatio (Treated/Control)
VAPEEHPVLLTEAPK4.5E+061.1E+060.24
LKPDPNTLCDEFK3.8E+069.8E+050.26
ADEGISFR*5.1E+061.2E+060.24

* Indicates a labeled lysine residue.

Table 3: Quantified Peptides for Hypothetical Protein C (Unchanged)

Peptide SequenceSample 1 (Control) Peak AreaSample 2 (Treated) Peak AreaRatio (Treated/Control)
DSTYSLSSTLR2.1E+072.2E+071.05
QLNDSAFYLK1.8E+071.7E+070.94
EATEEQLK*2.5E+072.6E+071.04

* Indicates a labeled lysine residue.

Application in Signaling Pathway Analysis

This quantitative proteomics approach can be applied to study changes in signaling pathways in response to stimuli or drug treatment. For example, the PI3K/Akt signaling pathway is crucial in cell survival and proliferation.

cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 3: Simplified PI3K/Akt signaling pathway.

By comparing a cancer cell line treated with a PI3K inhibitor to an untreated control, this method could quantify changes in the abundance of proteins downstream of Akt, providing insights into the drug's mechanism of action.

Disclaimer: The use of this compound for differential protein quantitation is a novel and theoretical application. The provided protocols are intended as a starting point for methods development and will require optimization for specific applications. Potential side reactions and the overall labeling efficiency should be carefully evaluated.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Alkylation with Iodoacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein alkylation using iodoacetic anhydride (B1165640). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the use of iodoacetic anhydride for protein modification.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in protein sample preparation?

A1: this compound is a dually reactive reagent. It contains two iodoacetyl groups, which are reactive towards nucleophiles. In the context of proteomics, it is expected to primarily alkylate the thiol groups (-SH) of cysteine residues, forming a stable thioether bond. This is crucial for preventing the reformation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for effective enzymatic digestion and mass spectrometry analysis. Additionally, as an anhydride, it can acylate primary amino groups, such as the ε-amino group of lysine (B10760008) and the N-terminal α-amino group.

Q2: How does this compound differ from iodoacetamide (B48618) (IAM) or iodoacetic acid (IAA)?

A2: While all three are haloacetyl compounds capable of alkylating cysteine residues, this compound possesses an anhydride functional group, making it significantly more reactive. This increased reactivity can lead to a higher potential for side reactions, particularly acylation of lysine residues and the protein's N-terminus.[1][2] Unlike IAM or IAA which add a carbamidomethyl or carboxymethyl group respectively, this compound will add an iodoacetyl group.

Q3: What are the potential side reactions when using this compound?

A3: Due to its anhydride structure, this compound is prone to reacting with primary amines.[3] The most common side reactions are the acylation of the ε-amino group of lysine and the N-terminal α-amino group.[2] Other nucleophilic residues such as serine, threonine, and tyrosine could also potentially be modified, though typically to a lesser extent.[4] Incomplete hydrolysis of the anhydride can also lead to heterogeneity in modifications.

Q4: How can I detect and confirm incomplete alkylation?

A4: Mass spectrometry (MS) is the primary method for assessing alkylation efficiency. In a bottom-up proteomics workflow, you can identify peptides containing unmodified cysteine residues by searching your MS/MS data for peptides with cysteine that has not been modified. Incomplete alkylation will result in a mixed population of peptides with and without the iodoacetyl modification on cysteine residues.

Troubleshooting Guide for Incomplete Alkylation

Problem 1: Mass spectrometry data shows a high percentage of peptides with unmodified cysteine residues.

This indicates that the alkylation reaction did not proceed to completion. Several factors could be responsible.

Potential Cause Explanation & Solution
Incomplete Reduction of Disulfide Bonds For alkylation to occur, cysteine residues must be in their reduced form with a free thiol group. If the reduction step using reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) is incomplete, cysteines will remain in disulfide bonds and be unavailable for alkylation. Solution: Ensure your reducing agent is fresh and used at a sufficient concentration (typically 5-10 mM DTT) and that the reduction is carried out for an adequate time and temperature (e.g., 60°C for 30-60 minutes).
Suboptimal pH The alkylation of cysteine is highly pH-dependent. The thiol group needs to be in its deprotonated, nucleophilic thiolate form (-S⁻) to efficiently react. This is favored at a pH above the pKa of the cysteine thiol group (around 8.3). Solution: Maintain the pH of your reaction buffer between 8.0 and 9.0 during alkylation. Buffers like ammonium (B1175870) bicarbonate or HEPES are suitable. Avoid Tris buffer as its primary amine can react with the anhydride.
Insufficient Reagent Concentration The concentration of this compound must be sufficient to drive the reaction to completion, especially in the presence of competing nucleophiles. Solution: While there is limited specific data for this compound, a starting point can be extrapolated from protocols for iodoacetamide, which is typically used at a final concentration of 10-20 mM. You may need to optimize the concentration for your specific sample.
Reagent Instability/Degradation This compound is susceptible to hydrolysis and degradation, especially when exposed to moisture and light. Solution: Always use high-purity this compound and prepare solutions immediately before use. Store the solid reagent in a cool, dark, and dry place.
Inadequate Reaction Time or Temperature The reaction may not have had enough time to complete. Solution: A common practice for alkylation is to incubate for 30-45 minutes at room temperature in the dark. If incomplete alkylation persists, you can try extending the reaction time.
Problem 2: Significant acylation of lysine residues and the N-terminus is observed.

This suggests that the anhydride reactivity is dominating over the desired alkylation.

Potential Cause Explanation & Solution
High Reagent Concentration An excessive concentration of this compound increases the likelihood of side reactions with less reactive nucleophiles like primary amines. Solution: Titrate the this compound concentration downwards to find the optimal balance between complete cysteine alkylation and minimal acylation of amines.
Prolonged Reaction Time Longer incubation times can lead to more off-target modifications. Solution: Reduce the reaction time. A shorter incubation may be sufficient for the more reactive cysteine thiols while minimizing the slower acylation of amines.
High pH While a basic pH is required for cysteine deprotonation, very high pH values can also increase the reactivity of amino groups. Solution: Maintain the pH in the recommended range of 8.0-9.0 and avoid excursions to higher pH levels.

Experimental Protocols

In-Solution Protein Reduction and Alkylation with this compound (General Protocol)

This protocol is a general guideline and should be optimized for your specific protein sample.

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM ammonium bicarbonate, pH 8.5).

  • Reduction:

    • Add DTT to a final concentration of 5-10 mM.

    • Incubate at 56°C for 30-60 minutes with gentle shaking.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of this compound in a compatible organic solvent (e.g., acetonitrile (B52724) or DMF) immediately before use.

    • Add the this compound solution to the protein sample to a final concentration of 15-20 mM. This concentration should be optimized.

    • Incubate for 30-45 minutes at room temperature in the dark.

  • Quenching:

    • Quench the reaction by adding DTT or L-cysteine to a final concentration at least equal to the initial concentration of this compound to consume any unreacted reagent.

    • Incubate for 15 minutes at room temperature in the dark.

  • Sample Cleanup:

    • Proceed with your downstream sample preparation, such as buffer exchange, precipitation, or filter-aided sample preparation (FASP), to remove excess reagents before enzymatic digestion.

Visualizations

Alkylation_Workflow cluster_prep Sample Preparation cluster_reaction Core Reactions cluster_downstream Downstream Processing Protein_Sample Protein Sample Solubilization Solubilization & Denaturation (e.g., 8M Urea) Protein_Sample->Solubilization Reduction Reduction (e.g., DTT, 56°C) Solubilization->Reduction Alkylation Alkylation (this compound, RT, Dark) Reduction->Alkylation Quenching Quenching (e.g., DTT) Alkylation->Quenching Cleanup Sample Cleanup (e.g., FASP) Quenching->Cleanup Digestion Enzymatic Digestion (e.g., Trypsin) Cleanup->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis

Caption: Experimental workflow for protein reduction and alkylation.

Reaction_Pathways cluster_protein Protein Residues cluster_products Modification Products Reagent This compound Alkylated_Cys S-iodoacetylcysteine (Desired Product) Reagent->Alkylated_Cys Alkylation Acylated_Lys N-iodoacetyllysine (Side Product) Reagent->Acylated_Lys Acylation Acylated_N_Term N-iodoacetylated N-Terminus (Side Product) Reagent->Acylated_N_Term Acylation Cysteine Cysteine (-SH) Lysine Lysine (-NH2) N_Terminus N-Terminus (-NH2)

Caption: Reaction pathways of this compound with protein residues.

References

Technical Support Center: Optimizing Iodoacetic Anhydride Concentration for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein labeling using iodoacetic anhydride (B1165640). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure successful protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is iodoacetic anhydride and what is its primary use in protein labeling?

This compound is a reactive reagent used for the chemical modification of proteins. It is particularly effective for acylating primary amino groups, such as the N-terminus of a polypeptide chain and the epsilon-amino group of lysine (B10760008) residues.[1] The reaction results in the covalent attachment of an iodoacetyl group to the protein.

Q2: What are the key parameters to consider when optimizing this compound concentration?

Optimizing the concentration of this compound is critical for achieving selective and efficient labeling. Key parameters to consider include:

  • Molar Excess: The ratio of this compound to the protein. This often requires empirical optimization.[2]

  • pH: The pH of the reaction buffer significantly influences the reactivity and selectivity of the labeling reaction.[1][3]

  • Reaction Time: The duration of the incubation period.[3]

  • Temperature: The temperature at which the reaction is carried out.

  • Protein Concentration: The concentration of the target protein in the reaction mixture.

Q3: What are the potential side reactions associated with this compound labeling?

This compound is highly reactive and can lead to several side reactions:

  • Hydrolysis: The anhydride is susceptible to hydrolysis, especially in aqueous solutions, which reduces its reactivity. Therefore, it's crucial to work swiftly and, if possible, in anhydrous conditions when preparing the reagent stock.

  • Modification of other residues: While it primarily targets amines, side reactions with other nucleophilic amino acid side chains like cysteine, histidine, and methionine can occur, particularly at higher pH values.

  • O-acylation: Tyrosine, serine, and threonine residues can be acylated, though these modifications can often be reversed with hydroxylamine.

Q4: How does pH affect the selectivity of this compound labeling?

The pH of the reaction buffer is a critical factor in determining the selectivity of this compound. For selective modification of the N-terminal α-amino group over lysine residues, a pH of around 6.0 is recommended. At higher pH values (above 7.5), the reaction with lysine residues becomes more favorable.

Q5: How can I quench the labeling reaction?

After the desired incubation time, the reaction should be stopped by quenching the excess this compound. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, to the reaction mixture. Alternatively, for anhydrides, cautious addition of water will lead to hydrolysis, and subsequent neutralization may be necessary.

Troubleshooting Guides

Problem: Low Labeling Efficiency

Possible Causes & Solutions

CauseRecommended Action
Inactive Reagent This compound is moisture-sensitive. Prepare fresh solutions immediately before use. Store the solid reagent in a desiccator.
Suboptimal pH Verify the pH of your reaction buffer. For targeting N-terminal amines, a pH of 6.0 is optimal. For lysine modification, a higher pH may be required.
Insufficient Molar Excess Empirically titrate the molar excess of this compound to your protein. An insufficient amount may lead to incomplete labeling.
Interfering Buffer Components Ensure your buffer does not contain primary amines (e.g., Tris, glycine) which will compete with the protein for the labeling reagent.
Steric Hindrance The target residue may be in a sterically hindered environment within the protein's 3D structure, limiting its accessibility to the labeling reagent.
Problem: Protein Precipitation During Labeling

Possible Causes & Solutions

CauseRecommended Action
Change in Protein Properties The addition of the iodoacetyl group alters the charge and hydrophobicity of the protein, which can lead to a decrease in solubility.
Over-labeling Using too high a molar excess of the labeling reagent can lead to extensive modification and subsequent precipitation. Reduce the molar ratio of this compound to protein.
pH Shift The hydrolysis of the anhydride can lead to a decrease in the pH of the reaction mixture, potentially causing the protein to precipitate if it is sensitive to pH changes. Ensure your buffer has sufficient capacity.
Solvent Effects If the labeling reagent is dissolved in an organic solvent, the final concentration of the solvent in the reaction mixture may cause the protein to precipitate. Keep the organic solvent concentration as low as possible.
Problem: Non-specific Labeling

Possible Causes & Solutions

CauseRecommended Action
High pH At pH values above 7.5, the likelihood of modifying lysine residues increases, and side reactions with other nucleophilic residues can also occur. For N-terminal selectivity, maintain a pH of around 6.0.
Excessive Reagent Concentration A high molar excess of this compound can drive reactions with less reactive sites. Optimize the concentration to the lowest effective level.
Prolonged Reaction Time Longer incubation times can lead to the accumulation of non-specific modifications. Optimize the reaction time to achieve sufficient labeling of the target site while minimizing side reactions.
Reactive Cysteine Residues If your protein contains free cysteine residues, they will be highly reactive towards this compound. Consider protecting cysteine residues prior to labeling if they are not the intended target.

Experimental Protocols

Protocol 1: Selective N-terminal Labeling with this compound

This protocol is designed for the selective labeling of the N-terminal α-amino group of a protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES, phosphate) at pH 6.0. Avoid buffers with primary amines.

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure your protein sample is pure and at a known concentration. The buffer should be free of any primary amines.

  • Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add the desired molar excess of this compound stock solution to the protein solution. A starting point could be a 10-fold molar excess.

    • Incubate the reaction at room temperature for 1-2 hours. Protect the reaction from light as iodo-compounds can be light-sensitive.

  • Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Analysis: Confirm labeling efficiency using techniques such as mass spectrometry.

Protocol 2: General Cysteine Labeling with Iodoacetamide (B48618) (for comparison)

This protocol describes the more common procedure for labeling cysteine residues.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate, HEPES) at pH 7.5-8.5.

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction.

  • Iodoacetamide

  • Quenching reagent (e.g., DTT or L-cysteine)

  • Desalting column or dialysis cassette

Procedure:

  • Reduction (if necessary): If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-20 fold molar excess of DTT or TCEP for 1 hour at room temperature.

  • Reagent Preparation: Prepare a fresh stock solution of iodoacetamide in a suitable buffer or water.

  • Labeling Reaction:

    • Add a 5- to 300-fold molar excess of iodoacetamide to the (reduced) protein solution.

    • Incubate in the dark for 1-2 hours at room temperature.

  • Quenching: Add a quenching reagent like DTT or L-cysteine to consume excess iodoacetamide.

  • Purification: Purify the labeled protein using a desalting column or dialysis to remove excess reagents.

  • Analysis: Analyze the extent of labeling by mass spectrometry or other appropriate methods.

Data Presentation

Table 1: Recommended Reaction Conditions for Iodo-Reagents
ParameterCysteine Labeling (Iodoacetamide/Iodoacetic Acid)N-terminal Amine Labeling (this compound)Lysine Labeling (this compound)
pH 7.0 - 8.5~ 6.0> 7.5
Molar Excess 5 - 300 fold10 - 100 fold (empirical)10 - 500 fold (empirical)
Temperature Room Temperature or 37°CRoom TemperatureRoom Temperature
Reaction Time 20 min - 4 hours1 - 2 hours (empirical)1 - 4 hours (empirical)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Prepare Protein in Amine-Free Buffer Labeling Incubate Protein with Reagent Protein_Prep->Labeling Reagent_Prep Prepare Fresh This compound Reagent_Prep->Labeling Quench Quench Reaction Labeling->Quench Purify Purify Labeled Protein Quench->Purify Analysis Analyze Labeling Purify->Analysis

Caption: Experimental workflow for protein labeling.

troubleshooting_workflow cluster_efficiency Efficiency Troubleshooting cluster_precipitation Precipitation Troubleshooting cluster_specificity Specificity Troubleshooting Start Problem with Labeling Low_Efficiency Low Labeling Efficiency? Start->Low_Efficiency Precipitation Protein Precipitation? Low_Efficiency->Precipitation No Check_Reagent Use Fresh Reagent Low_Efficiency->Check_Reagent Yes Non_Specific Non-specific Labeling? Precipitation->Non_Specific No Reduce_Excess Reduce Molar Excess Precipitation->Reduce_Excess Yes Success Successful Labeling Non_Specific->Success No Adjust_pH Adjust pH Non_Specific->Adjust_pH Yes Check_pH Optimize pH Check_Reagent->Check_pH Increase_Excess Increase Molar Excess Check_pH->Increase_Excess Check_Buffer Check Buffer Capacity Reduce_Excess->Check_Buffer Optimize_Time Optimize Reaction Time Adjust_pH->Optimize_Time

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Iodoacetic Anhydride Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodoacetic anhydride (B1165640). It addresses common side reactions and offers strategies to minimize them, ensuring the desired specificity in protein modification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of iodoacetic anhydride in protein modification?

A1: The primary target for this compound, much like iodoacetic acid and iodoacetamide (B48618), is the thiol group (-SH) of cysteine residues.[1][2] The reaction proceeds via an S-alkylation, forming a stable carboxymethyl-cysteine derivative.[1] This is often used to cap cysteine residues after disulfide bond reduction to prevent their re-oxidation.[3]

Q2: What are the most common side reactions observed with this compound?

A2: While highly reactive towards cysteine, this compound can also react with other nucleophilic amino acid side chains, especially when used in excess or under suboptimal pH conditions.[3] The most frequently reported side reactions include:

  • N-terminal α-amine alkylation: The N-terminal amino group of a protein or peptide is a common site for off-target modification.

  • Methionine S-alkylation: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) ion. This modification is particularly problematic in mass spectrometry-based analyses as it can lead to a neutral loss.

  • Histidine imidazole (B134444) alkylation: The imidazole ring of histidine is nucleophilic and can be alkylated by this compound.

  • Lysine (B10760008) ε-amine acylation/alkylation: The primary amine of the lysine side chain can be a target.

  • Tyrosine, Serine, and Threonine O-alkylation/acylation: The hydroxyl groups of these residues can undergo modification, although this is generally less frequent.

  • Aspartic and Glutamic Acid carboxyl group modification.

Q3: How does pH affect the reactivity and specificity of this compound?

A3: The pH of the reaction buffer is a critical parameter. For specific modification of cysteine residues, a pH around 8.5 is often recommended to ensure the thiol group is sufficiently deprotonated (as the thiolate anion is the reactive species) while minimizing the reactivity of other nucleophiles like primary amines (e.g., lysine and the N-terminus). At higher pH values, the deprotonation of other nucleophilic groups increases, leading to more side reactions.

Q4: I am observing unexpected mass shifts in my mass spectrometry data after using this compound. What could be the cause?

A4: Unexpected mass shifts are often indicative of side reactions. Here are some common adducts to look for:

  • +58 Da: Carboxymethylation of an amino group (e.g., N-terminus, lysine).

  • +58 Da on Methionine: S-carboxymethylation of methionine. Note that this adduct can be unstable and lead to a neutral loss of the modified side chain (-48 Da from the original peptide mass) during MS/MS fragmentation.

  • +58 Da on Histidine, Tyrosine, Serine, Threonine, Aspartic Acid, or Glutamic Acid: Carboxymethylation on the respective side chains.

If you observe these, it is recommended to optimize your reaction conditions (see Troubleshooting Guide below).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low efficiency of cysteine modification Suboptimal pH: The thiol group is not sufficiently deprotonated.Increase the pH of the reaction buffer to 8.0-8.5.
Reagent degradation: this compound is sensitive to hydrolysis.Prepare fresh solutions of this compound immediately before use.
Insufficient reagent: The molar excess of this compound is too low.Increase the molar excess of this compound. A 5- to 300-fold molar excess is a typical starting range.
Significant side reactions (e.g., N-terminal or lysine modification) High pH: Other nucleophiles (e.g., primary amines) are deprotonated and reactive.Lower the pH of the reaction buffer to the lower end of the optimal range for cysteine modification (e.g., pH 7.5-8.0).
Excess reagent: High concentrations of this compound drive off-target reactions.Reduce the molar excess of the reagent. Perform a titration to find the optimal concentration.
Prolonged reaction time: Longer incubation increases the likelihood of side reactions.Shorten the reaction time. Typical reaction times range from 20 minutes to a few hours.
Modification of methionine residues Use of an iodine-containing reagent: this compound is known to react with methionine.Consider using a non-iodine-containing alkylating agent like N-ethylmaleimide (NEM) if methionine modification is a concern.
Reaction conditions favoring methionine alkylation. Optimize pH, reagent concentration, and reaction time as described above.
O-alkylation of tyrosine, serine, or threonine High reagent concentration and/or high pH. Reduce the molar excess of this compound and optimize the pH.
Hydroxylamine (B1172632) treatment: O-acyl modifications can sometimes be reversed.After the primary reaction, consider treating the sample with hydroxylamine to reverse potential O-acylation side products.

Experimental Protocols

Protocol 1: Standard Cysteine Alkylation

This protocol is designed for the specific carboxymethylation of cysteine residues.

  • Protein Preparation: Ensure the protein sample is in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) and that any disulfide bonds have been reduced with a reducing agent like DTT or TCEP.

  • Reagent Preparation: Immediately before use, dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO) to create a stock solution.

  • Alkylation Reaction: Add a 10-fold molar excess of the this compound stock solution to the reduced protein sample.

  • Incubation: Incubate the reaction mixture in the dark for 1 hour at room temperature. This compound can be light-sensitive.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as DTT or 2-mercaptoethanol, to consume any excess this compound.

  • Sample Cleanup: Remove excess reagents and byproducts by dialysis, buffer exchange chromatography, or precipitation.

Protocol 2: Minimizing Side Reactions

This protocol is for instances where side reactions are a significant concern.

  • Buffer Optimization: Use a buffer with a pH at the lower end of the effective range, such as 100 mM HEPES, pH 7.5.

  • Reagent Titration: Perform a pilot experiment with varying molar excesses of this compound (e.g., 2-fold, 5-fold, 10-fold) to determine the lowest concentration that provides complete cysteine modification.

  • Time Course Analysis: In a pilot experiment, quench the reaction at different time points (e.g., 15 min, 30 min, 60 min) to find the shortest incubation time required.

  • Optimized Alkylation: Conduct the main experiment using the optimized pH, reagent concentration, and reaction time determined from the pilot experiments.

  • Quenching and Cleanup: Follow the quenching and cleanup steps as described in Protocol 1.

Visualizations

G cluster_main Primary Reaction Pathway cluster_side Common Side Reactions Protein_Cys_SH Protein with Cysteine (Thiol) Carboxymethylated_Cys S-Carboxymethyl Cysteine Protein_Cys_SH->Carboxymethylated_Cys S-Alkylation (pH 7.5-8.5) Iodoacetic_Anhydride This compound Iodoacetic_Anhydride->Carboxymethylated_Cys N_Terminus N-Terminus (α-amine) Alkylated_N_Terminus Alkylated N-Terminus N_Terminus->Alkylated_N_Terminus Lysine Lysine (ε-amine) Alkylated_Lysine Alkylated Lysine Lysine->Alkylated_Lysine Methionine Methionine (Thioether) Alkylated_Methionine Alkylated Methionine Methionine->Alkylated_Methionine Histidine Histidine (Imidazole) Alkylated_Histidine Alkylated Histidine Histidine->Alkylated_Histidine Iodoacetic_Anhydride_Side This compound Iodoacetic_Anhydride_Side->Alkylated_N_Terminus Iodoacetic_Anhydride_Side->Alkylated_Lysine Iodoacetic_Anhydride_Side->Alkylated_Methionine Iodoacetic_Anhydride_Side->Alkylated_Histidine G cluster_optimization Key Optimization Points Start Start: Protein Sample with Reduced Cysteines Prepare_Reagent Prepare Fresh this compound Solution Start->Prepare_Reagent Add_Reagent Add Reagent to Protein (Control Molar Excess) Prepare_Reagent->Add_Reagent Incubate Incubate in Dark (Control Time and Temperature) Add_Reagent->Incubate Control_pH Control pH (7.5-8.5) Add_Reagent->Control_pH Quench Quench Reaction with Excess Thiol Incubate->Quench Cleanup Sample Cleanup (e.g., Dialysis) Quench->Cleanup Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleanup->Analysis G cluster_causes Possible Causes cluster_solutions Solutions Problem Unexpected Mass Shifts in MS Data Cause Potential Side Reactions Problem->Cause Solution Troubleshooting Steps Cause->Solution High_pH High pH Cause->High_pH Excess_Reagent Excess Reagent Cause->Excess_Reagent Long_Incubation Long Incubation Cause->Long_Incubation Optimize_pH Optimize pH High_pH->Optimize_pH Titrate_Reagent Titrate Reagent Excess_Reagent->Titrate_Reagent Reduce_Time Reduce Incubation Time Long_Incubation->Reduce_Time Optimize_pH->Solution Titrate_Reagent->Solution Reduce_Time->Solution

References

Technical Support Center: Iodoacetic Anhydride in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using iodoacetic anhydride (B1165640) for protein and peptide modification.

Troubleshooting Guide

Non-specific binding of iodoacetic anhydride can lead to undesired modifications of amino acid residues other than the target, compromising experimental results. This guide addresses common issues and provides solutions to enhance reaction specificity.

Problem Potential Cause Recommended Solution
Modification of Lysine (B10760008) (Lys) Residues The ε-amino group of lysine is nucleophilic and can react with this compound, especially at neutral to alkaline pH.Lower the reaction pH to 6.0. At this pH, the N-terminal α-amino group is significantly more reactive than the ε-amino group of lysine, achieving 90-98% selectivity for the N-terminus.[1][2]
Modification of Cysteine (Cys) Residues The thiol group of cysteine is highly reactive towards iodoacetyl groups.If N-terminal modification is the goal, protect cysteine residues prior to reacting with this compound. This can be achieved through reversible or irreversible blocking of the thiol group.
Modification of Methionine (Met), Histidine (His), and other residues Iodine-containing reagents like iodoacetamide (B48618) and iodoacetic acid have been shown to cause non-specific alkylation of methionine, histidine, tyrosine, threonine, serine, glutamic acid, and aspartic acid.[3][4]Optimize the molar ratio of this compound to the protein/peptide. Use the lowest effective concentration to minimize off-target reactions. Perform a thorough analysis of reaction products using mass spectrometry to identify any unintended modifications.
Reaction Continues After Desired Time, Leading to Non-Specific Labeling Excess this compound remains active in the reaction mixture.Quench the reaction by adding a small molecule with a free thiol group, such as dithiothreitol (B142953) (DTT) or L-cysteine.[5] These reagents will react with and consume the excess this compound.
Low Yield of N-terminal Modification Suboptimal reaction conditions or reagent quality.Ensure the this compound is of high purity and stored under appropriate conditions to prevent degradation. Optimize reaction time and temperature. Reactions are often carried out at room temperature for 1-2 hours in the dark.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in protein chemistry?

A1: this compound is primarily used for the selective modification of the N-terminal α-amino group of peptides and proteins. This is often done to introduce a reactive handle for subsequent conjugation, such as cross-linking to another molecule.

Q2: How does pH affect the selectivity of this compound for the N-terminus?

A2: The selectivity of this compound for the N-terminal α-amino group over the ε-amino group of lysine is highly pH-dependent. The pKa of the N-terminal α-amino group is typically between 6 and 8, while the pKa of the lysine ε-amino group is around 10. By performing the reaction at a pH of 6.0, the N-terminal amine is more nucleophilic and therefore more reactive than the protonated lysine side chain, leading to high selectivity.

Q3: What are the most common non-specific reactions observed with iodo-containing alkylating agents?

A3: Studies on iodoacetamide and iodoacetic acid have shown that non-specific reactions can occur with several amino acid residues. Besides the intended reaction with cysteines (if not the primary target), off-target modifications have been observed on methionine, histidine, tyrosine, threonine, serine, glutamic acid, and aspartic acid. N-alkylation and O-alkylation are also possible side reactions.

Q4: How can I confirm that I have selectively modified the N-terminus of my protein/peptide?

A4: Mass spectrometry is the most effective method to verify the site of modification. By analyzing the intact modified protein or, more commonly, by performing peptide mapping (digesting the protein and analyzing the resulting peptides by LC-MS/MS), you can precisely identify which amino acid residues have been modified.

Q5: What is an effective way to stop the reaction with this compound?

A5: To quench the reaction and prevent further, potentially non-specific, modification, you can add a reagent containing a free thiol, such as dithiothreitol (DTT) or L-cysteine. These molecules will react with any excess this compound, effectively stopping the reaction.

Experimental Protocols

Protocol for Selective N-terminal Iodoacetylation of a Peptide

This protocol is adapted from methods for N-terminal acetylation and cysteine labeling.

Materials:

  • Peptide of interest

  • This compound

  • Anhydrous dimethylformamide (DMF) or other suitable organic solvent

  • 0.1 M Phosphate (B84403) buffer, pH 6.0

  • Quenching solution: 1 M Dithiothreitol (DTT) in water

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for desalting

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the pH 6.0 phosphate buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF. The concentration will depend on the desired molar excess.

  • Reaction: Add the this compound stock solution to the peptide solution to achieve a 10- to 50-fold molar excess of the anhydride over the peptide.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Quenching: Add the DTT quenching solution to a final concentration that is in large excess (e.g., 100-fold) over the initial this compound concentration. Let it react for 15-30 minutes.

  • Purification: Desalt the sample using a C18 SPE cartridge to remove excess reagents and byproducts.

  • Analysis: Analyze the purified, modified peptide by mass spectrometry to confirm successful and selective N-terminal modification.

Visualizations

Workflow for Selective N-terminal Modification

N_Terminal_Modification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis Peptide Peptide Solution Mix Mix & Incubate (pH 6.0, RT, Dark) Peptide->Mix Reagent This compound Stock Solution Reagent->Mix Quench Quench with DTT Mix->Quench 1-2 hours Purify Purify (SPE) Quench->Purify Analyze Analyze (MS) Purify->Analyze

Caption: Workflow for selective N-terminal iodoacetylation of a peptide.

Protein Cross-Linking and Mass Spectrometry Analysis Workflow

Crosslinking_Workflow cluster_crosslinking Cross-Linking cluster_digestion Digestion cluster_analysis Analysis ProteinComplex Protein Complex CrosslinkedComplex Cross-linked Complex ProteinComplex->CrosslinkedComplex Crosslinker This compound-based Cross-linker Crosslinker->CrosslinkedComplex Digestion Proteolytic Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion PeptideMixture Cross-linked Peptide Mixture Digestion->PeptideMixture LCMS LC-MS/MS Analysis PeptideMixture->LCMS DataAnalysis Data Analysis (Identify cross-linked peptides) LCMS->DataAnalysis Structure Protein Interaction Model DataAnalysis->Structure

Caption: General workflow for protein cross-linking using an this compound-based cross-linker followed by mass spectrometry analysis.

References

Technical Support Center: Improving the Efficiency of Iodoacetic Anhydride Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for iodoacetic anhydride (B1165640) labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your labeling experiments.

Troubleshooting Guide

This guide addresses common issues encountered during iodoacetic anhydride labeling in a question-and-answer format.

Q1: Why is my labeling efficiency with this compound low?

A1: Low labeling efficiency can stem from several factors. Here are the most common causes and their solutions:

  • Suboptimal pH: this compound reacts with the unprotonated form of amino and thiol groups. The optimal pH for labeling is crucial. For targeting cysteine residues, a pH of 7.5-8.5 is recommended to ensure the thiol group is sufficiently deprotonated to act as a nucleophile.[1] For selective labeling of the N-terminal α-amino group over lysine's ε-amino group, a lower pH of around 6.0 can be effective due to the lower pKa of the α-amino group.[2]

  • Reagent Instability: this compound is sensitive to moisture and light.[3] Hydrolysis of the anhydride will reduce the concentration of the active labeling reagent. Always use freshly prepared solutions of this compound and protect them from light during the reaction.

  • Insufficient Molar Excess: A sufficient molar excess of this compound over the protein is necessary to drive the reaction to completion. A 5- to 20-fold molar excess is a good starting point, but this may need to be optimized for your specific protein and reaction conditions.[1]

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT left over from a reduction step) will compete with the protein for the labeling reagent. Use amine-free buffers such as phosphate (B84403), borate, or HEPES for the labeling reaction.[1] Ensure complete removal of reducing agents before adding the this compound.

Q2: I am observing unexpected mass shifts in my mass spectrometry data, suggesting off-target labeling. What are the likely side reactions?

A2: this compound, like other iodo-containing alkylating agents, can react with several amino acid residues other than the intended target. The most common side reactions include:

  • Alkylation of Methionine: The sulfur atom in the methionine side chain is nucleophilic and can be alkylated by this compound. This modification can lead to a neutral loss during mass spectrometry analysis, complicating data interpretation.

  • Alkylation of Histidine and Lysine (B10760008): At higher pH values (above 7), the imidazole (B134444) ring of histidine and the ε-amino group of lysine become more nucleophilic and can react with this compound, although typically at a slower rate than cysteine.

  • N-terminal α-Amino Group Modification: The N-terminal α-amino group is also a potential site for labeling.

To minimize these side reactions, it is crucial to optimize the reaction pH, reagent concentration, and reaction time.

Q3: How can I confirm the success and efficiency of my labeling reaction?

A3: Several methods can be used to verify the extent of labeling:

  • Mass Spectrometry (MS): This is the most direct method. By comparing the mass of the labeled protein or its digested peptides with the unlabeled counterparts, you can determine the number of incorporated labels. High-resolution mass spectrometry can also help identify and quantify side reactions.

  • Ellman's Reagent (DTNB): For cysteine labeling, you can use Ellman's reagent to quantify the number of free thiols remaining after the labeling reaction. A decrease in the number of free thiols corresponds to the extent of labeling.

  • SDS-PAGE Analysis: If the label introduces a significant mass change or contains a fluorescent tag, you can visualize the shift in molecular weight or the presence of the tag on an SDS-PAGE gel.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound, iodoacetic acid, and iodoacetamide (B48618) for protein labeling?

A1: All three are alkylating agents that primarily target cysteine residues, but they have different reactivities and properties. This compound is generally more reactive than iodoacetic acid and iodoacetamide due to the anhydride functional group. Iodoacetamide is a neutral molecule, while iodoacetic acid is negatively charged at neutral pH, which can influence its reactivity with residues in different microenvironments of a protein. Iodoacetamide is often preferred for its faster reaction rate compared to iodoacetate.

Q2: How should I prepare and store this compound?

A2: this compound is a solid that is sensitive to moisture and light. It should be stored at 2-8°C in a desiccator. For labeling reactions, it is recommended to prepare a fresh stock solution in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use.

Q3: Can this compound be used for protein cross-linking?

A3: Yes, this compound can be used in a two-step cross-linking strategy. First, it can be used to selectively modify the N-terminal α-amino group of one protein or peptide under controlled pH conditions (around pH 6.0). The resulting iodoacetylated molecule can then be reacted with a second protein containing a free cysteine residue to form a stable thioether cross-link.

Quantitative Data Summary

The following tables provide a comparative overview of common alkylating agents used in proteomics. While specific quantitative data for this compound is limited in the literature, the data for the closely related iodoacetamide and iodoacetic acid provide valuable insights.

Table 1: Comparison of Common Cysteine Alkylating Agents

ReagentAbbreviationMass Shift (Da)Optimal pHTypical Reaction TimeKey Characteristics
IodoacetamideIAM+57.027.5 - 8.530-60 minWidely used, good reactivity, but can have off-target reactions.
Iodoacetic AcidIAA+58.008.0 - 8.530-60 minNegatively charged, which may affect reactivity with certain residues.
N-ethylmaleimideNEM+125.046.5 - 7.560 minMore specific for thiols at neutral pH, but the resulting bond can be reversible.
ChloroacetamideCAA+57.02~8.0~30 minGenerally high specificity for cysteine, but may cause methionine oxidation.

Table 2: Comparison of Side Reactions for Iodoacetamide (as a proxy for this compound) and NHS Esters

FeatureIodoacetamide/Iodoacetic AnhydrideNHS Esters
Primary Target Cysteine (thiol group)Lysine, N-terminus (primary amines)
Optimal pH 7.5 - 8.5 (for Cys)7.2 - 8.5
Resulting Bond ThioetherAmide
Bond Stability Very stableHighly stable
Potential Side Reactions Alkylation of Met, His, Lys, N-terminus.Hydrolysis of the ester, reaction with Ser, Thr, Tyr at high pH.

Experimental Protocols

Protocol 1: General Protocol for this compound Labeling of Cysteine Residues

This protocol is a general guideline and may require optimization for your specific protein.

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • If the protein contains disulfide bonds that need to be labeled, reduce them first with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature.

    • Crucially, remove the reducing agent using a desalting column or buffer exchange.

  • Labeling Reaction:

    • Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Quench the reaction by adding a small molecule with a thiol group, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagent:

    • Remove excess labeling reagent and quenching agent by dialysis, buffer exchange, or using a desalting column.

  • Analysis:

    • Analyze the labeled protein by mass spectrometry to confirm labeling and identify any side reactions.

Protocol 2: Selective N-terminal α-Amino Group Labeling with this compound

This protocol is adapted from a method for selective N-terminal modification.

  • Protein/Peptide Preparation:

    • Dissolve the protein or peptide in a suitable buffer at a pH of 6.0 (e.g., 100 mM phosphate buffer).

    • If cysteine residues are present and should not be labeled, they must be protected (e.g., through reversible or irreversible alkylation with a different reagent prior to this step).

  • Labeling Reaction:

    • Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO).

    • Add a 5- to 10-fold molar excess of this compound to the protein/peptide solution.

    • Incubate the reaction on ice or at room temperature for 1-2 hours, monitoring the reaction progress if possible.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50 mM.

    • Purify the N-terminally labeled protein/peptide using a desalting column or HPLC to remove excess reagents and byproducts.

Signaling Pathways and Experimental Workflows

Chemical probes like this compound can be valuable tools for studying signaling pathways by covalently modifying key proteins and altering their function or interactions.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Cysteine residues in kinases and phosphatases within this pathway are often subject to redox regulation, making them potential targets for alkylating agents.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream_Targets Transcription Factors, Cytoskeletal Proteins ERK->Downstream_Targets Iodoacetic_Anhydride Iodoacetic Anhydride Iodoacetic_Anhydride->MEK Cys Alkylation (Potential Inhibition) Iodoacetic_Anhydride->ERK Cys Alkylation (Potential Inhibition) Gene_Expression Cell Proliferation, Differentiation, Survival Downstream_Targets->Gene_Expression

Caption: MAPK signaling pathway with potential intervention by this compound.

Ubiquitin-Proteasome System

The ubiquitin-proteasome system is essential for protein degradation and regulation of many cellular processes. Iodoacetamide, a related compound, is known to inhibit deubiquitinating enzymes (DUBs) by alkylating their active site cysteine residues. This compound could potentially be used in a similar manner to probe the function of DUBs and E3 ligases.

Ubiquitin_Pathway Ub Ubiquitin (Ub) E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Target_Protein Target Protein E3->Target_Protein Ub_Protein Ubiquitinated Protein Target_Protein->Ub_Protein Ub attachment Ub_Protein->Target_Protein Deubiquitination Proteasome Proteasome Ub_Protein->Proteasome Degradation DUB Deubiquitinating Enzyme (DUB) DUB->Ub_Protein Iodoacetic_Anhydride Iodoacetic Anhydride Iodoacetic_Anhydride->E3 Cys/Lys Alkylation (Potential Inhibition) Iodoacetic_Anhydride->DUB Active Site Cys Alkylation (Inhibition)

Caption: Ubiquitin-proteasome pathway and potential targets for this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process involving a cascade of caspase activation. Cysteine residues are critical for the catalytic activity of caspases, making them potential targets for alkylating reagents.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Iodoacetic_Anhydride Iodoacetic Anhydride Iodoacetic_Anhydride->Caspase8 Cys Alkylation (Inhibition) Iodoacetic_Anhydride->Caspase9 Cys Alkylation (Inhibition) Iodoacetic_Anhydride->Caspase3 Cys Alkylation (Inhibition)

Caption: Apoptosis signaling pathways with potential caspase inhibition by this compound.

References

Technical Support Center: Iodoacetic Anhydride in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and use of iodoacetic anhydride (B1165640) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: How stable is iodoacetic anhydride in aqueous solutions?

A1: this compound is highly reactive and unstable in aqueous solutions. Like other acid anhydrides, it readily undergoes hydrolysis to form two equivalents of iodoacetic acid. All acid anhydrides are thermodynamically unstable in water and will eventually hydrolyze.[1] The rate of hydrolysis is dependent on temperature, pH, and the presence of nucleophiles.[1]

Q2: Do you have quantitative data on the hydrolysis rate of this compound?

Data Summary: Hydrolysis of Acetic Anhydride (as a model for this compound)

Temperature (°C)Pseudo-First-Order Rate Constant (k, min⁻¹)Calculated Half-life (t½, minutes)
150.0631[3]11.0
200.0924[3]7.5
250.1694.1
350.27522.5

Note: Half-life is calculated using the formula t½ = ln(2)/k.

Q3: What is the optimal pH for working with this compound in aqueous solutions?

A3: The optimal pH depends on the specific application. For the common application of modifying thiol groups on proteins (iodoacetylation), a slightly basic pH of 7.5-8.5 is typically used. This is a compromise between reagent stability and the reactivity of the target nucleophile (the thiolate anion, -S⁻). It is important to be aware that both acidic and basic conditions can catalyze the hydrolysis of the anhydride.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its rapid hydrolysis, it is strongly recommended to prepare aqueous solutions of this compound immediately before use. If a stock solution in an organic solvent is required, use an anhydrous (dry) aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). Even then, long-term storage is not advised.

Q5: Is this compound light-sensitive?

A5: Yes. Iodo-containing reagents, including this compound and iodoacetamide, can be light-sensitive. It is recommended to handle the solid reagent and its solutions in low-light conditions, for example, by working in a fume hood with the light off or by wrapping reaction vessels in aluminum foil or using amber-colored vials.

Troubleshooting Guides

Issue 1: Low or No Yield of Iodoacetylated Product
Possible Cause Troubleshooting Step
Hydrolysis of this compound Prepare the aqueous solution of this compound immediately before adding it to the reaction mixture. Consider performing the reaction at a lower temperature to decrease the rate of hydrolysis.
Incorrect pH Ensure the reaction buffer is at the optimal pH for your target nucleophile (e.g., pH 7.5-8.5 for thiols). Verify the pH of your buffer before starting the reaction.
Suboptimal Molar Excess Increase the molar excess of this compound. A 5- to 10-fold molar excess over the target functional group is a common starting point.
Inactive Reagent This compound can degrade over time, especially if not stored properly. It should be stored at 2-8°C. Discoloration (yellow to orange) may indicate degradation. Use a fresh bottle of the reagent if degradation is suspected.
Issue 2: Observation of Unspecific Side Reactions
Possible Cause Troubleshooting Step
Reaction with Other Nucleophiles This compound can react with other nucleophilic amino acid residues, such as histidine, lysine, and the N-terminus of proteins, especially at higher pH values. Consider lowering the reaction pH, if compatible with your target reaction, to decrease the reactivity of these side-chain nucleophiles.
Reaction Time Too Long Prolonged incubation can lead to increased side reactions. Optimize the reaction time by performing a time-course experiment.
Hydrolysis Product Interference The iodoacetic acid generated from hydrolysis can lower the pH of a weakly buffered solution, potentially altering the reaction kinetics and specificity. Ensure your reaction is adequately buffered.

Experimental Protocols

General Protocol for Iodoacetylation of a Protein Thiol

This protocol provides a general workflow for the alkylation of cysteine residues in a purified protein sample.

  • Protein Preparation : Dissolve the protein in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.3). If the protein has disulfide bonds that need to be alkylated, they must first be reduced.

  • Reduction (Optional) : To reduce disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C. Allow the sample to cool to room temperature.

  • Preparation of this compound Solution : Immediately before use, prepare a concentrated solution of this compound in an appropriate anhydrous solvent (e.g., DMF or DMSO) or directly in the reaction buffer.

  • Alkylation : Add the freshly prepared this compound solution to the protein sample to achieve a final 5- to 10-fold molar excess over the thiol groups. Perform this step in the dark by wrapping the reaction tube in aluminum foil. Incubate for 30 minutes at room temperature.

  • Quenching : Stop the reaction by adding a thiol-containing reagent to scavenge any unreacted this compound. Add DTT to an additional final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.

  • Downstream Processing : The sample can now be processed for downstream applications, such as buffer exchange, SDS-PAGE, or mass spectrometry analysis.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound IAA_Anhydride This compound (ICH₂CO)₂O Transition_State Tetrahedral Intermediate IAA_Anhydride->Transition_State Nucleophilic Attack H2O Water (H₂O) H2O->Transition_State IAA_Acid Iodoacetic Acid 2 x ICH₂COOH Transition_State->IAA_Acid Collapse

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow Iodoacetylation Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein_Prep Prepare Protein in Buffer (pH 7.5-8.5) Reduction Reduce Disulfides (e.g., DTT, optional) Protein_Prep->Reduction Prepare_IAA Prepare Fresh This compound Solution Protein_Prep->Prepare_IAA Reduction->Prepare_IAA Alkylation Add IAA to Protein (Incubate in Dark) Prepare_IAA->Alkylation Quench Quench Reaction (e.g., add excess DTT) Alkylation->Quench Downstream Downstream Processing (e.g., Desalting, MS) Quench->Downstream

Caption: General experimental workflow for iodoacetylation.

Troubleshooting_Tree Troubleshooting Low Iodoacetylation Yield Start Low/No Product Yield Check_Reagent Was IAA solution prepared fresh? Start->Check_Reagent Check_pH Is reaction pH correct (7.5-8.5)? Check_Reagent->Check_pH Yes Sol_Fresh Prepare fresh IAA solution immediately before use. Check_Reagent->Sol_Fresh No Check_Excess Is molar excess of IAA sufficient? Check_pH->Check_Excess Yes Sol_pH Verify and adjust buffer pH. Check_pH->Sol_pH No Sol_Excess Increase molar excess of IAA (e.g., 10-fold). Check_Excess->Sol_Excess No Sol_Reagent Use a new bottle of solid IAA. Check_Excess->Sol_Reagent Yes

Caption: Troubleshooting decision tree for low product yield.

References

effect of pH and temperature on iodoacetic anhydride reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing iodoacetic anhydride (B1165640) in your experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting iodoacetic anhydride with my protein of interest?

A1: The optimal pH for your reaction depends on the target amino acid residue. For selective modification of the N-terminal α-amino group, a pH of 6.0 is recommended.[1] However, if you are targeting cysteine residues, a pH range of 8.0-8.5 is generally optimal to ensure the sulfhydryl group is in its more nucleophilic thiolate form.[2][3] Reactions with other nucleophilic residues like lysine (B10760008) and histidine also become more favorable at slightly alkaline pH. It is crucial to consider the pKa of the target functional group to maximize reaction efficiency and selectivity.

Q2: How does temperature affect the stability and reactivity of this compound?

A2: Like most chemical reactions, the rate of iodoacetylation increases with temperature. However, higher temperatures also accelerate the hydrolysis of this compound, which competes with the desired reaction with the protein. Therefore, it is a common practice to perform iodoacetylation reactions at room temperature or even at 4°C to balance reactivity and stability. For selective N-terminal acetylation with the related compound acetic anhydride, reactions are often carried out at 0°C to preferentially target the more reactive α-amino group.

Q3: My this compound solution has a yellow or brownish color. Is it still usable?

A3: A yellow to orange color is the typical appearance of solid this compound. However, a significant darkening or brown color, especially in solution, may indicate decomposition. Iodo-containing compounds can be light-sensitive, and exposure to light and moisture can lead to the formation of iodine, which imparts a brownish color. It is always recommended to use freshly prepared solutions of this compound. If you suspect decomposition, it is advisable to use a fresh batch of the reagent.

Q4: What are the common side reactions associated with this compound, and how can I minimize them?

A4: The primary side reaction is the hydrolysis of the anhydride to iodoacetic acid. This can be minimized by using anhydrous solvents for stock solutions and performing the reaction promptly after adding the reagent to the aqueous buffer.

Other side reactions involve the modification of non-target amino acid residues. While cysteine is a primary target at slightly alkaline pH, other residues can also react:

  • Histidine: The imidazole (B134444) ring can be alkylated.

  • Lysine: The ε-amino group can be acylated.

  • Methionine: The thioether sulfur can be alkylated.[3]

  • N-terminus: The α-amino group is also a potential site of modification.[3]

To minimize these side reactions, it is crucial to optimize the pH, temperature, and reaction time. Performing the reaction at a pH selective for your target residue and for the shortest time necessary can significantly improve specificity.

Q5: What is the best way to prepare and store a stock solution of this compound?

A5: this compound is susceptible to hydrolysis. Therefore, stock solutions should be prepared in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare the stock solution immediately before use. If storage is necessary, it should be in a tightly sealed container, protected from light and moisture, and stored at a low temperature (e.g., -20°C). However, for best results, fresh preparation is always preferred.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Labeling 1. Hydrolysis of this compound: The reagent degraded before reacting with the protein. 2. Suboptimal pH: The target amino acid is not in its reactive, deprotonated form. 3. Insufficient Reagent: The molar excess of this compound is too low. 4. Interfering Buffer Components: The buffer contains nucleophiles (e.g., Tris, glycine) that compete with the protein for the reagent.1. Prepare this compound solutions fresh in an anhydrous solvent and use them immediately. 2. Adjust the reaction buffer to the optimal pH for your target residue (e.g., pH 8.0-8.5 for cysteine). 3. Increase the molar excess of this compound. A 10- to 100-fold molar excess is a common starting point. 4. Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate.
Non-specific Labeling / Multiple Products 1. pH is too high: Promotes reaction with other nucleophilic residues like lysine and histidine. 2. Reaction time is too long: Allows for the modification of less reactive sites. 3. Temperature is too high: Increases the rate of side reactions. 4. Excessive reagent concentration: High concentrations can drive non-specific reactions.1. Lower the reaction pH to a range that favors your target residue while minimizing reactivity of others. 2. Perform a time-course experiment to determine the optimal reaction time for sufficient target labeling with minimal side products. 3. Conduct the reaction at a lower temperature (e.g., room temperature or 4°C). 4. Titrate the concentration of this compound to find the lowest effective concentration.
Protein Precipitation during Reaction 1. Change in pH: The addition of this compound, which hydrolyzes to an acid, can lower the pH and cause the protein to precipitate. 2. Solvent Incompatibility: If a high concentration of organic solvent from the stock solution is added to the aqueous buffer, it may cause the protein to precipitate.1. Use a buffer with sufficient buffering capacity to maintain the desired pH throughout the reaction. 2. Prepare a more concentrated stock solution of this compound to minimize the volume of organic solvent added to the reaction mixture.

Data Summary

Due to the limited availability of specific quantitative kinetic data for this compound, the following tables provide a summary based on qualitative information and data from analogous compounds like iodoacetamide (B48618) and acetic anhydride. This information should be used as a guideline for experimental design.

Table 1: Effect of pH on this compound Reactivity and Stability

pH RangeEffect on this compound StabilityPredominant Reactivity with Amino Acid Residues
Acidic (pH < 6) Higher stability against hydrolysis.Low reactivity with most amino acid side chains.
Near Neutral (pH 6-7.5) Moderate stability, hydrolysis rate increases with pH.Selective reaction with N-terminal α-amino groups (at pH 6.0). Moderate reactivity with cysteine.
Alkaline (pH > 7.5) Lower stability, rapid hydrolysis.High reactivity with cysteine (thiolate form). Increased reactivity with lysine (ε-amino group) and histidine (imidazole ring).

Table 2: Effect of Temperature on this compound Reactions

TemperatureEffect on Reaction RateEffect on Hydrolysis RateRecommended Application
0 - 4°C Slower reaction rate.Slower hydrolysis rate.Enhancing selectivity, especially for highly reactive groups like the N-terminus.
Room Temperature (~25°C) Moderate reaction rate.Moderate hydrolysis rate.General purpose labeling, balancing reactivity and stability.
> 30°C Faster reaction rate.Significantly faster hydrolysis rate.Generally not recommended due to rapid reagent degradation and increased potential for side reactions.

Experimental Protocols

Protocol 1: General Procedure for Iodoacetylation of a Protein

  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5 for cysteine labeling).

  • Reduction (if targeting internal cysteines): If the target cysteine residues are involved in disulfide bonds, add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C. Remove the reducing agent by dialysis or a desalting column.

  • Stock Solution Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10-fold). Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or DTT, to a final concentration that is in large excess over the initial this compound concentration.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Protocol 2: Selective N-terminal Iodoacetylation of a Peptide

  • Peptide Preparation: Dissolve the peptide in a buffer at pH 6.0 (e.g., 0.1 M pyridine-acetate buffer).

  • Stock Solution Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Labeling Reaction: Cool the peptide solution to 0°C on an ice bath. Add the this compound stock solution to the desired final concentration. The optimal concentration should be determined empirically to achieve mono-substitution.

  • Reaction Monitoring: Monitor the reaction progress by mass spectrometry to determine the optimal reaction time for selective N-terminal modification.

  • Quenching and Purification: Once the desired level of modification is achieved, quench the reaction and purify the labeled peptide as described in Protocol 1.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Protein Protein (-NH2, -SH) Labeled_Protein Iodoacetylated Protein Protein->Labeled_Protein Acylation IAA This compound ((ICH2CO)2O) IAA->Labeled_Protein Byproducts Iodoacetic Acid + Side-Reaction Products IAA->Byproducts Hydrolysis & Side Reactions pH pH Control pH->Labeled_Protein pH->Byproducts Temp Temperature Temp->Labeled_Protein Temp->Byproducts

Caption: General reaction pathway for protein iodoacetylation.

Troubleshooting_Workflow Start Start: Low/No Labeling Check_Reagent Is the this compound solution fresh? Start->Check_Reagent Check_pH Is the reaction pH optimal for the target residue? Check_Reagent->Check_pH Yes Prepare_Fresh Action: Prepare fresh reagent solution Check_Reagent->Prepare_Fresh No Check_Buffer Does the buffer contain nucleophiles? Check_pH->Check_Buffer Yes Adjust_pH Action: Adjust pH Check_pH->Adjust_pH No Check_Concentration Is the molar excess of the reagent sufficient? Check_Buffer->Check_Concentration No Change_Buffer Action: Use a non-nucleophilic buffer Check_Buffer->Change_Buffer Yes Increase_Concentration Action: Increase molar excess Check_Concentration->Increase_Concentration No Success Problem Solved Check_Concentration->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Success Change_Buffer->Success Increase_Concentration->Success

Caption: Troubleshooting workflow for low or no labeling in iodoacetylation reactions.

References

Validation & Comparative

A Comparative Guide to Protein Alkylation: Iodoacetic Anhydride vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and drug discovery, the precise and efficient alkylation of protein residues is a critical step. This guide provides a comprehensive comparison of two alkylating agents: the well-established iodoacetamide (B48618) and the less commonly used but potent iodoacetic anhydride (B1165640). We will delve into their reactivity, specificity, and potential side reactions, supported by available data, to help you select the optimal reagent for your experimental needs.

At a Glance: Key Differences and Performance Metrics

The choice between iodoacetic anhydride and iodoacetamide hinges on the desired reactivity profile and the specific amino acid residues targeted for modification. While both reagents can alkylate cysteine residues, their reactivity towards other nucleophilic amino acids, particularly lysine (B10760008) and the N-terminus, differs significantly.

FeatureThis compoundIodoacetamide
Primary Target(s) Amino groups (Lysine, N-terminus), Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Reaction Mechanism Acylation (at amines) and Alkylation (at thiols)Alkylation (S-carbamidomethylation)
Reactivity High, particularly towards aminesHigh towards thiols
Specificity Lower, broader reactivityHigher for cysteine, but off-target reactions can occur
Primary Application Amine modification, cross-linkingCysteine blocking in proteomics
Known Side Reactions Modification of Tyr, Ser, ThrModification of Met, Lys, His, Asp, Glu, Tyr, N-terminus[1][2][3][4]
Mass Shift (Cysteine) +57.02 Da (Iodoacetylation)+57.02 Da (Carbamidomethylation)
Mass Shift (Lysine) +57.02 Da (Iodoacetylation)+57.02 Da (Carbamidomethylation - less frequent)

Unveiling the Chemistry: Reaction Mechanisms and Specificity

Iodoacetamide is a well-established reagent primarily used to alkylate the thiol groups of cysteine residues, forming a stable S-carbamidomethyl-cysteine derivative.[5] This modification is crucial in proteomics workflows to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein digestion and mass spectrometry analysis. The reaction is a nucleophilic substitution where the thiolate anion of cysteine attacks the carbon atom bearing the iodine.

However, iodoacetamide is not entirely specific. Under certain conditions, particularly at higher concentrations or prolonged reaction times, it can react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, aspartic acid, glutamic acid, and the N-terminal amino group. These off-target modifications can introduce unwanted heterogeneity into the sample and complicate data analysis.

This compound , on the other hand, is a more potent acylating agent due to the presence of the anhydride functional group. This makes it highly reactive towards primary amines, such as the ε-amino group of lysine and the α-amino group of the protein's N-terminus. The reaction involves the acylation of the amine, resulting in the formation of a stable amide bond and the introduction of an iodoacetyl group. This iodoacetyl group can then potentially react with a nearby thiol group, leading to intramolecular cross-linking. While it can also react with cysteine's thiol group, its high reactivity with amines makes it less specific for cysteine modification compared to iodoacetamide.

The pH of the reaction buffer plays a crucial role in the selectivity of both reagents. For iodoacetamide, a slightly alkaline pH (around 8.0-8.5) is optimal for the deprotonation of the cysteine thiol group, enhancing its nucleophilicity. For this compound, the reaction with amines is also favored at a slightly alkaline pH.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Cysteine Alkylation using Iodoacetamide (In-Solution)

This protocol is a standard procedure for the reduction and alkylation of proteins in solution, for example, prior to enzymatic digestion for mass spectrometry-based proteomics.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylation reagent: Iodoacetamide (IAA)

  • Quenching solution (e.g., DTT or L-cysteine)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in the denaturation buffer.

    • Add the reducing agent (e.g., DTT to a final concentration of 10 mM).

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add freshly prepared iodoacetamide solution in the dark to a final concentration of 20-55 mM (a 2 to 5-fold molar excess over the reducing agent).

    • Incubate at room temperature for 30 minutes in the dark.

  • Quenching:

    • Add a quenching solution (e.g., DTT to a final concentration of 20 mM) to consume excess iodoacetamide.

    • Incubate at room temperature for 15 minutes in the dark.

  • Sample Preparation for Downstream Analysis:

    • The protein sample can be diluted with ammonium bicarbonate buffer to reduce the urea concentration before enzymatic digestion.

Protocol 2: Protein Modification using this compound (Hypothetical)

This hypothetical protocol is based on general principles of protein modification with anhydrides and is intended as a starting point for optimization.

Materials:

  • Protein sample

  • Reaction buffer (e.g., 50 mM Sodium Phosphate, pH 7.5-8.0)

  • This compound

  • Organic solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Desalting column

Procedure:

  • Protein Preparation:

    • Dissolve the protein sample in the reaction buffer.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an organic solvent like DMF or DMSO immediately before use.

  • Modification Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution while gently vortexing. The optimal molar excess needs to be determined empirically.

    • Incubate at room temperature for 1-2 hours. The reaction time may need optimization.

  • Quenching:

    • Add the quenching solution to stop the reaction.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for the protein of interest.

Visualizing the Processes

To better understand the workflows and chemical reactions, the following diagrams have been generated using the DOT language.

cluster_0 Iodoacetamide Alkylation Workflow Protein Protein Denaturation\n(Urea/GdnHCl) Denaturation (Urea/GdnHCl) Protein->Denaturation\n(Urea/GdnHCl) Reduction\n(DTT/TCEP) Reduction (DTT/TCEP) Denaturation\n(Urea/GdnHCl)->Reduction\n(DTT/TCEP) Alkylation\n(Iodoacetamide) Alkylation (Iodoacetamide) Reduction\n(DTT/TCEP)->Alkylation\n(Iodoacetamide) Quenching\n(Excess DTT) Quenching (Excess DTT) Alkylation\n(Iodoacetamide)->Quenching\n(Excess DTT) Digestion\n(Trypsin) Digestion (Trypsin) Quenching\n(Excess DTT)->Digestion\n(Trypsin) LC-MS/MS Analysis LC-MS/MS Analysis Digestion\n(Trypsin)->LC-MS/MS Analysis

A typical workflow for protein alkylation with iodoacetamide.

cluster_1 This compound Modification Workflow Protein Protein Reaction\n(this compound) Reaction (this compound) Protein->Reaction\n(this compound) Quenching\n(Tris/Hydroxylamine) Quenching (Tris/Hydroxylamine) Reaction\n(this compound)->Quenching\n(Tris/Hydroxylamine) Purification\n(Desalting) Purification (Desalting) Quenching\n(Tris/Hydroxylamine)->Purification\n(Desalting) Analysis Analysis Purification\n(Desalting)->Analysis

A general workflow for protein modification with this compound.

cluster_0 Iodoacetamide Reaction cluster_1 This compound Reactions Protein-SH Cysteine Thiol Alkylated_Protein S-Carbamidomethyl-Cysteine Protein-SH->Alkylated_Protein Alkylation IAA Iodoacetamide IAA->Alkylated_Protein Protein-NH2 Lysine/N-terminus Amine Acylated_Protein N-Iodoacetyl-Lysine Protein-NH2->Acylated_Protein Acylation IAA_Anhydride This compound IAA_Anhydride->Acylated_Protein Alkylated_Protein2 S-Iodoacetyl-Cysteine IAA_Anhydride->Alkylated_Protein2 Protein-SH2 Cysteine Thiol Protein-SH2->Alkylated_Protein2 Alkylation

Reaction schemes for iodoacetamide and this compound with protein functional groups.

Conclusion and Recommendations

The choice between this compound and iodoacetamide is dictated by the specific goals of the experiment.

Iodoacetamide remains the reagent of choice for the routine and specific alkylation of cysteine residues in proteomics workflows. Its primary advantage is its relatively high specificity for thiols, which simplifies sample preparation and data analysis. However, researchers must be mindful of potential off-target modifications and optimize reaction conditions to minimize them.

This compound is a powerful tool for the modification of primary amines (lysine and N-terminus). Its high reactivity makes it suitable for applications requiring robust amine derivatization or the introduction of a reactive iodoacetyl group for subsequent cross-linking studies. However, its broader reactivity profile makes it less suitable for applications where the specific and exclusive modification of cysteine is required.

For drug development professionals, understanding the reactivity of these compounds is crucial. Iodoacetamide can be used to assess the accessibility of cysteine residues, which can be important for the design of covalent inhibitors. This compound, with its ability to modify lysine residues, could be employed in the development of bioconjugates or for probing protein-protein interactions.

Ultimately, the selection of the appropriate alkylating agent requires careful consideration of the protein of interest, the desired outcome of the modification, and the potential for side reactions. Pilot experiments to optimize reaction conditions are highly recommended to ensure the desired level of specificity and efficiency.

References

A Researcher's Guide to Cysteine Modification: Iodoacetic Anhydride and Alternatives in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of cysteine modifications is paramount for understanding protein function, structure, and drug interactions. Cysteine residues, with their reactive thiol groups, are key players in numerous biological processes, including redox signaling, enzyme catalysis, and protein stability. Mass spectrometry stands as a powerful tool for identifying and quantifying these modifications, and the choice of chemical derivatization agent is a critical step in this workflow.

This guide provides an objective comparison of iodoacetic anhydride (B1165640) and its more commonly used analog, iodoacetamide, against other prevalent cysteine alkylating agents. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Cysteine Alkylating Agents

The ideal alkylating agent for mass spectrometry should exhibit high reactivity and specificity towards cysteine residues, with minimal off-target modifications.[1] The selection of an agent can significantly impact data quality and interpretation.[1] Iodoacetamide (IAM), a close relative of iodoacetic anhydride, is a widely used reagent known for its high reactivity.[1] However, this high reactivity can also lead to off-target modifications.[1] Chloroacetamide (CAA) is generally less reactive than IAM but offers greater specificity, which can result in cleaner mass spectra.[1] Acrylamide reacts via a different mechanism (Michael addition) and is considered a good alternative to iodine-containing reagents.

Below is a summary of the key performance characteristics of these agents.

FeatureIodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide (AA)
Mass Shift +57.02 Da+57.02 Da+71.04 Da
Reactivity HighModerateModerate
Optimal pH 7.5 - 8.5~8.0>7.0
Reaction Time 15 - 60 min~30 min60 - 120 min
Specificity High for CysteineHigher for CysteineHigh for Cysteine

Off-Target Modifications: A Quantitative Look

Target Amino AcidIodoacetamide (IAM)Chloroacetamide (CAA)Acrylamide (AA)
Methionine (Met) Can be high (up to 80% of Met-containing peptides); another study reports 2-5% oxidationCan induce significant oxidation (up to 40% of Met-containing peptides)Less prone to Met modification
Lysine (Lys) Possible at higher pH and concentrationsLess frequent than with IAMPossible
Histidine (His) Possible at higher pH and concentrationsLess frequent than with IAMPossible
Aspartic Acid (Asp) Possible at higher pH and concentrationsLess frequent than with IAMUnlikely
Glutamic Acid (Glu) Possible at higher pH and concentrationsLess frequent than with IAMUnlikely
N-terminus Possible at higher pH and concentrationsLess frequent than with IAMPossible

Note on this compound: this compound is expected to have similar reactivity and off-target modification profiles to iodoacetamide, as it also results in the carboxyamidomethylation of cysteine residues. However, it is less commonly used in standard proteomics workflows.

Experimental Protocols

Below are detailed protocols for cysteine modification using iodoacetamide, which can be adapted for this compound, followed by a comparative overview for chloroacetamide.

Protocol for Cysteine Alkylation with Iodoacetamide (IAM)

This protocol outlines a standard procedure for the reduction and alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

  • Denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Alkylating agent: Iodoacetamide (IAM) solution (freshly prepared in the dark)

  • Quenching solution (e.g., DTT or L-cysteine)

  • Ammonium (B1175870) bicarbonate solution (50 mM)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in the denaturing buffer.

  • Reduction: Add the reducing agent (e.g., DTT to a final concentration of 10 mM). Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared IAM solution in the dark to a final concentration of 55 mM. Incubate at room temperature in the dark for 45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.

  • Sample Preparation for Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of the denaturant (e.g., urea to < 1 M).

  • Enzymatic Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 0.1-1%. Desalt the resulting peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Comparative Protocol Overview: Chloroacetamide (CAA)

The protocol for CAA is similar to that of IAM, with the main difference being the reaction time and stringency of light protection. CAA is less light-sensitive than IAM. The alkylation step is typically performed with a similar concentration of CAA for about 30 minutes at room temperature.

Mass Spectrometry Workflow and Data Validation

The validation of cysteine modification is achieved through a bottom-up proteomics approach.

General Workflow for Validation of Cysteine Modification cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis ProteinSample Protein Sample Reduction Reduction of Disulfide Bonds (e.g., DTT) ProteinSample->Reduction Alkylation Alkylation of Cysteines (e.g., Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS1 MS1 Scan (Peptide Mass Measurement) LC->MS1 MS2 MS/MS Scan (Peptide Fragmentation and Sequencing) MS1->MS2 DatabaseSearch Database Search (e.g., Mascot, Sequest) MS2->DatabaseSearch Validation Validation of Modified Peptides DatabaseSearch->Validation Quantification Quantification of Modification Validation->Quantification

Caption: General workflow for validation of cysteine modification by mass spectrometry.

Signaling Pathway Context

The modification of cysteine residues is a key regulatory mechanism in many signaling pathways. For instance, in redox signaling, the reversible oxidation of cysteine thiols can act as a molecular switch, altering protein activity in response to cellular stress.

Simplified Redox Signaling Pathway ROS Reactive Oxygen Species (ROS) Protein_Reduced Protein-SH (Active) ROS->Protein_Reduced Oxidation Protein_Oxidized Protein-SOH (Inactive) Protein_Reduced->Protein_Oxidized Downstream Downstream Signaling Protein_Reduced->Downstream Promotes Protein_Oxidized->Protein_Reduced Reduction Protein_Oxidized->Downstream Inhibits Reductant Cellular Reductants (e.g., Thioredoxin) Reductant->Protein_Oxidized

Caption: Simplified diagram of a redox signaling pathway regulated by cysteine oxidation.

Conclusion

The validation of cysteine modifications by mass spectrometry is a powerful technique in proteomics and drug development. While this compound and its more common counterpart, iodoacetamide, are highly reactive and effective alkylating agents, researchers must be mindful of their potential for off-target modifications. For applications requiring higher specificity, chloroacetamide may be a more suitable alternative, although its potential to induce methionine oxidation should be considered. Acrylamide offers another reliable option with a different reaction chemistry. Ultimately, the choice of alkylating agent should be guided by the specific experimental goals, with careful optimization of reaction conditions to ensure accurate and reproducible results.

References

Iodoacetic Anhydride vs. Maleimide: A Comparative Guide to Cysteine Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues is a critical technique in proteomics, drug development, and various biological assays. The choice of reagent for this covalent modification can significantly impact the outcome of an experiment. This guide provides an in-depth, objective comparison of two commonly used thiol-reactive reagents: iodoacetic anhydride (B1165640) and maleimide (B117702), with a focus on their labeling efficiency, supported by experimental data and detailed protocols.

Executive Summary

Both iodoacetic anhydride and maleimide are effective reagents for the selective labeling of cysteine residues in proteins and peptides. However, they differ significantly in their reaction kinetics, the stability of the resulting conjugate, and their susceptibility to off-target reactions. Maleimides generally exhibit significantly faster reaction rates, making them suitable for rapid labeling requirements. Conversely, the thioether bond formed by this compound results in a more stable and irreversible conjugate, a crucial factor for applications requiring long-term stability. The choice between these two reagents should be guided by the specific requirements of the experimental design, including the desired reaction speed, the required stability of the final product, and the potential for off-target modifications.

Data Presentation

Table 1: Comparison of Reaction Kinetics for Cysteine Labeling
Reagent ClassSecond-Order Rate Constant (k₂) with CysteineReference Conditions
Maleimide~100 M⁻¹s⁻¹pH 7.0
Iodoacetamide*~0.6 M⁻¹s⁻¹pH 7.0

*Note: Iodoacetamide is presented as a proxy for this compound due to the availability of kinetic data. The reactivity of the anhydride is expected to be in a similar range.[1]

Table 2: General Comparison of this compound and Maleimide for Cysteine Labeling
FeatureThis compoundMaleimide
Reaction Mechanism SN2 Nucleophilic SubstitutionMichael Addition
Reaction Speed SlowerFaster[1]
Optimal pH 7.5 - 8.56.5 - 7.5
Adduct Stability High (Stable Thioether Bond)Moderate (Thiosuccinimide Adduct)
Potential Side Reactions Can react with other nucleophiles (e.g., histidine, lysine) at higher pH and longer reaction times.Hydrolysis of the maleimide ring at pH > 7.5, retro-Michael reaction (reversibility), reaction with primary amines at pH > 8.5, and thiazine (B8601807) rearrangement with N-terminal cysteines.
Reversibility IrreversibleCan be reversible under certain conditions (retro-Michael reaction).

Chemical Reactions and Experimental Workflow

The fundamental difference in the labeling mechanism of this compound and maleimide dictates their reaction conditions and potential side products.

This compound Reaction with Cysteine

This compound reacts with the thiol group of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetyl group and displacing the iodide leaving group. This results in the formation of a stable S-carboxymethylcysteine thioether bond.

G cluster_reactants Reactants cluster_product Product Cys Protein-Cys-SH Labeled_Cys Protein-Cys-S-CH₂-COOH (S-Carboxymethylcysteine) Cys->Labeled_Cys SN2 Reaction IAA This compound (I-CH₂-CO)₂O IAA->Labeled_Cys Iodide Iodide (I⁻) IAA->Iodide Acetic_Acid Acetic Acid (CH₃COOH) IAA->Acetic_Acid

Figure 1: Reaction of Cysteine with this compound.

Maleimide Reaction with Cysteine

The reaction between a maleimide and a cysteine thiol proceeds via a Michael addition. The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, leading to the formation of a stable thioether bond in the form of a succinimidyl thioether.

G cluster_reactants Reactants cluster_product Product Cys Protein-Cys-SH Labeled_Cys Protein-Cys-S-Succinimidyl Cys->Labeled_Cys Michael Addition Mal Maleimide Mal->Labeled_Cys

Figure 2: Reaction of Cysteine with Maleimide.

General Experimental Workflow for Cysteine Labeling Comparison

A typical workflow to compare the efficiency of this compound and maleimide for labeling a specific protein would involve the following steps:

G A Protein Preparation (with accessible Cysteine) B Reduction of Disulfide Bonds (e.g., with TCEP or DTT) A->B C Removal of Reducing Agent B->C D1 Labeling with This compound C->D1 Split Sample D2 Labeling with Maleimide C->D2 Split Sample E1 Quenching of Reaction D1->E1 E2 Quenching of Reaction D2->E2 F1 Purification of Labeled Protein E1->F1 F2 Purification of Labeled Protein E2->F2 G Analysis of Labeling Efficiency (e.g., Mass Spectrometry, UV-Vis) F1->G F2->G

Figure 3: Experimental workflow for comparing cysteine labeling efficiency.

Experimental Protocols

Protocol 1: Cysteine Labeling with this compound

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Protein of interest containing accessible cysteine residues.

  • This compound.

  • Denaturation Buffer (optional): e.g., 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8.0.

  • Reduction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM DTT or TCEP.

  • Alkylation Buffer: 50 mM Tris-HCl, pH 8.0.

  • This compound Stock Solution: Freshly prepare a 1 M solution in a suitable organic solvent like N,N-Dimethylformamide (DMF).

  • Quenching Solution: e.g., 1 M L-cysteine or β-mercaptoethanol.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: Dissolve the protein in Denaturation Buffer if necessary to expose buried cysteine residues. If the protein is already in a suitable buffer, proceed to the next step.

  • Reduction: Add the reducing agent (DTT or TCEP) to the protein solution to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Removal of Reducing Agent: Remove the excess reducing agent using a desalting column or dialysis against the Alkylation Buffer. This step is critical to prevent the reducing agent from reacting with the this compound.

  • Alkylation: Add the freshly prepared this compound stock solution to the protein solution to achieve a final concentration typically in the range of 20-50 mM (a 2-5 fold molar excess over the total thiol concentration). The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration that is in excess of the initial this compound concentration.

  • Purification: Purify the labeled protein from excess reagents and by-products using size-exclusion chromatography or dialysis.

  • Analysis: Determine the labeling efficiency using methods such as mass spectrometry (to identify the mass shift of modified cysteines) or UV-Vis spectroscopy if a chromophoric iodoacetyl derivative is used.

Protocol 2: Cysteine Labeling with Maleimide

This protocol is a general guideline and should be optimized for each specific application.

Materials:

  • Protein of interest containing accessible cysteine residues.

  • Maleimide-functionalized molecule (e.g., fluorescent dye, biotin).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, or other thiol-free buffers like HEPES or Tris.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Maleimide Stock Solution: Freshly prepare a 10-20 mM solution in a suitable organic solvent like DMSO or DMF.

  • Quenching Solution: e.g., 1 M L-cysteine or β-mercaptoethanol.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Reduction (if necessary): If the protein contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent.

  • Labeling: Add the freshly prepared maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.

  • Quenching: Stop the reaction by adding a quenching solution containing a free thiol.

  • Purification: Remove the excess, unreacted maleimide reagent and other small molecules by size-exclusion chromatography or dialysis.

  • Analysis: Characterize the extent of labeling. For fluorescently labeled proteins, this can be done spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye at its maximum absorbance wavelength. Mass spectrometry can also be used for more precise characterization.

Conclusion

The selection between this compound and maleimide for cysteine labeling is a critical decision that hinges on the specific goals of the research. For applications demanding rapid and highly efficient labeling, maleimides are often the superior choice due to their faster reaction kinetics. However, the stability of the resulting thioether bond is a significant concern, as the succinimidyl thioether adduct can be susceptible to hydrolysis and retro-Michael addition, potentially leading to loss of the label over time or in the presence of other thiols.

On the other hand, this compound, while reacting more slowly, forms a highly stable and irreversible S-carboxymethylcysteine linkage. This makes it the preferred reagent for applications where the long-term integrity of the conjugate is paramount. Researchers must carefully weigh the trade-off between reaction speed and adduct stability to select the most appropriate reagent for their experimental needs. Furthermore, careful optimization of reaction conditions, particularly pH, is crucial to maximize specificity and minimize off-target reactions for both classes of reagents.

References

A Researcher's Guide to Iodoacetic Anhydride: Assessing Specificity for Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification of protein residues is a cornerstone of chemical biology and proteomics. Iodoacetic anhydride (B1165640), a member of the haloacetylating reagents, is utilized for the alkylation of nucleophilic amino acid residues. While it is often employed with the intention of modifying cysteine residues, a thorough understanding of its specificity is crucial for accurate experimental design and interpretation of results. This guide provides a comparative analysis of iodoacetic anhydride's reactivity towards cysteine and other amino acid residues, supported by experimental data and detailed protocols.

Comparative Analysis of Reactivity

This compound reacts with nucleophilic functional groups on amino acid side chains. The primary target is the thiol group of cysteine, which, in its deprotonated thiolate form, is highly nucleophilic. However, other residues with nucleophilic potential, such as lysine, histidine, and methionine, can also be modified, leading to off-target effects. The specificity of the reaction is highly dependent on experimental conditions, most notably pH.

Quantitative Data Summary

While direct quantitative data for this compound is sparse in the literature, we can infer its reactivity profile from studies on the closely related and more commonly used iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA). The following table summarizes the known reactivity and specificity of these haloacetylating agents, which serves as a strong proxy for the performance of this compound.

Amino Acid ResidueNucleophilic GroupTypical pKaOptimal pH for ReactionReactivity with HaloacetatesPotential for Off-Target Modification
Cysteine Thiol (-SH)~8.57.5 - 8.5High Primary Target
Lysineε-amino (-NH2)~10.5> 9.0ModerateHigh at alkaline pH
HistidineImidazole~6.0> 6.0ModerateModerate, especially at neutral to alkaline pH
MethionineThioether (-S-CH3)-Broad rangeLow to ModerateCan occur, leading to sulfonium (B1226848) ion formation[1]
Aspartic Acidβ-carboxyl (-COOH)~3.9AlkalineLowPossible at higher pH and concentrations
Glutamic Acidγ-carboxyl (-COOH)~4.3AlkalineLowPossible at higher pH and concentrations
TyrosinePhenolic hydroxyl (-OH)~10.1> 10Very LowGenerally not observed under typical conditions
Serine/ThreonineAliphatic hydroxyl (-OH)> 13> 13Very LowGenerally not observed under typical conditions
N-terminusα-amino (-NH2)~8.0> 8.0ModerateCan be a significant side reaction, especially with excess reagent[2][3]

Note: The reactivity is influenced by the accessibility of the residue within the protein structure and the local microenvironment.

Visualizing the Reaction: On-Target vs. Off-Target

The following diagrams illustrate the intended reaction of this compound with a cysteine residue and the potential off-target reactions with other nucleophilic amino acids.

IAA This compound ((CH₂ICO)₂O) Product S-Carboxymethylcysteine (R-S-CH₂-COOH) IAA->Product reacts with Cys Protein-Cysteine (R-SH) Cys->Product Iodoacetate Iodoacetate (ICH₂COO⁻) Product->Iodoacetate

Caption: Reaction of this compound with Cysteine.

cluster_main This compound Reactions cluster_targets Potential Reaction Sites IAA This compound Cys Cysteine (-SH) (Primary Target) IAA->Cys Specific Alkylation (pH 7.5-8.5) Lys Lysine (-NH₂) IAA->Lys Off-target (pH > 9) His Histidine (Imidazole) IAA->His Off-target (pH > 6) Met Methionine (-S-CH₃) IAA->Met Off-target

Caption: Specificity of this compound.

Experimental Protocol for Assessing Specificity

To quantitatively assess the specificity of this compound for cysteine residues, a mass spectrometry-based approach is recommended. This protocol allows for the identification and quantification of modifications on different amino acid residues.

I. Materials and Reagents
  • Protein of interest (with known sequence containing Cys, Lys, His, Met)

  • This compound

  • Dithiothreitol (DTT)

  • Urea

  • Ammonium Bicarbonate

  • Tris-HCl buffer

  • Trypsin (mass spectrometry grade)

  • Formic Acid

  • Acetonitrile

  • C18 desalting columns

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

II. Experimental Workflow

The overall workflow involves protein denaturation, reduction, alkylation with this compound, enzymatic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A 1. Protein Denaturation & Reduction (e.g., 8M Urea, 10mM DTT) B 2. Alkylation with this compound (Varying pH and concentration) A->B C 3. Quenching of Excess Reagent (e.g., excess DTT or Cysteine) B->C D 4. Buffer Exchange & Trypsin Digestion C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Search for modifications on Cys, Lys, His, Met) E->F

References

A Comparative Guide to Iodoacetic Anhydride and Other Cross-Linking Reagents for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical cross-linking, coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture and identify these interactions, providing valuable insights into protein complex topology and function. The choice of cross-linking reagent is critical and depends on the specific research question and the nature of the proteins being studied. This guide provides an objective comparison of iodoacetic anhydride (B1165640) with other commonly used cross-linking reagents, supported by experimental considerations.

Introduction to Chemical Cross-Linking

Chemical cross-linking is a technique used to covalently link two or more interacting molecules, thereby "freezing" a transient or stable interaction for subsequent analysis.[1][2] Cross-linking reagents are molecules that contain two or more reactive groups that can form covalent bonds with specific functional groups on amino acid residues of proteins.[3][4] By identifying the cross-linked proteins and the specific residues involved, researchers can map interaction interfaces and gain structural information about protein complexes.[5]

Cross-linkers can be broadly categorized based on the reactivity of their functional groups:

  • Homobifunctional cross-linkers possess two identical reactive groups and are used to link like functional groups, such as two primary amines.

  • Heterobifunctional cross-linkers have two different reactive groups, allowing for more controlled, two-step conjugation reactions.

  • Photoreactive cross-linkers contain a group that becomes reactive upon exposure to UV light, enabling the capture of interactions at a specific moment.

  • Zero-length cross-linkers facilitate the direct covalent bonding of two residues without the reagent becoming part of the final linkage.

Iodoacetic Anhydride: A Tool for Selective N-Terminal Cross-Linking

This compound is a homobifunctional reagent that acts as an acylating agent. Its primary utility in protein interaction studies lies in its high selectivity for N-terminal α-amino groups under controlled pH conditions (typically around pH 6.0). This selectivity allows for a targeted, two-step cross-linking strategy.

Mechanism of Action:

  • Acylation: In the first step, this compound selectively acylates the N-terminal α-amino group of a peptide or protein, creating an Nα-iodoacetyl derivative. This reaction is highly efficient and specific at a slightly acidic pH, minimizing side reactions with other nucleophilic side chains like lysine (B10760008). However, it's important to note that cysteine residues must be protected (reversibly or irreversibly) prior to this step to prevent their modification.

  • Cross-Linking: In the second step, the newly introduced iodoacetyl group on the first protein can then react with a nucleophilic residue on an interacting protein. The most common target for the iodoacetyl group is the thiol side chain of a cysteine residue, forming a stable thioether bond.

Advantages of this compound:
  • High Selectivity: Offers excellent selectivity for N-terminal α-amino groups over lysine ε-amino groups at controlled pH.

  • Site-Specific Labeling: Enables a targeted approach to cross-linking when the N-terminus of one protein is known to be part of the interaction interface.

  • Controlled Reaction: The two-step nature of the process allows for greater control over the cross-linking reaction.

Disadvantages of this compound:
  • Requires Cysteine Protection: Free cysteine residues on the protein of interest must be blocked before the initial acylation step.

  • Two-Step Process: The methodology is more complex and time-consuming compared to one-step cross-linking reactions.

  • Limited Target Residues: Primarily targets the N-terminus and subsequently a cysteine residue, which may not always be present at the interaction interface.

Comparison with Other Cross-Linking Reagents

While this compound offers high specificity, other cross-linking reagents provide broader reactivity, different spacer arm lengths, and cleavable options, making them suitable for a wider range of applications.

Amine-Reactive Homobifunctional Cross-linkers

These are among the most commonly used cross-linkers for PPI studies. They possess two N-hydroxysuccinimide (NHS) esters that react with primary amines (the ε-amino group of lysine and the N-terminal α-amino group) to form stable amide bonds.

  • Examples: Disuccinimidyl suberate (B1241622) (DSS), Dithiobis(succinimidyl propionate) (DSP, cleavable), Bis(sulfosuccinimidyl) suberate (BS3, water-soluble).

  • Advantages: Provide a "snapshot" of protein interactions by targeting abundant lysine residues. Water-soluble versions like BS3 are membrane-impermeable and ideal for cell surface cross-linking. Cleavable options like DSP simplify mass spectrometry analysis.

  • Disadvantages: Can lead to extensive intramolecular and intermolecular cross-linking, potentially complicating data analysis. The reaction is less specific than that of this compound under controlled conditions.

Heterobifunctional Cross-linkers

These reagents allow for sequential cross-linking reactions, which can minimize unwanted self-conjugation. A common type combines an amine-reactive NHS ester with a sulfhydryl-reactive maleimide (B117702) group.

  • Examples: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), Sulfo-SMCC (water-soluble).

  • Advantages: Offers greater control over the conjugation process. Ideal for linking two different biomolecules, such as a protein and a peptide.

  • Disadvantages: Requires the presence of both primary amines and free sulfhydryls on the interacting partners.

Zero-Length Cross-linkers

These reagents mediate the formation of a direct covalent bond between two reactive groups without becoming part of the final linkage.

  • Example: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Mechanism: EDC activates carboxyl groups (aspartic acid, glutamic acid, C-terminus) to react with primary amines (lysine, N-terminus), forming an amide bond.

  • Advantages: Creates a direct link between interacting residues, providing very precise distance constraints.

  • Disadvantages: The reaction can be inefficient, and side reactions can occur.

Data Presentation: Comparison of Cross-Linking Reagents

Reagent/Class Reactive Groups Targets Spacer Arm Length Cleavable Key Advantages Key Disadvantages
This compound IodoacetylN-terminal α-amines (Step 1), Cysteine thiols (Step 2)~1.5 Å (after reaction)NoHigh selectivity for N-terminus at controlled pH.Two-step process; requires cysteine protection.
NHS Esters (e.g., DSS) N-hydroxysuccinimide esterPrimary amines (Lysine, N-terminus)11.4 ÅNo (DSS), Yes (DSP)One-step reaction; targets abundant residues.Can result in complex cross-linking patterns.
Heterobifunctional (e.g., SMCC) NHS ester & MaleimidePrimary amines & Sulfhydryls (Cysteine)8.3 ÅNoControlled two-step conjugation; reduces polymerization.Requires specific functional groups on both partners.
Zero-Length (e.g., EDC) CarbodiimideCarboxyls & Primary amines0 ÅNoForms a direct bond for precise distance information.Can have lower efficiency and potential side reactions.
Photoreactive (e.g., Sulfo-SANPAH) NHS ester & Phenyl azidePrimary amines & any C-H or N-H bond upon UV activation18.2 ÅNoCaptures transient interactions; broad reactivity.Can lead to non-specific cross-linking.

Experimental Protocols

Detailed protocols must be optimized for each specific protein system. The following are generalized methodologies.

Protocol 1: Two-Step Cross-Linking with this compound

Objective: To cross-link a protein (Protein A) via its N-terminus to a cysteine residue on an interacting protein (Protein B).

Materials:

  • Purified Protein A (with protected cysteines if necessary) and Protein B (with at least one accessible cysteine).

  • Reaction Buffer: e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 6.0.

  • This compound solution (freshly prepared in a dry, aprotic solvent like DMF or DMSO).

  • Quenching reagent: e.g., 1 M Tris-HCl, pH 8.0.

  • Dialysis or desalting column.

Procedure:

  • Sample Preparation: Prepare Protein A at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer. Ensure any native cysteines are protected.

  • Acylation (Step 1): Add a 10- to 50-fold molar excess of this compound to the Protein A solution. Incubate for 1-2 hours at room temperature in the dark.

  • Removal of Excess Reagent: Remove unreacted this compound by dialysis against a suitable buffer (e.g., pH 7.2-7.5) or using a desalting column.

  • Cross-Linking (Step 2): Mix the Nα-iodoacetyl-Protein A with Protein B at a desired molar ratio in a reaction buffer at pH 7.2-8.0. Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Stop the reaction by adding a quenching reagent containing a thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to a final concentration of 10-20 mM.

  • Analysis: Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight cross-linked complex. Further analysis by mass spectrometry can identify the specific cross-linked peptides.

Protocol 2: One-Step Cross-Linking with DSS

Objective: To capture general interactions within a protein complex using an amine-reactive cross-linker.

Materials:

  • Purified protein complex.

  • Reaction Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5 (amine-free).

  • DSS solution (freshly prepared in a dry, aprotic solvent like DMSO).

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5.

Procedure:

  • Sample Preparation: Prepare the protein complex at a suitable concentration (e.g., 0.5-2 mg/mL) in the amine-free reaction buffer.

  • Cross-Linking: Add DSS to the protein solution to a final concentration typically ranging from 0.1 to 2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for an additional 15 minutes.

  • Analysis: Analyze the cross-linked products by SDS-PAGE and/or mass spectrometry.

Mandatory Visualizations

Iodoacetic_Anhydride_Workflow cluster_step1 Step 1: Selective Acylation (pH 6.0) cluster_step2 Step 2: Cross-Linking (pH 7.2-8.0) ProtA Protein A (N-terminus) ProtA_IAA Nα-iodoacetyl Protein A ProtA->ProtA_IAA Acylation IAA Iodoacetic Anhydride Crosslinked Cross-linked Complex ProtA_IAA->Crosslinked Thioether Bond Formation ProtB Protein B (Cysteine) ProtB->Crosslinked

Caption: Workflow for two-step cross-linking using this compound.

Crosslinker_Targeting cluster_proteins Interacting Proteins cluster_reagents Cross-Linking Reagents P1 Protein 1 P1_N P1->P1_N P1_K P1->P1_K P2 Protein 2 P2_C P2->P2_C P2_COOH P2->P2_COOH IAA This compound IAA->P1_N Step 1 IAA->P2_C Step 2 DSS DSS DSS->P1_K Amine-reactive SMCC SMCC SMCC->P1_K Amine-reactive SMCC->P2_C Thiol-reactive EDC EDC EDC->P1_K Amine-reactive EDC->P2_COOH Carboxyl-reactive Mass_Spectrometry_Workflow Start Cross-linked Protein Complex Digestion Enzymatic Digestion (e.g., Trypsin) Start->Digestion PeptideMix Mixture of Linear and Cross-linked Peptides Digestion->PeptideMix Enrichment Optional: Enrichment of Cross-linked Peptides PeptideMix->Enrichment LCMS LC-MS/MS Analysis PeptideMix->LCMS Direct Analysis Enrichment->LCMS Data Database Searching & Data Analysis LCMS->Data Result Identification of Cross-linked Residues Data->Result

References

Navigating the Cysteine Proteome: A Comparative Guide to Iodoacetic Anhydride-Based Mass Spectrometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount to understanding cellular signaling, disease progression, and drug action. Cysteine residues, with their reactive thiol groups, are particularly susceptible to a variety of post-translational modifications that can dramatically alter protein function. Alkylation of these residues is a critical step in preparing proteins for mass spectrometric analysis, preventing the re-formation of disulfide bonds and enabling accurate characterization.

This guide provides a comprehensive comparison of iodoacetic anhydride-based methods for cysteine modification with other common alkylating agents. We present supporting experimental data, detailed protocols for key techniques, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Cysteine Alkylating Agents

The choice of alkylating agent can significantly impact the quality and accuracy of mass spectrometry data. Iodoacetamide (B48618) (IAM) and iodoacetic acid (IAA), derivatives of this compound, are the most common reagents used for cysteine alkylation. However, alternative reagents have been developed to address some of the limitations of these traditional methods, such as off-target reactions. The following table summarizes the performance of several common alkylating agents based on published experimental data.

Alkylating AgentPrinciple of ReactionCysteine Alkylation EfficiencyCommon Off-Target ModificationsKey AdvantagesKey Disadvantages
Iodoacetamide (IAM) Nucleophilic substitution (SN2)HighMethionine, Lysine, Histidine, N-terminus[1][2][3][4][5]Well-established, high reactivity, good cysteine coverageCan cause significant off-target modifications, especially carbamidomethylation of methionine
Iodoacetic Acid (IAA) Nucleophilic substitution (SN2)HighMethionine, Lysine, Histidine, N-terminusSimilar to IAM, introduces a negative charge which can be useful in some applicationsProne to off-target modifications
Chloroacetamide (CAA) Nucleophilic substitution (SN2)HighMethionine (oxidation)Reduced off-target alkylation of residues other than cysteine compared to IAMCan cause significant methionine oxidation (up to 40% of Met-containing peptides)
N-ethylmaleimide (NEM) Michael additionHigh (at neutral pH)Lysine, Histidine (at alkaline pH)High specificity for cysteine at neutral pH, rapid reactionLess specific at alkaline pH, potential for hydrolysis
Acrylamide (B121943) (AA) Michael additionHighMinimalHigh specificity, cost-effective alternative for quantitative proteomicsSlower reaction kinetics compared to iodo-compounds

Advanced Quantitative Proteomics Techniques

For more precise quantitative analysis of cysteine modifications, several advanced techniques have been developed that utilize isotopically labeled alkylating agents.

TechniquePrincipleKey Features
Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA) Differential labeling of free reduced cysteine thiols with light (¹²C) or heavy (¹³C) isotope-labeled iodoacetamide.Enables proteome-scale, unbiased quantification of cysteine oxidation. Does not require enrichment steps.
Iodoacetyl Tandem Mass Tags (iodoTMT) Irreversible labeling of cysteine residues with isobaric tags.Allows for multiplexed (up to 6-plex) quantitative analysis of cysteine-containing peptides from different samples in a single mass spectrometry run.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and accurate results. Below are protocols for a standard in-solution protein alkylation using iodoacetamide and the more advanced SICyLIA technique.

Protocol 1: In-Solution Protein Reduction and Alkylation with Iodoacetamide

This protocol is a standard method for preparing protein samples for mass spectrometric analysis.

Materials:

  • Protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Alkylating agent (e.g., 55 mM Iodoacetamide (IAM), freshly prepared and protected from light)

  • Quenching solution (e.g., DTT)

  • Digestion enzyme (e.g., Trypsin)

  • Mass spectrometry compatible buffer

Procedure:

  • Protein Solubilization and Denaturation: Dissolve the protein sample in denaturation buffer.

  • Reduction: Add the reducing agent to the protein solution and incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Add the freshly prepared iodoacetamide solution to the reduced protein sample and incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding an excess of DTT.

  • Digestion: Dilute the sample to reduce the urea concentration to less than 1 M and add trypsin. Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample and desalt using a C18 solid-phase extraction column before mass spectrometry analysis.

Protocol 2: Stable Isotope Cysteine Labeling with Iodoacetamide (SICyLIA)

This protocol is adapted from the work of van der Reest et al. and is designed for the quantitative analysis of cysteine oxidation.

Materials:

  • Two cell or tissue samples to be compared

  • Lysis buffer (100 mM Tris-HCl pH 7.5, 4% SDS)

  • Light iodoacetamide (¹²C₂H₄INO)

  • Heavy iodoacetamide (¹³C₂D₂H₂INO)

  • Dithiothreitol (DTT)

  • N-ethylmaleimide (NEM)

  • Trypsin

  • Sample processing reagents for mass spectrometry

Procedure:

  • Lysis and Initial Alkylation: Lyse the two samples separately in lysis buffer containing either light or heavy iodoacetamide (55 mM). This step labels the free, reduced cysteine thiols.

  • Sample Combination: Combine equal amounts of protein from the light- and heavy-labeled samples.

  • Reduction of Reversibly Oxidized Thiols: Add DTT to the combined sample to reduce any reversibly oxidized cysteine residues.

  • Second Alkylation: Alkylate the newly reduced thiols with NEM.

  • Protein Digestion: Digest the protein mixture with trypsin.

  • Fractionation and Mass Spectrometry: Fractionate the resulting peptides and analyze by UHPLC-MS/MS. The ratio of heavy to light iodoacetamide-labeled peptides provides a quantitative measure of the level of reduced cysteine residues in the original samples.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and the biological context of cysteine modifications, we provide the following diagrams created using the DOT language.

experimental_workflow General Workflow for Cysteine Alkylation in Proteomics protein_sample Protein Sample denaturation Denaturation & Reduction (e.g., Urea, DTT) protein_sample->denaturation alkylation Alkylation (e.g., Iodoacetamide) denaturation->alkylation digestion Enzymatic Digestion (e.g., Trypsin) alkylation->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis

A simplified workflow for protein sample preparation for mass spectrometry.

redox_signaling_pathway Redox Regulation of the Keap1-Nrf2 Pathway cluster_normal Normal Conditions cluster_oxidative_stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination Proteasomal_Degradation Proteasomal Degradation of Nrf2 Ubiquitination->Proteasomal_Degradation ROS Reactive Oxygen Species (ROS) Keap1_mod Keap1 (Cysteine Modification) ROS->Keap1_mod Nrf2_release Nrf2 Release Keap1_mod->Nrf2_release Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_release->Nrf2_translocation ARE_binding Binding to Antioxidant Response Element (ARE) Nrf2_translocation->ARE_binding Gene_expression Antioxidant Gene Expression ARE_binding->Gene_expression Keap1_Nrf2_initial

Oxidative stress-induced modification of reactive cysteines in Keap1 leads to the activation of the Nrf2 antioxidant response pathway.

Conclusion

The selection of a cysteine alkylating agent is a critical decision in the design of mass spectrometry-based proteomics experiments. While iodoacetamide and iodoacetic acid are effective and widely used, researchers must be aware of their potential for off-target modifications. For studies where specificity is paramount, alternatives such as chloroacetamide, N-ethylmaleimide, or acrylamide may be more suitable, each with its own set of advantages and disadvantages. For precise quantitative analysis of cysteine redox status, advanced methods like SICyLIA and iodoTMT offer powerful tools for in-depth proteomic investigations. By carefully considering the experimental goals and the characteristics of each method, researchers can optimize their workflows to obtain high-quality, reliable data for a deeper understanding of the cysteine proteome.

References

Quenching the Reaction: A Comparative Guide to Reagents for Iodoacetic Anhydride Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing iodoacetic anhydride (B1165640) for chemical modifications, the quenching step is critical for terminating the reaction and preventing unwanted side reactions. The choice of quenching reagent can significantly impact the integrity of the sample and the success of downstream applications, particularly in sensitive analyses like mass spectrometry. This guide provides an objective comparison of common quenching reagents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate quencher for your specific needs.

Iodoacetic anhydride is a highly reactive reagent used to introduce an iodoacetyl group, primarily by acylating primary amines. The excess, unreacted anhydride must be effectively neutralized to prevent the modification of non-target molecules. The ideal quenching reagent should react rapidly and selectively with the anhydride, be inert to the desired product, and not interfere with subsequent analytical techniques.

Comparison of Common Quenching Reagents

The selection of a quenching reagent is a balance between reaction kinetics, potential side reactions, and compatibility with downstream analysis. Here, we compare three common classes of quenching reagents: water (hydrolysis), primary amines, and thiol-containing compounds.

Quenching Reagent Reaction Mechanism Relative Quenching Rate Primary Products Potential Side Products/Concerns Mass Spectrometry Compatibility
Water (Hydrolysis) Nucleophilic attack on the carbonyl carbon, leading to the hydrolysis of the anhydride.Moderate to FastTwo equivalents of iodoacetic acid.Can alter the pH of the solution, potentially affecting sample stability. The resulting iodoacetic acid is still reactive towards thiols.Generally compatible, but the formation of iodoacetic acid can lead to unintended alkylation of thiols if not controlled.
Primary Amines (e.g., Tris, Glycine) Nucleophilic acyl substitution, forming a stable amide bond.FastN-iodoacetylated amine and one equivalent of iodoacetic acid.The quencher itself is modified and may introduce new signals in mass spectra. The iodoacetic acid byproduct can still react with thiols.The modified quencher will be detectable. The choice of amine is critical to avoid isobaric interference with analytes of interest.
Thiols (e.g., Dithiothreitol (DTT), L-Cysteine) Nucleophilic attack by the thiol on the iodoacetyl group and/or the carbonyl carbon.Very FastS-alkylated thiol and iodoacetic acid (from reaction at the iodoacetyl moiety), or thioester and iodoacetic acid (from reaction at the carbonyl).Can potentially reduce disulfide bonds in the sample. The quencher is modified and will be present in the final sample.Generally compatible, but the presence of excess thiol and its modified forms can lead to ion suppression and spectral complexity. Studies on the related iodoacetamide (B48618) show cysteine quenching can better preserve trypsin activity compared to DTT.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for quenching this compound reactions.

Protocol 1: Quenching by Hydrolysis
  • Reaction: Perform the iodoacetylation reaction in an appropriate buffer (e.g., phosphate (B84403) or bicarbonate buffer, pH 7.5-8.5).

  • Quenching: Upon completion of the reaction, add a sufficient volume of purified water to the reaction mixture. The final concentration of water should be in large excess.

  • Incubation: Allow the reaction to proceed at room temperature for at least 30 minutes to ensure complete hydrolysis of the anhydride.

  • Downstream Processing: Proceed with the next steps of the workflow, such as buffer exchange or direct analysis. Be mindful that iodoacetic acid has been generated.

Protocol 2: Quenching with a Primary Amine (Tris)
  • Reaction: Conduct the iodoacetylation as described above.

  • Quenching: Add a solution of Tris buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.

  • Incubation: Incubate at room temperature for 15-30 minutes.

  • Downstream Processing: The quenched reaction can then be processed for further analysis. Note that Tris will be iodoacetylated.

Protocol 3: Quenching with a Thiol (L-Cysteine)
  • Reaction: Perform the iodoacetylation reaction.

  • Quenching: Add a freshly prepared solution of L-cysteine to the reaction to a final concentration that is in molar excess of the initial this compound concentration.

  • Incubation: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Downstream Processing: Proceed to the next analytical step. Be aware of the presence of cysteine and its derivatives in the sample.

Key Considerations for Method Selection

  • Speed of Quenching: For highly sensitive samples or time-critical experiments, a fast-acting quencher like a thiol or a primary amine is preferable to hydrolysis.

  • Downstream Analysis: For mass spectrometry-based proteomics, the choice of quencher is critical. While effective, primary amines and thiols introduce new, modified species into the sample. Water as a quencher avoids this but generates iodoacetic acid, which can be a confounding factor. A study on quenching iodoacetamide, a related alkylating agent, showed that cysteine as a quenching agent resulted in a higher number of identified proteins and peptides and better preservation of trypsin activity compared to DTT.[1]

  • Side Reactions: Thiols can reduce disulfide bonds, which may be undesirable depending on the experimental goals. The generation of iodoacetic acid from all three quenching methods means that free thiols in the sample can still be alkylated post-quenching if not carefully controlled.

Visualizing the Quenching Process

To better understand the chemical transformations during quenching, the following diagrams illustrate the reaction pathways.

Quenching_Workflow cluster_reaction Iodoacetylation Reaction cluster_quenching Quenching Step Molecule Target Molecule (e.g., Protein with Primary Amine) IodoacetylatedProduct Iodoacetylated Product Molecule->IodoacetylatedProduct Acylation IodoaceticAnhydride This compound IodoaceticAnhydride->IodoacetylatedProduct ExcessAnhydride Excess Iodoacetic Anhydride QuenchedProducts Quenched Products & Byproducts ExcessAnhydride->QuenchedProducts Neutralization QuenchingReagent Quenching Reagent (Water, Amine, or Thiol) QuenchingReagent->QuenchedProducts

Caption: General workflow for iodoacetylation followed by quenching.

Quenching_Pathways cluster_water Hydrolysis cluster_amine Aminolysis cluster_thiol Thiolysis IAA This compound H2O Water IAA->H2O Amine Primary Amine (e.g., Tris) IAA->Amine Thiol Thiol (e.g., DTT, Cysteine) IAA->Thiol IAA_H2O Iodoacetic Acid (2 eq.) H2O->IAA_H2O IAA_Amine_Product N-Iodoacetylated Amine Amine->IAA_Amine_Product IAA_Amine_Byproduct Iodoacetic Acid Amine->IAA_Amine_Byproduct IAA_Thiol_Product S-Alkylated Thiol / Thioester Thiol->IAA_Thiol_Product IAA_Thiol_Byproduct Iodoacetic Acid Thiol->IAA_Thiol_Byproduct

Caption: Reaction pathways for quenching this compound.

References

Evaluating Iodoacetic Anhydride Labeling for HPLC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a critical tool for structural and functional studies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing these modified proteins. This guide provides an objective evaluation of iodoacetic anhydride (B1165640) as a labeling reagent for HPLC analysis, comparing its performance with other common alternatives and providing detailed experimental protocols.

Iodoacetic Anhydride: A Dual-Targeting Reagent

This compound is a reactive compound that can be used to modify specific amino acid residues in proteins. Its primary mode of action is the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein. Additionally, it can act as an alkylating agent, reacting with the sulfhydryl group of cysteine residues. This dual reactivity can be advantageous for altering the physicochemical properties of a protein for chromatographic separation. The introduction of a carboxymethyl group can change the protein's overall charge and hydrophilicity, which can be leveraged for improved separation in ion-exchange and reversed-phase HPLC, respectively.

However, the lack of an inherent chromophore or fluorophore in the iodoacetyl group means that detection is typically limited to the native absorbance of the protein at 280 nm, which may not be sufficient for low-abundance proteins. Furthermore, the reactivity with multiple amino acid types can lead to a heterogeneous population of labeled proteins, potentially complicating data analysis.

Performance Comparison of Labeling Reagents for HPLC Analysis

The choice of a labeling reagent is critical and depends on the specific analytical goals, such as the target amino acid, desired detection sensitivity, and the required specificity. The following table summarizes the key performance characteristics of this compound in comparison to other commonly used protein labeling reagents for HPLC analysis.

FeatureThis compoundIodoacetamide (B48618)Dansyl ChlorideN-ethylmaleimide (NEM)
Target Residue(s) Lysine (primary amines), Cysteine (thiols)Cysteine (thiols)Primary amines (Lys, N-terminus)Cysteine (thiols)
Reaction Principle Acylation and AlkylationAlkylationDansylation (forms a stable sulfonamide bond)Michael Addition
Detection Method UV (280 nm)UV (280 nm)Fluorescence (Ex: ~340 nm, Em: ~510 nm)UV (300 nm)
Relative Sensitivity LowLowHighModerate
Specificity Moderate (reacts with both amines and thiols)High for thiols at controlled pHHigh for primary aminesHigh for thiols
Stability of Labeled Product Stable ether and amide bondsStable thioether bondStable sulfonamide bondStable thioether bond
Key Advantages - Modifies multiple residue types- Alters protein charge for chromatographic separation- High specificity for cysteine- Stable modification- High sensitivity due to fluorescent tag- Well-established reagent- High specificity for cysteine- Rapid reaction
Key Disadvantages - Low sensitivity- Potential for heterogeneous products- Can have side reactions with other residues[1][2]- No signal enhancement- Potential for over-alkylation of other residues[3]- Can alter protein conformation- Hydrolysis of the reagent can interfere with analysis- Less stable than iodo-derivatives at certain pH values

Experimental Protocols

Protocol 1: this compound Labeling of Proteins for HPLC Analysis

This protocol outlines the general steps for labeling a protein with this compound. Optimization of reagent concentrations and incubation times may be necessary for specific proteins.

Materials:

  • Protein sample in a suitable buffer (e.g., 100 mM sodium phosphate (B84403), pH 7.5)

  • This compound solution (freshly prepared in a dry, aprotic solvent like DMF or DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)

Procedure:

  • Protein Preparation: Ensure the protein sample is free of any primary amine-containing buffers (like Tris) or thiol-containing reagents (like DTT), which would compete with the labeling reaction. If necessary, perform a buffer exchange into a phosphate or bicarbonate buffer.

  • Labeling Reaction:

    • To the protein solution, add a 10- to 100-fold molar excess of the freshly prepared this compound solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours in the dark. Iodo-compounds can be light-sensitive.[4]

  • Quenching: Add the quenching solution to a final concentration of approximately 50 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Sample Cleanup: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or using a desalting column.

  • HPLC Analysis:

    • Inject the labeled protein sample onto the HPLC system.

    • Elute the protein using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 95% B over 30 minutes.

    • Monitor the elution profile using a UV detector at 280 nm.

Protocol 2: HPLC Analysis of Labeled Proteins

This protocol provides a general framework for the reversed-phase HPLC analysis of labeled proteins.

Instrumentation and Columns:

  • A standard HPLC system equipped with a UV or fluorescence detector.

  • A reversed-phase column suitable for protein separations (e.g., C4 or C18 with a pore size of 300 Å).

Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

Chromatographic Conditions:

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30 - 60 °C (higher temperatures can improve peak shape for large proteins)

  • Gradient: A linear gradient tailored to the hydrophobicity of the protein. A typical starting point is a gradient from 5% B to 95% B over 30-60 minutes.

  • Detection:

    • For this compound and iodoacetamide labeled proteins: UV at 280 nm.

    • For dansyl chloride labeled proteins: Fluorescence with excitation at ~340 nm and emission at ~510 nm.

    • For NEM labeled proteins: UV at 300 nm.

Visualizing the Chemistry and Workflow

To better understand the labeling process, the following diagrams illustrate the reaction mechanism and the experimental workflow.

cluster_lysine Reaction with Lysine cluster_cysteine Reaction with Cysteine Protein-Lys-NH2 Protein-Lysine (Primary Amine) Product_Lys Carboxymethylated Lysine Protein-Lys-NH2->Product_Lys Acylation IAA Iodoacetic Anhydride IAA->Product_Lys Protein-Cys-SH Protein-Cysteine (Thiol) Product_Cys Carboxymethylated Cysteine Protein-Cys-SH->Product_Cys Alkylation IAA2 Iodoacetic Anhydride IAA2->Product_Cys

Caption: Reaction of this compound with lysine and cysteine residues.

start Protein Sample in Appropriate Buffer prep Buffer Exchange (if necessary) start->prep labeling Add this compound Incubate in Dark prep->labeling quench Add Quenching Reagent labeling->quench cleanup Remove Excess Reagents (e.g., Desalting Column) quench->cleanup hplc HPLC Analysis (Reversed-Phase) cleanup->hplc data Data Analysis (Chromatogram Integration) hplc->data

Caption: Experimental workflow for this compound labeling and HPLC analysis.

References

A Researcher's Guide to Isotopic Labeling with Iodoacetic Anhydride for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the precise and robust measurement of protein abundance is critical for understanding complex biological systems and for the development of novel therapeutics. Isotopic labeling coupled with mass spectrometry stands out as a powerful strategy for achieving accurate relative and absolute quantification. Among the various labeling techniques, targeting specific amino acids offers a unique approach to streamline sample analysis. This guide provides a comprehensive comparison of isotopic labeling using iodoacetic anhydride (B1165640) for the quantification of cysteine-containing proteins against other common methodologies.

Introduction to Cysteine-Targeted Isotopic Labeling

Cysteine is a relatively low-abundance amino acid with a highly reactive thiol group, making it an attractive target for specific chemical labeling. Iodoacetic anhydride is a reagent that reacts efficiently with the sulfhydryl group of cysteine residues in a process called alkylation. By using isotopically labeled ("heavy") and unlabeled ("light") versions of this compound, two different protein samples can be differentially tagged. For instance, a control sample can be labeled with the light reagent, while a treated sample is labeled with the heavy (e.g., ¹³C or D-labeled) reagent.

Upon mixing the samples, the mass spectrometer can distinguish between the light and heavy labeled peptides derived from the same protein. The ratio of the peak intensities of these paired peptides directly corresponds to the relative abundance of the protein in the two samples. In aqueous solutions used for proteomics workflows, this compound readily hydrolyzes to iodoacetic acid, which is the reactive species that alkylates cysteine residues. Therefore, the performance and side-reactions of iodoacetic acid are directly relevant to the application of this compound.

Performance Comparison: this compound vs. Alternatives

The selection of a quantitative proteomics strategy depends on various factors, including the nature of the sample, the desired level of multiplexing, and the required accuracy and precision. Here, we compare isotopic labeling with this compound (and by extension, iodoacetic acid) to other widely used techniques.

Data Presentation: Quantitative Comparison of Alkylation and Labeling Methods

Method Principle Alkylation Efficiency (%) Common Side Reactions Multiplexing Pros Cons
Isotopic this compound/Acid Cysteine Alkylation>99%[1]Alkylation of Met, His, Lys, N-terminus[1]Typically 2-plexHigh specificity for cysteine, relatively inexpensive reagents.Limited multiplexing, potential for off-target reactions.
Isotopic Iodoacetamide (IAA) Cysteine Alkylation>99%[1]Alkylation of Met, His, Lys, N-terminus (can be significant)[1]Typically 2-plexHigh reactivity and efficiency, well-established protocols.Prone to side reactions, especially with methionine.
Isobaric Tags (iTRAQ/TMT) Amine Labeling (N-terminus, Lysine)>95%-4-plex, 8-plex, 16-plex, etc.High multiplexing capabilities, compatible with most proteins.[2]More expensive reagents, potential for ratio compression.
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) Metabolic Labeling100% (in vivo)None2-plex or 3-plexHigh accuracy and precision, labeling occurs early in the workflow.Limited to cell culture, expensive labeled media.
Label-Free Quantification (LFQ) Spectral Counting or Peak IntensityN/AN/AUnlimitedNo chemical labeling required, simple sample preparation.Lower precision and accuracy, requires more sophisticated data analysis.

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible quantitative proteomics data. The following is a generalized workflow for isotopic labeling using this compound.

Experimental Workflow for Isotopic Labeling with this compound

cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing & Analysis SampleA Control Sample ReductionA 1. Protein Extraction & Reduction SampleA->ReductionA SampleB Treated Sample ReductionB 1. Protein Extraction & Reduction SampleB->ReductionB AlkylationA 2. Alkylation (Light this compound) ReductionA->AlkylationA AlkylationB 2. Alkylation (Heavy this compound) ReductionB->AlkylationB Combine 3. Combine Samples AlkylationA->Combine AlkylationB->Combine Digest 4. Protein Digestion (e.g., Trypsin) Combine->Digest Cleanup 5. Peptide Cleanup (e.g., C18 Desalting) Digest->Cleanup LCMS 6. LC-MS/MS Analysis Cleanup->LCMS Data 7. Data Analysis LCMS->Data cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_nuc Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Recruited by Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2->Nrf2_nuc Translocation Cul3->Nrf2 Ubiquitination OxidativeStress Oxidative Stress (e.g., ROS) OxidativeStress->Keap1 Oxidizes Cysteine Residues ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant & Cytoprotective Genes ARE->Genes Activates Transcription

References

Safety Operating Guide

Proper Disposal of Iodoacetic Anhydride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of iodoacetic anhydride (B1165640), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals engaged in laboratory work.

Iodoacetic anhydride is a corrosive, toxic, and water-reactive substance. Improper handling and disposal can lead to severe skin burns, eye damage, and the release of toxic fumes.[1][2] Adherence to strict safety protocols is paramount when managing waste containing this compound. The fundamental principle for its safe disposal involves a controlled two-step process: hydrolysis followed by neutralization.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

  • Engineering Controls: All handling and disposal steps must be conducted in a properly functioning chemical fume hood.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles and a face shield are mandatory.[1]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves).[1]

    • Body Protection: A lab coat or chemical-resistant apron is required.

  • Spill Kit: An appropriate spill kit for corrosive materials should be readily accessible.

II. Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe disposal of this compound.

ParameterValue/RangeNotes
Reaction Stoichiometry 1 mole this compound : 2 moles Sodium BicarbonateThis compound hydrolyzes to two equivalents of iodoacetic acid, each of which is then neutralized by one equivalent of a basic agent like sodium bicarbonate.
Recommended Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) solution or a dilute solution of Sodium Hydroxide (NaOH).Sodium bicarbonate is a safer choice as it is a weaker base and the reaction is less exothermic.
Final pH of Waste Solution 5.5 - 9.5This pH range is generally considered safe for aqueous waste disposal, but always verify with your institution's specific guidelines.
Exothermicity HighBoth the hydrolysis and neutralization steps are exothermic reactions. Procedures must be designed to manage heat generation effectively.

III. Step-by-Step Disposal Protocol

This protocol is designed for the safe disposal of small quantities of this compound typically found in a research laboratory setting.

Step 1: Hydrolysis - Conversion to Iodoacetic Acid

  • Prepare an Ice Bath: Place a beaker of water in a larger container filled with an ice-water slurry. This will be used to cool the reaction vessel.

  • Initial Dilution: In a separate reaction vessel (e.g., an Erlenmeyer flask) equipped with a magnetic stir bar, place a significant volume of cold water or an ice/water mixture.

  • Controlled Addition: Slowly and in small portions, add the this compound waste to the stirred cold water. The anhydride is water-reactive and will hydrolyze to iodoacetic acid. This reaction is exothermic; maintain the temperature of the solution by using the ice bath to prevent boiling or splashing.

  • Complete Hydrolysis: Continue stirring the solution until all of the this compound has been added and dissolved, and the solution has returned to room temperature. This ensures the hydrolysis is complete.

Step 2: Neutralization

  • Slow Addition of Base: While continuously stirring the iodoacetic acid solution, slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Control Effervescence: If using sodium bicarbonate, be aware that carbon dioxide gas will be evolved. Add the bicarbonate solution cautiously to control the rate of foaming and prevent overflow.

  • Monitor pH: Periodically check the pH of the solution using a pH meter or pH paper. Continue to add the basic solution until the pH is within the neutral range of 5.5 to 9.5.

  • Final Stirring: Once the desired pH is reached, stir the solution for a final 15-20 minutes to ensure the neutralization is complete and the pH is stable.

Step 3: Final Disposal

  • Aqueous Waste: Once the solution is neutralized and stable, it can typically be disposed of down the drain with a copious amount of water. However, always consult and follow your institution's and local environmental regulations for aqueous waste disposal.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste container and disposed of through your institution's hazardous waste management program.

IV. Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_hydrolysis Step 1: Hydrolysis cluster_neutralization Step 2: Neutralization cluster_disposal Step 3: Final Disposal A Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) B Work in a Chemical Fume Hood C Prepare Ice Bath B->C Proceed to Disposal D Slowly Add this compound Waste to Cold Water with Stirring C->D E Allow Reaction to Complete D->E F Slowly Add Saturated NaHCO3 or Dilute NaOH with Stirring E->F Proceed to Neutralization G Monitor pH until 5.5 - 9.5 is Reached F->G H Dispose of Neutralized Solution per Institutional Guidelines G->H Proceed to Final Disposal I Dispose of Contaminated Solid Waste as Hazardous Waste H->I

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Iodoacetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Iodoacetic Anhydride (B1165640)

This guide provides immediate safety, handling, and disposal protocols for Iodoacetic anhydride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate the significant hazards associated with this compound.

This compound is a light yellow, crystalline solid that is highly toxic and corrosive.[1][2] It is reactive with water and requires careful handling in a controlled laboratory environment to prevent exposure and ensure user safety.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent contact, inhalation, and ingestion. The following table summarizes the required equipment.

Protection Area Equipment Specification & Rationale
Respiratory Full face-piece chemical cartridge respirator or PAPRThis compound is toxic if inhaled and can cause severe corrosive injuries to the respiratory tract.[1][4] A full face-piece respirator is recommended. At a minimum, use Type P2 or P3 (EN 143) respirator cartridges or a fit-tested NIOSH-approved N95/N100 mask in a well-ventilated area.
Eye & Face Chemical safety goggles and face shieldProvides protection from splashes and dust. Standard safety glasses are insufficient. Must be worn together for maximum protection against severe eye damage.
Hand Chemical-resistant gloves (Nitrile or Neoprene)Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contaminated. Do not use latex gloves.
Body Chemical-resistant apron over a flame-retardant lab coatProtects against splashes and contamination of personal clothing. All protective clothing should be removed before leaving the work area.
Footwear Closed-toe, chemical-resistant safety footwearEnsures protection from spills and falling objects.

Operational and Disposal Plans

Follow these procedural steps for handling, emergency response, and disposal of this compound.

Preparation and Engineering Controls
  • Work Area: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the fume hood has proper airflow before beginning work.

  • Safety Equipment: Confirm immediate access to a fully functional safety shower and eyewash station.

  • Spill Kit: Have a spill kit readily available that is appropriate for corrosive, water-reactive solids.

  • Environment: Keep the work area free of incompatible materials such as water, strong oxidizing agents, acids, bases, and alcohols. Keep away from heat, sparks, and open flames.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use non-sparking tools. Minimize the creation of dust.

  • Dispensing: Keep the container tightly closed when not in use. If transferring to another vessel, ensure the receiving container is properly grounded and bonded to prevent static discharge.

  • Post-Handling: After handling, thoroughly wash hands, face, and any exposed skin. Do not eat, drink, or smoke in the work area.

  • Storage: Store this compound in a cool, dry, well-ventilated area, locked up, and away from incompatible substances. The recommended storage temperature is 2-8°C.

Emergency First Aid Procedures

Immediate medical attention is required for any exposure.

  • General Advice: Move the exposed individual from the hazardous area. First responders must protect themselves from exposure. Call a poison center or physician immediately.

  • Inhalation:

    • Remove the victim to fresh air immediately.

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, perform artificial respiration.

    • Keep the person warm and at rest.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if necessary.

    • Wash the area with soap and water.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Remove contact lenses if present and easy to do so.

    • Seek immediate attention from an ophthalmologist.

  • Ingestion:

    • Rinse the mouth thoroughly with water.

    • Have the victim drink water (no more than two glasses).

    • Do NOT induce vomiting due to the risk of perforation.

Decontamination and Disposal Plan
  • Decontamination: Carefully wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate decontaminating solution. Wash all reusable PPE thoroughly.

  • Waste Disposal:

    • This compound is classified as hazardous waste. Do not dispose of it down the drain.

    • Collect all waste, including contaminated disposables (gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.

    • Dispose of the waste container through an approved waste disposal plant, following all local, regional, and national regulations.

Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency 4. Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Spill Kit prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weigh & Dispense (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 emergency1 Exposure Event (Spill, Contact, Inhalation) handle1->emergency1 If Spill/Exposure Occurs clean1 Decontaminate Work Surfaces handle2->clean1 Experiment Complete handle2->emergency1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 emergency2 Administer First Aid (Shower, Eyewash, Fresh Air) emergency1->emergency2 emergency3 Seek Immediate Medical Attention emergency2->emergency3

Caption: Workflow for the safe handling of this compound.

References

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